Dimethyl 2-oxosuccinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-oxobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKLUHBZBGHBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282271 | |
| Record name | Dimethyl 2-oxosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25007-54-9 | |
| Record name | NSC25306 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2-oxosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Dimethyl 2-oxosuccinate: Properties, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-oxosuccinate (DMOS), also known as dimethyl oxaloacetate, is a pivotal organic compound whose utility spans numerous scientific disciplines. With the chemical formula C₆H₈O₅, this α-keto-diester serves as a versatile and highly reactive intermediate in the synthesis of complex organic molecules.[1] Its unique structural arrangement, featuring a central ketone flanked by two methyl ester functionalities, imparts a distinct reactivity profile that is leveraged extensively in medicinal chemistry, materials science, and biological research.[1][2]
In the pharmaceutical sector, DMOS is a foundational building block for the synthesis of novel therapeutic agents, with its derivatives being explored for anticancer, antiviral, and anti-inflammatory properties.[1] For biochemists, it is an invaluable tool for interrogating metabolic pathways and studying enzyme kinetics, particularly enzymes involved in the citric acid cycle.[1][2] Furthermore, its capacity to participate in polymerization reactions makes it a candidate for the development of advanced functional polyesters.[1] This guide provides a detailed exploration of the physical and chemical properties of this compound, offering field-proven insights into its reactivity, synthesis, and safe handling for the modern researcher.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound govern its behavior in both storage and reaction conditions. Understanding these properties is the first step in its effective application.
Key Identifiers and Properties
A summary of the essential physicochemical data for this compound is presented below. These values are critical for experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.
| Property | Value | Source(s) |
| IUPAC Name | dimethyl 2-oxobutanedioate | [2][3] |
| Synonyms | This compound, Oxaloacetic acid dimethyl ester | [3] |
| CAS Number | 25007-54-9 | [1][2][4][5] |
| Molecular Formula | C₆H₈O₅ | [1][2][4] |
| Molecular Weight | 160.12 g/mol | [1][2] |
| Appearance | Colorless crystalline solid | [2][5] |
| Boiling Point | 218.1 ± 23.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in water and organic solvents (e.g., alcohols, ethers) | [2] |
| Flash Point | 88.5 ± 22.7 °C | [4] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [3][4] |
| LogP | -0.38 | [4] |
| pKa (Predicted) | 7.92 ± 0.46 | [3] |
| InChI Key | ZOKLUHBZBGHBAB-UHFFFAOYSA-N | [1][2][5] |
The solubility of DMOS in both aqueous and common organic solvents is a direct consequence of its molecular structure. The two ester groups provide polar sites capable of hydrogen bonding with protic solvents like water and alcohols, while the overall carbon framework allows for miscibility with less polar media like ethers. This versatile solubility is a significant advantage in synthetic chemistry, allowing it to be used in a wide range of reaction conditions.
Molecular Structure
The structure of DMOS is the key to its reactivity. The electron-withdrawing nature of the adjacent ester groups significantly enhances the electrophilicity of the central ketone, making it a prime target for nucleophiles.
Caption: Standard experimental workflow for DMOS synthesis and characterization.
Section 3: Chemical Reactivity and Stability
The synthetic versatility of DMOS is rooted in its trifunctional nature. The reactivity is primarily dictated by the electrophilic character of its three carbonyl carbons.
Reactions at the Ketone Carbonyl: Selective Reduction
The ketone group is the most reactive site for reduction. This selectivity is a key synthetic advantage, as it allows for the formation of Dimethyl 2-hydroxysuccinate (dimethyl malate) while leaving the ester groups intact.
Causality: Hydride reagents like sodium borohydride (NaBH₄) are less reactive than agents like lithium aluminum hydride (LiAlH₄). NaBH₄ is sufficiently nucleophilic to attack the highly electrophilic ketone carbonyl but is generally unreactive towards the less electrophilic ester carbonyls under standard conditions. This difference in reactivity allows for high chemoselectivity.
Caption: Selective reduction of the ketone in DMOS.
Experimental Protocol: Selective Reduction of DMOS
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench: Carefully quench the reaction by slowly adding acetone or 1 M HCl at 0°C to destroy excess NaBH₄.
-
Workup: Concentrate the mixture under reduced pressure, then partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the resulting Dimethyl 2-hydroxysuccinate by flash column chromatography on silica gel.
Reactions at the Ester Carbonyls: Nucleophilic Acyl Substitution
The ester functionalities of DMOS are susceptible to nucleophilic attack, leading to substitution products. The adjacent ketone group enhances the electrophilicity of the ester carbons, facilitating these reactions. [2]
-
Aminolysis: Primary and secondary amines readily react with DMOS under mild conditions to form amide derivatives. For example, benzylamine reacts smoothly at room temperature to yield the corresponding N-benzylamide with yields often exceeding 70%. [2]* Thiolysis: Thiols, being soft and highly effective nucleophiles, react rapidly to produce thioesters in high yields (75-90%). [2]* Hydrolysis: The stability of DMOS is pH-dependent. Under acidic conditions (pH 1-3), the ester groups undergo hydrolysis via a first-order kinetic process to yield the corresponding carboxylic acids. [2]
Key Reactivity Pathways
The multifunctional nature of DMOS allows for a diverse range of chemical transformations, making it a powerful synthetic intermediate.
Caption: Major reaction pathways available to this compound.
Section 4: Synthesis and Applications
The preparation of DMOS is well-established, and its applications continue to expand, particularly in fields requiring complex molecular scaffolds.
Established Synthetic Routes
Two primary strategies are employed for the synthesis of DMOS and its analogs:
-
Fischer Esterification: This classic method involves the direct esterification of 2-oxosuccinic acid (oxaloacetic acid) with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄). [1]The process follows the standard Fischer esterification mechanism.
-
Claisen Condensation: A more common and versatile laboratory-scale method involves the Claisen condensation between dimethyl oxalate and an acetate ester. [1]The reaction proceeds by forming an enolate from the acetate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), which then attacks the dimethyl oxalate.
Experimental Protocol: Synthesis via Claisen-type Condensation
-
Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) and cool to -78°C.
-
Addition: To the cold LDA solution, add a solution of methyl acetate (1.0 eq) in THF dropwise. Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
-
Condensation: Add a solution of dimethyl oxalate (1.1 eq) in THF dropwise to the enolate solution. Maintain the temperature at -78°C.
-
Reaction & Workup: After stirring for 1-2 hours, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and perform a standard liquid-liquid extraction with ethyl acetate.
-
Purification: The combined organic layers are dried, concentrated, and the resulting crude product is purified via distillation or column chromatography to yield pure this compound.
Applications in Research and Development
-
Pharmaceutical Synthesis: DMOS is a precursor for a wide array of heterocyclic compounds that form the core of many drug candidates. Its derivatives are being actively investigated as allosteric modulators for chemokine receptors, which could have significant therapeutic implications for inflammatory diseases and HIV. [1]* Metabolic Research: The structural similarity of DMOS to metabolic intermediates makes it an ideal substrate for studying enzymes. It has been used to probe the active site and mechanism of succinate dehydrogenase, a critical enzyme in the citric acid cycle and electron transport chain. [2]* Materials Science: The diester functionality allows DMOS to act as a monomer in condensation polymerization reactions. This has been explored for the synthesis of functional polyesters and novel polycyclic systems with potential applications as organic semiconductors. [1]
Section 5: Safety, Handling, and Storage
Proper handling and storage of DMOS are crucial for ensuring laboratory safety and maintaining the compound's integrity.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Source: Sigma-Aldrich[5]
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling DMOS.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [6]* Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust or mists. Use non-sparking tools and prevent the buildup of electrostatic charge. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. [5][6]Keep away from heat, sparks, and open flames. [6]* First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. [6] * Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek medical attention. [6] * Inhalation: Move the individual to fresh air. If irritation persists, seek medical attention. [6]
-
Conclusion
This compound is more than a simple chemical reagent; it is a versatile molecular tool whose trifunctional nature provides a gateway to immense chemical complexity. Its well-defined reactivity, particularly the chemoselective nature of its ketone and ester groups, allows for precise and predictable synthetic transformations. For researchers in drug discovery, biochemistry, and materials science, a thorough understanding of the properties and reactivity detailed in this guide is essential for unlocking the full potential of this powerful intermediate. As synthetic methodologies continue to advance, the importance and application of this compound in scientific innovation are set to grow even further.
References
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The Synthesis of Dimethyl 2-Oxosuccinate: A Technical Guide to Core Methodologies
Introduction
Dimethyl 2-oxosuccinate, also known as dimethyl oxaloacetate, is a pivotal intermediate in organic synthesis, prized for its versatile reactivity stemming from its α-keto-diester functionality.[1][2] This structure allows for a multitude of chemical transformations, making it an invaluable building block in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2] Its applications span from serving as a precursor in medicinal chemistry for potentially bioactive compounds to its use in materials science for the development of novel polyesters.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the chemical principles that govern these transformations.
Key Synthesis Pathways: A Comparative Overview
The synthesis of this compound can be broadly categorized into three primary strategies:
-
Claisen Condensation: A classic carbon-carbon bond-forming reaction that remains a cornerstone for constructing the 2-oxosuccinate backbone.
-
Direct Esterification: The straightforward conversion of oxaloacetic acid or its derivatives to the corresponding dimethyl ester.
-
Oxidation of Precursor Alcohols: A targeted approach involving the oxidation of a suitable hydroxy-succinate derivative.
Each of these pathways offers distinct advantages and is suited to different laboratory scales and starting material availability. The choice of method is often dictated by factors such as desired yield, purity requirements, and the practicality of the reaction conditions.
Pathway 1: The Claisen Condensation Route
The Claisen condensation is a robust and widely employed method for the synthesis of β-keto esters.[3][4][5] In the context of this compound, this typically involves the condensation of dimethyl oxalate with an enolizable ester, such as methyl acetate, in the presence of a strong base.[6][7]
Chemical Rationale and Mechanistic Insight
The reaction is initiated by the deprotonation of the α-carbon of the enolizable ester by a strong base, forming an ester enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent loss of a methoxide leaving group from the tetrahedral intermediate generates the β-keto ester. A critical aspect of the Claisen condensation is the use of a stoichiometric amount of base.[3] The product, a β-keto ester, is more acidic than the starting ester, and the final deprotonation of the product by the base drives the reaction to completion.[4]
Starting Materials and Reagents
-
Dimethyl Oxalate: Serves as the electrophilic component. It can be synthesized by the esterification of oxalic acid with methanol.[8][9]
-
Methyl Acetate: Provides the enolizable ester component.[7]
-
Base: A strong, non-nucleophilic base is crucial. Common choices include sodium methoxide or lithium diisopropylamide (LDA).[2][3] The choice of base can influence the reaction's efficiency and selectivity. Sodium ethoxide is also a commonly used base for Claisen condensations.[5][6]
Experimental Protocol: Claisen Condensation
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium methoxide in methanol.
-
Addition of Reactants: A mixture of dimethyl oxalate and methyl acetate is added dropwise to the base solution at a controlled temperature, typically at room temperature or slightly below.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the enolate product.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is typically purified by vacuum distillation.
Process Visualization: Claisen Condensation Workflow
Caption: Workflow for this compound synthesis via Claisen condensation.
Pathway 2: Direct Esterification of Oxaloacetic Acid
A more direct route to this compound is the Fischer esterification of oxaloacetic acid with methanol in the presence of an acid catalyst.[1] Oxaloacetic acid is a metabolic intermediate and a crystalline organic compound.[10]
Chemical Rationale and Mechanistic Insight
Fischer esterification is an acid-catalyzed equilibrium reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. To drive the equilibrium towards the product side, an excess of methanol is often used, or the water formed during the reaction is removed.
Starting Materials and Reagents
-
Oxaloacetic Acid: The dicarboxylic acid precursor.[10]
-
Methanol: Serves as both the reactant and often the solvent.
-
Acid Catalyst: Concentrated sulfuric acid or hydrogen chloride gas are common catalysts.
Experimental Protocol: Direct Esterification
-
Reaction Setup: Oxaloacetic acid is dissolved or suspended in an excess of methanol in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
Reflux: The reaction mixture is heated to reflux for several hours to drive the esterification to completion.
-
Neutralization and Solvent Removal: After cooling, the excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution). The excess methanol is then removed under reduced pressure.
-
Extraction and Purification: The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the resulting crude this compound is purified by vacuum distillation.
Process Visualization: Direct Esterification Pathway
Caption: Synthesis of this compound via direct esterification.
Pathway 3: Oxidation of Precursor Alcohols
The oxidation of a suitable precursor alcohol, such as dimethyl 2-hydroxysuccinate (dimethyl malate), presents another viable synthetic route. This approach is particularly useful when the corresponding alcohol is readily available.
Chemical Rationale and Mechanistic Insight
This transformation involves the selective oxidation of a secondary alcohol to a ketone. A variety of oxidizing agents can be employed for this purpose. The choice of oxidant is critical to avoid over-oxidation or side reactions. For instance, the oxidation of dimethyl 2-methyl-3-hydroxy-succinate has been achieved using a catalytic amount of Ruthenium(IV) oxide (RuO₂) with sodium periodate (NaIO₄) as a co-oxidant.[1] This method is a specific example of a transition metal-catalyzed oxidation.
Starting Materials and Reagents
-
Dimethyl 2-hydroxysuccinate (Dimethyl malate): The alcohol precursor.
-
Oxidizing Agent: Common laboratory reagents include Swern oxidation (oxalyl chloride, DMSO, and a hindered base) or Dess-Martin periodinane. Transition metal-based catalysts like ruthenium or chromium reagents can also be used.[1]
Experimental Protocol: Swern Oxidation (Illustrative Example)
-
Oxidant Preparation: A solution of oxalyl chloride in a dry, aprotic solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C). Dimethyl sulfoxide (DMSO) is then added dropwise.
-
Alcohol Addition: A solution of dimethyl 2-hydroxysuccinate in the same solvent is added slowly to the activated DMSO complex.
-
Base Quenching: After a short reaction time, a hindered amine base (e.g., triethylamine) is added to quench the reaction and neutralize the acid byproduct.
-
Warm-up and Work-up: The reaction mixture is allowed to warm to room temperature. Water is added, and the layers are separated.
-
Extraction and Purification: The aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or vacuum distillation.
Data Summary: Comparison of Synthesis Pathways
| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Claisen Condensation | Dimethyl oxalate, Methyl acetate | Sodium methoxide, LDA | Good to Excellent | Well-established, versatile | Requires strong base, anhydrous conditions |
| Direct Esterification | Oxaloacetic acid, Methanol | H₂SO₄, HCl | Moderate to Good | Direct route, simpler setup | Equilibrium reaction, requires driving to completion |
| Oxidation | Dimethyl 2-hydroxysuccinate | Swern reagents, Dess-Martin periodinane, RuO₂/NaIO₄ | Good to Excellent | High selectivity, mild conditions (for some methods) | Precursor may not be readily available, some oxidants are toxic/expensive |
Conclusion
The synthesis of this compound can be achieved through several effective pathways, with the Claisen condensation and direct esterification being the most common and well-documented. The choice of the optimal route depends on a careful consideration of factors such as starting material availability, desired scale, and the specific requirements of the subsequent synthetic steps. By understanding the underlying chemical principles and the practical considerations of each method, researchers can confidently select and execute the most appropriate synthesis for their needs, unlocking the potential of this versatile building block in their research and development endeavors.
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A Convenient Preparation of Dimethyl and Diethyl Oxaloacetate - Taylor & Francis Online. (URL: [Link])
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The Enolization of Oxaloacetic Acid, Diethyl Oxaloacetate, and Diethyl Fluorooxaloacetate as Determined by NMR Analyses1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Enantioselective Synthesis of Cyclic Enol Ethers and All-Carbon Quaternary Stereogenic Centers Through Catalytic Asymmetric Ring-Closing Metathesis - Wipf Group. (URL: [Link])
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Dimethyl Oxalate - YouTube. (URL: [Link])
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Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - MDPI. (URL: [Link])
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Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])
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Alkyl Enol Ethers: Development in Intermolecular Organic Transformation - PubMed. (URL: [Link])
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Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons - Pearson. (URL: [Link])
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Claisen Condensation - Organic Chemistry Portal. (URL: [Link])
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CAS number and molecular structure of Dimethyl 2-oxosuccinate.
An In-Depth Technical Guide to Dimethyl 2-oxosuccinate for Advanced Research and Development
Abstract
This compound, also known as dimethyl oxaloacetate, is a pivotal α-keto diester that serves as a versatile and highly reactive building block in modern organic synthesis. Its unique molecular architecture, featuring adjacent ketone and ester functionalities, provides a hub for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound, covering its core physicochemical properties, synthesis strategies, reactivity profile, and key applications. We will delve into the causality behind experimental choices, provide validated protocols, and present a forward-looking perspective on its role in the development of novel therapeutics and advanced materials.
The Strategic Importance of this compound in Modern Synthesis
In the landscape of synthetic organic chemistry, the selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This compound (DMOS) emerges as a strategically important intermediate due to the convergence of multiple reactive centers within a compact four-carbon backbone. The presence of an α-keto group flanked by two methyl ester moieties imparts a distinct and predictable reactivity profile, setting it apart from related compounds like dimethyl succinate or dimethyl malonate.[1] This trifunctional nature allows for selective chemical modifications, including reductions, oxidations, and nucleophilic substitutions, making it an indispensable tool for constructing complex molecular frameworks, particularly in the synthesis of heterocyclic compounds that form the core of many pharmaceuticals.[1][2]
Core Physicochemical and Structural Data
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. DMOS is typically a solid at room temperature and requires specific storage conditions to ensure its stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25007-54-9 | [1][2][3] |
| Molecular Formula | C₆H₈O₅ | [1][2][3] |
| Molecular Weight | 160.12 g/mol | [1][2] |
| IUPAC Name | dimethyl 2-oxobutanedioate | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 218.1 ± 23.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 88.5 ± 22.7 °C | [3] |
| InChI Key | ZOKLUHBZBGHBAB-UHFFFAOYSA-N | [1][2] |
| SMILES | COC(=O)CC(=O)C(=O)OC | [2] |
Molecular Structure
The molecular structure of DMOS is the key to its reactivity. The electron-withdrawing nature of the adjacent ester groups enhances the electrophilicity of the ketone's carbonyl carbon, making it a prime target for nucleophilic attack.
The Reactivity Profile: A Hub for Molecular Diversity
The reactivity of DMOS is dominated by its α-keto-ester moiety, which serves as a versatile handle for a wide range of transformations. [1]
-
Reduction: The ketone group is readily reduced to a secondary alcohol, yielding Dimethyl 2-hydroxysuccinate (dimethyl malate). [1]This highly selective transformation can be achieved with common hydride reagents like sodium borohydride (NaBH₄), which typically preserves the ester functionalities. [1][2]* Oxidation: While the ketone is already in a high oxidation state, further oxidation using strong agents like potassium permanganate can lead to cleavage of the carbon-carbon bond adjacent to the ketone, resulting in molecular fragmentation. [1][2]* Nucleophilic Substitution: The ester groups are susceptible to nucleophilic attack. Reactions with primary or secondary amines can form the corresponding amides, while transesterification can occur with other alcohols under acidic or basic conditions. [2]These reactions open pathways to a vast library of derivatives.
Applications in Drug Discovery and Advanced Materials
The synthetic versatility of DMOS makes it a valuable precursor in several high-value research and development areas.
-
Pharmaceuticals: DMOS is a key building block for synthesizing complex heterocyclic compounds, which are prevalent scaffolds in many approved drugs. [1]Its derivatives are also being explored as potential allosteric modulators for chemokine receptors, which could have therapeutic applications in treating inflammatory diseases and HIV. [1]* Enzyme Studies: As a structural analog of key metabolites, DMOS can be used as a substrate to probe the activity and mechanisms of enzymes involved in cellular metabolism, such as succinate dehydrogenase in the citric acid cycle. [2]* Materials Science: The ester functionalities provide reactive handles for polymerization, and the keto group offers a site for further modifications. This has led to investigations into using DMOS derivatives for the synthesis of novel polycyclic systems for applications in organic semiconductors. [1]
Experimental Protocols
To ensure reproducibility and reliability, adherence to well-defined protocols is critical. The following is a representative protocol for the selective reduction of the ketone in DMOS.
Protocol: Selective Reduction of this compound with Sodium Borohydride
-
System Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.60 g, 10.0 mmol).
-
Dissolution: Add 20 mL of methanol to the flask and stir at room temperature until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.19 g, 5.0 mmol) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 5 mL of acetone to consume any excess NaBH₄. Follow this by the slow addition of 10 mL of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting crude product, Dimethyl 2-hydroxysuccinate, can be analyzed for purity via GC-MS or NMR and purified further by column chromatography if necessary. The expected yield is typically high (85-95%). [2]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of DMOS and ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Always use nitrile gloves, safety glasses compliant with EN 166 standards, and a lab coat. [1]Work in a well-ventilated fume hood to avoid inhalation.
-
Storage: DMOS should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. [1][4]This prevents degradation from moisture and atmospheric oxygen.
-
Safety Hazards: The compound is associated with GHS07 (Exclamation mark) pictogram and hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion and Future Perspectives
This compound is more than just a simple chemical intermediate; it is a versatile platform for chemical innovation. Its predictable reactivity and synthetic accessibility have cemented its importance in both academic and industrial research. Future research is poised to expand its utility further, particularly in the realm of stereoselective and asymmetric catalysis to produce chiral molecules with specific biological activities. [1]The synergy between advanced synthetic methodologies, such as flow chemistry, and computational studies will continue to unlock new applications for this powerful building block, driving progress in drug discovery, materials science, and beyond. [1]
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Chemsrc. (2025, August 26). This compound | CAS#:25007-54-9. Retrieved from [Link]
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The Synthetic Versatility of Dimethyl 2-Oxosuccinate: A Core Building Block in Modern Organic Chemistry
An In-Depth Technical Guide for Researchers
Abstract
Dimethyl 2-oxosuccinate (DMOS), also known as dimethyl oxaloacetate, is a highly functionalized C4 building block whose synthetic utility is rooted in the strategic placement of a ketone and two ester moieties. This arrangement provides multiple reactive centers, enabling a diverse array of chemical transformations. This guide provides an in-depth exploration of the core reactions involving DMOS, offering field-proven insights into its application in areas ranging from complex heterocycle synthesis to asymmetric transformations. We will dissect the causality behind experimental choices, present validated protocols, and offer a comprehensive look at the mechanistic underpinnings that make DMOS an indispensable tool for researchers, particularly those in medicinal chemistry and drug development.
Introduction: The Unique Reactivity Profile of this compound
This compound (C₆H₈O₅) is a diester of oxosuccinic acid, presenting as a colorless crystalline solid soluble in water and various organic solvents.[1] Its significance in organic synthesis stems from its unique α-keto-ester framework, which activates the molecule for a variety of transformations.[2] The molecule possesses three primary points of reactivity:
-
The Ketone Carbonyl (C2): This is the most electrophilic carbonyl group, making it a prime target for nucleophilic attack. It readily undergoes reductions, reductive aminations, and condensation reactions.
-
The α-Methylene Protons (C3): The protons on the carbon adjacent to the ketone are acidic and can be abstracted by a base to form an enolate, which can then act as a nucleophile in reactions like the Knoevenagel condensation.
-
The Ester Carbonyls (C1 and C4): These sites are susceptible to nucleophilic acyl substitution, allowing for hydrolysis or conversion to other derivatives like amides.[1]
This multifunctional nature allows DMOS to serve as a versatile precursor for a wide range of valuable chemical scaffolds.[1][2]
Synthesis of this compound
While commercially available, understanding the synthesis of DMOS is fundamental. A prevalent laboratory-scale method is the Claisen condensation between dimethyl oxalate and another ester, such as methyl acetate, using a strong base like lithium diisopropylamide (LDA) at low temperatures.[1][2] This reaction forms the core C4 skeleton of the molecule.
Alternatively, the direct Fischer esterification of 2-oxosuccinic acid (oxaloacetic acid) with methanol in the presence of an acid catalyst is a classical and reliable method.[2]
Reactions at the Ketone Carbonyl: Gateway to Diverse Functionalities
The ketone group is the most reactive electrophilic site in DMOS, making it the focal point for numerous synthetic strategies.
Selective Reduction to Dimethyl 2-Hydroxysuccinate
The reduction of the ketone in DMOS to a secondary alcohol yields Dimethyl 2-hydroxysuccinate (dimethyl malate), a valuable chiral building block.[2] The choice of reducing agent is critical to ensure selectivity.
Expertise & Experience: A common and effective choice is sodium borohydride (NaBH₄).[1] Its milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄) is key. NaBH₄ selectively reduces the ketone at 0-25°C while leaving the less reactive ester functionalities intact, achieving yields of 85-95%.[1] Using LiAlH₄ would result in the over-reduction of all carbonyl groups (both ketone and esters) to alcohols.
Experimental Protocol: Selective Ketone Reduction
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of acetone. Acidify the mixture with 1M HCl to pH ~5-6.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Dimethyl 2-hydroxysuccinate. Purify further by column chromatography if necessary.
Reductive Amination: A Direct Route to Amino Acid Derivatives
Reductive amination is a powerful, one-pot method to convert the ketone of DMOS directly into an amine, forming substituted aspartic acid derivatives. This reaction involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, which is then reduced in situ by a mild reducing agent.[3][4]
Trustworthiness: The success of this one-pot protocol relies on a reducing agent that is selective for the C=N double bond of the iminium ion intermediate over the C=O of the starting ketone.[3] Sodium cyanoborohydride (NaBH₃CN) is the classic reagent for this purpose, as it is most reactive at the slightly acidic pH required for imine formation and does not readily reduce the ketone.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a safer, non-toxic alternative that often gives superior results.
Workflow for Reductive Amination of DMOS
Caption: A typical experimental workflow for the reductive amination of this compound.
Wittig Reaction: Carbon-Carbon Double Bond Formation
The Wittig reaction provides an efficient pathway to convert the ketone of DMOS into an alkene, yielding substituted dimethyl 2-methylenesuccinate derivatives.[5] This reaction involves a phosphonium ylide (Wittig reagent), which attacks the ketone to form a four-membered oxaphosphetane intermediate that subsequently collapses to form the alkene and triphenylphosphine oxide.[6]
Expertise & Experience: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[5]
-
Stabilized Ylides (containing an electron-withdrawing group like an ester) are less reactive, allow for equilibration of intermediates, and generally lead to the thermodynamically more stable (E)-alkene.[6]
-
Unstabilized Ylides (containing alkyl groups) react rapidly and irreversibly, typically favoring the formation of the kinetically controlled (Z)-alkene.[5]
For DMOS, reacting with a stabilized ylide such as (carbomethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Me) in a solvent like THF would be expected to produce the corresponding (E)-α,β-unsaturated product with high selectivity.[7]
Condensation and Cycloaddition Reactions
The activated methylene group and the α-dicarbonyl system in DMOS make it an excellent substrate for condensation and cycloaddition reactions, which are fundamental for building molecular complexity and synthesizing heterocyclic systems.
Knoevenagel Condensation
The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with a ketone or aldehyde in the presence of a weak base to form an α,β-unsaturated product.[8][9] While DMOS itself contains a ketone, its more common role in this context is as the active methylene component, reacting with other aldehydes. However, the principle can be applied to reactions involving the ketone of DMOS and other active methylene compounds like malononitrile.
Trustworthiness: The reaction is typically catalyzed by a weak amine base, such as piperidine or pyridine.[10] This choice is crucial because a strong base (like an alkoxide) could induce self-condensation of the aldehyde or ketone partner.[8] The amine catalyst facilitates the deprotonation of the active methylene compound to form the nucleophilic enolate and also activates the carbonyl group of the electrophile.[11]
General Scheme of Knoevenagel Condensation
Caption: General reaction scheme for a Knoevenagel condensation involving DMOS as the ketone component.
Synthesis of Heterocycles
DMOS is a cornerstone in the synthesis of nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[2] Its ability to react with binucleophilic reagents leads to cyclocondensation products.
Example: Pyrazolo[1,5-a]pyrimidine Synthesis DMOS reacts with 1H-pyrazol-3-amine in refluxing methanol to produce substituted pyrazolo[1,5-a]pyrimidine carboxylates.[2] This transformation proceeds through an initial condensation at the ketone, followed by an intramolecular cyclization and dehydration, forming the fused heterocyclic system. Such scaffolds are of significant interest in medicinal chemistry for drug discovery programs.[2][12]
Data Presentation: Heterocycle Synthesis with DMOS
| Binucleophilic Reactant | Reaction Type | Product Class | Significance | Reference |
| 1H-pyrazol-3-amine | Condensation/Cyclization | Pyrazolo[1,5-a]pyrimidines | Core structures in medicinal chemistry | [2] |
| 3,4-diaminofurazan | Cyclocondensation | Furazano[3,4-b]pyrazines | Precursors for novel heterocyclic systems | [2] |
| Azomethine Ylide | [3+2] Cycloaddition | Highly substituted pyrrolidines | Important scaffolds in medicinal chemistry | [2][13] |
Asymmetric Transformations
The generation of chiral centers is paramount in drug development. DMOS and its derivatives are excellent substrates for asymmetric reactions, particularly enzymatic reductions.
Expertise & Experience: Biocatalysis using ene-reductases (ERs) or yeast (e.g., Saccharomyces cerevisiae) can achieve highly stereoselective reductions.[2][14] For instance, the asymmetric reduction of the C=C double bond in DMOS derivatives like dimethyl itaconate using ene-reductases can produce chiral dimethyl 2-methylsuccinate with high enantiomeric excess (ee).[14][15] These enzymatic methods offer a green and highly efficient alternative to traditional chiral catalysis, operating under mild conditions (pH 6-7, 30-40°C) and often providing access to either enantiomer by selecting the appropriate enzyme.[15][16][17]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its densely functionalized structure provides a platform for a multitude of selective chemical transformations. From the controlled reduction of its ketone to the strategic construction of complex heterocyclic systems and the generation of chiral centers through asymmetric catalysis, DMOS offers chemists a reliable and adaptable tool. The reactions discussed in this guide—reductive amination, Wittig olefination, Knoevenagel condensation, and various cyclizations—represent the core of its synthetic utility. A thorough understanding of the principles governing its reactivity and the rationale behind specific experimental conditions empowers researchers to leverage this key intermediate in the design and execution of innovative synthetic routes for drug discovery and materials science.
References
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Title: REACTIONS OF DIMETHYL 2,3-DIOXOSUCCINATE WITH ENOL ETHERS Source: HETEROCYCLES, Vol. 40, No. 2, 1995 URL: [Link]
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Title: Knoevenagel condensation - Wikipedia Source: Wikipedia URL: [Link]
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Title: WEB: A green and an efficient catalyst for Knoevenagel condensation under grindstone method Source: Indian Journal of Chemistry, Vol. 54B, August 2015, pp. 1041-1046 URL: [Link]
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Title: Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration Source: MDPI URL: [Link]
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Title: (PDF) Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration Source: ResearchGate URL: [Link]
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Title: (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION Source: ResearchGate URL: [Link]
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Title: THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Source: ARKIVOC 2011 (i) 282-310 URL: [Link]
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Title: Wittig reaction - Wikipedia Source: Wikipedia URL: [Link]
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Title: Wittig Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Knoevenagel condensation - YouTube Source: YouTube URL: [Link]
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Title: Reductive amination - YouTube Source: YouTube URL: [Link]
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Title: Reductive Amination - YouTube Source: YouTube URL: [Link]
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Title: Making Substituted Amines Through Reductive Amination Source: Master Organic Chemistry URL: [Link]
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Title: Recent Advances in DMSO-Based Direct Synthesis of Heterocycles Source: MDPI URL: [Link]
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Title: Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory Source: PubMed Central (PMC) URL: [Link]
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Title: Enzymatic reduction of azo and indigoid compounds Source: ResearchGate URL: [Link]
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Title: Improving the Enzymatic Cascade of Reactions for the Reduction of CO2 to CH3OH in Water: From Enzymes Immobilization Strategies to Cofactor Regeneration and Cofactor Suppression Source: National Institutes of Health (NIH) URL: [Link]
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Title: Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 Source: PubMed URL: [Link]
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Title: Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
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The Genesis of a Versatile Building Block: A Literature Review on the Discovery and History of Dimethyl 2-Oxosuccinate
For researchers, scientists, and drug development professionals, understanding the origins and synthetic evolution of key chemical intermediates is paramount. Dimethyl 2-oxosuccinate, also known as dimethyl oxaloacetate, stands as a cornerstone in synthetic organic chemistry, offering a versatile scaffold for the construction of a diverse array of complex molecules. This in-depth technical guide delves into the historical discovery of this compound, chronicles the evolution of its synthesis, details its analytical characterization, and explores its modern applications, particularly within the pharmaceutical landscape.
The Dawn of Oxo-Esters: A Historical Perspective
The story of this compound is intrinsically linked to the broader exploration of β-keto esters and their parent dicarboxylic acids in the late 19th century. The pioneering work of German chemist Wilhelm Wislicenus laid the foundation for the synthesis of these crucial compounds. While the parent compound, oxaloacetic acid, was a subject of interest in early biochemical studies, its esterification to the more synthetically malleable dimethyl ester marked a significant advancement for organic chemists.
Historical records point to the laboratory of Wislicenus as the birthplace of oxaloacetic esters. In his 1888 publication in Justus Liebigs Annalen der Chemie, titled "Ueber die Synthese von Ketonsäureestern" (On the Synthesis of Keto-Acid Esters), Wislicenus detailed the fundamental principles of condensing oxalic and acetic esters.[1] This seminal work was further elaborated upon in an 1893 paper, co-authored with August Grossmann, which specifically focused on the "Ester der Oxalessigsäure" (Esters of Oxaloacetic Acid).[1] These publications described the reaction of dimethyl oxalate with dimethyl succinate in the presence of a sodium alkoxide base, a classic example of the Claisen condensation, to yield the sodium salt of this compound.
This discovery was not merely an academic curiosity. It provided chemists with a novel and highly reactive molecule, featuring a unique combination of a ketone and two ester functionalities. This structural arrangement opened new avenues for constructing complex carbon skeletons and heterocycles, a potential that continues to be exploited over a century later.
The Art of Synthesis: From Classical Condensations to Modern Methodologies
The synthesis of this compound has evolved significantly from its 19th-century origins. While the fundamental principles of the Claisen condensation remain relevant, modern advancements have introduced more efficient and scalable methods.
The Foundational Claisen Condensation
The classical synthesis of this compound relies on the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.
Reaction Workflow: Classical Claisen Condensation
Caption: Classical Claisen condensation for the synthesis of this compound.
Experimental Protocol: A Modern Adaptation of the Claisen Condensation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a solution of sodium methoxide in methanol.
-
Addition of Reactants: A mixture of dimethyl oxalate and dimethyl succinate is added dropwise to the sodium methoxide solution at a controlled temperature, typically with cooling to manage the exothermic reaction.
-
Reaction: The reaction mixture is stirred at room temperature or with gentle heating for several hours to ensure complete condensation.
-
Isolation of the Sodium Salt: The precipitated sodium salt of this compound is collected by filtration and washed with a non-polar solvent like diethyl ether to remove unreacted starting materials.
-
Acidification: The sodium salt is then dissolved in water and acidified with a mineral acid (e.g., dilute hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the free this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent or by vacuum distillation.
Contemporary Synthetic Approaches
Modern organic synthesis has introduced alternative routes to this compound and its derivatives, often focusing on improved yields, milder reaction conditions, and greater substrate scope. These methods include:
-
Direct Esterification: The direct Fischer esterification of oxaloacetic acid with methanol in the presence of an acid catalyst is a straightforward method, though the instability of oxaloacetic acid can be a challenge.[2]
-
Oxidation of Precursors: The oxidation of dimethyl 2-hydroxysuccinate (dimethyl malate) using various oxidizing agents provides another route to the target molecule.[2]
Structural Elucidation and Analytical Characterization
The definitive identification and purity assessment of this compound rely on a combination of modern spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the two distinct methyl ester groups and the methylene protons. The chemical shifts of the methyl protons typically appear in the range of δ 3.7–3.9 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework, with distinct resonances for the carbonyl carbons of the ketone and the two ester groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits strong absorption bands in the carbonyl stretching region (around 1700–1750 cm⁻¹), corresponding to the C=O vibrations of the ketone and ester functionalities.[2]
Chromatographic and Mass Spectrometric Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and for identifying any byproducts from the synthesis. The mass spectrum will show a molecular ion peak corresponding to its molecular weight (160.12 g/mol ) and characteristic fragmentation patterns.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 25007-54-9 |
| Molecular Formula | C₆H₈O₅ |
| Molecular Weight | 160.12 g/mol [2] |
| Appearance | Colorless to white solid |
| Solubility | Soluble in many organic solvents |
Keto-Enol Tautomerism: A Key to Reactivity
A crucial aspect of the chemistry of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This tautomerism plays a significant role in its reactivity, as the enol form provides a nucleophilic center at the α-carbon.
Keto-Enol Tautomerism of this compound
Caption: A generalized workflow illustrating the use of this compound in drug discovery.
Conclusion
From its discovery in the late 19th century by Wilhelm Wislicenus to its current role as a versatile synthetic intermediate, this compound has had a rich and impactful history. The foundational Claisen condensation, while still a viable synthetic route, has been complemented by modern methods that offer greater efficiency and flexibility. The unique reactivity of this molecule, largely governed by its keto-enol tautomerism, continues to be exploited by chemists in academia and industry. For researchers in drug development and other scientific fields, a thorough understanding of the history, synthesis, and chemical properties of this compound provides a crucial foundation for its effective application in the creation of novel and complex molecules.
References
- Wislicenus, W. (1888). Ueber die Synthese von Ketonsäureestern. Justus Liebigs Annalen der Chemie, 246(3), 306–329.
- Wislicenus, W., & Grossmann, A. (1893). Ester der Oxalessigsäure. Justus Liebigs Annalen der Chemie, 277(3), 375–383.
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
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Chad's Prep. (2018, September 13). 9.8c Keto Enol Tautomerization [Video]. YouTube. [Link]
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Frontiers in Chemistry. (2023). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Keto-Enol Tautomerism. Retrieved from [Link]
-
Leah4sci. (2015, November 17). Keto Enol Tautomerism Acid and Base Reaction and Mechanism [Video]. YouTube. [Link]
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Safety, handling, and storage guidelines for Dimethyl 2-oxosuccinate.
An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of Dimethyl 2-oxosuccinate
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding this compound
This compound (CAS No. 25007-54-9), also known as dimethyl oxaloacetate, is a versatile α-keto-ester that serves as a critical intermediate and building block in synthetic organic chemistry.[1] Its unique molecular architecture, featuring a ketone and two ester functional groups, imparts a distinct reactivity profile that is leveraged in the synthesis of complex molecules, including pharmaceuticals and heterocyclic compounds.[1][2] Given its utility in research and drug development, a comprehensive understanding of its safe handling, storage, and disposal is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
The foundational step in safely handling any chemical is a thorough understanding of its potential hazards. This compound is classified under the Globally Harmonized System (GHS) and requires careful management to mitigate risks.
GHS Classification and Hazards
This compound is categorized with the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The associated GHS pictogram is the GHS07 "Exclamation mark," and the signal word is "Warning".[3] While comprehensive carcinogenic or mutagenic data are not widely available, the identified irritant properties necessitate stringent adherence to safety protocols.[1]
Physicochemical Properties
Understanding the compound's physical and chemical properties is crucial for predicting its behavior and implementing appropriate safety measures.
| Property | Value | Source(s) |
| CAS Number | 25007-54-9 | [1][2] |
| Molecular Formula | C₆H₈O₅ | [1][2] |
| Molecular Weight | 160.12 g/mol | [1][2] |
| Appearance | Solid | [1][3] |
| Purity | Typically ≥95% | [3][4] |
| InChI Key | ZOKLUHBZBGHBAB-UHFFFAOYSA-N | [1][2] |
| Stability | Stable under recommended storage conditions. Exhibits pH-dependent hydrolysis.[2][5] |
Safe Handling and Personal Protection
The causality behind safe handling protocols is rooted in minimizing exposure through all potential routes: inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound, especially when dealing with the solid powder which can be easily aerosolized, must be performed in a well-ventilated area.[6] A certified chemical fume hood is the standard and most effective engineering control to minimize inhalation of dust or vapors.
-
Containment: For procedures with a higher risk of generating dust, such as weighing or transfers, use of a glove box or a ventilated balance enclosure provides an additional layer of containment.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.
-
Eye and Face Protection: Given the H319 classification (Causes serious eye irritation), chemical safety goggles are mandatory. For operations with a higher splash risk, a face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.
-
Lab Coat: A standard laboratory coat should be worn and kept buttoned to protect skin and personal clothing. For larger scale operations, a chemical-resistant apron may be advisable.[7]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved particulate respirator should be used.[7]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[8]
-
Contaminated clothing should be removed promptly and washed before reuse.[6]
Workflow for Safe Handling of this compound
Caption: Figure 1: Standard Handling Workflow.
Emergency Procedures: Preparedness and Response
A self-validating safety system includes robust and well-rehearsed emergency protocols.
First Aid Measures
Immediate and appropriate first aid is critical to minimizing harm from exposure.
-
Inhalation: If inhaled, move the person to fresh air.[6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes while removing all contaminated clothing.[6][9] If skin irritation persists, get medical advice.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention, preferably from an ophthalmologist.[9]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[9]
Spill and Leak Management
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
-
Evacuate & Secure: Alert personnel in the immediate vicinity and evacuate the area if necessary. Ensure adequate ventilation and eliminate all ignition sources.[10]
-
Assess & Equip: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: For solid spills, carefully sweep or scoop the material into a suitable container. For liquid solutions, absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[10][11] Do not use combustible materials like paper towels for absorption.[11]
-
Collect & Dispose: Place the absorbed material and contaminated items into a sealed, clearly labeled container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[11]
Spill Response Workflow
Caption: Figure 2: Spill Response Workflow.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[7][11]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Storage Guidelines
The stability and integrity of this compound are directly linked to proper storage conditions. The goal is to prevent degradation, maintain purity, and avoid hazardous reactions.
| Parameter | Guideline | Rationale | Source(s) |
| Temperature | 2-8°C | To slow potential degradation and maintain long-term stability. | [3][12] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent reaction with atmospheric components like moisture or oxygen. | [3][12] |
| Container | Keep container tightly closed. | To prevent contamination and exposure to the atmosphere. | [7] |
| Location | Store in a dry, well-ventilated place. | To avoid moisture and ensure any potential off-gassing is managed. | [7] |
| Incompatibilities | Store away from strong oxidizing agents, acids, bases, and reducing agents. | To prevent potentially hazardous chemical reactions. | [7][11] |
Decontamination and Waste Disposal
Proper disposal is not an afterthought; it is a critical, regulated component of the chemical lifecycle. All disposal must comply with local, state, and federal regulations.
Protocol for Waste Disposal
-
Waste Segregation: Collect waste this compound and materials contaminated with it in a dedicated, chemically compatible, and leak-proof container.[11][13] Clearly label the container as "Hazardous Waste" with the full chemical name.[13] Do not mix with other waste streams.
-
Container Management: Keep the waste container sealed except when adding waste.[13] Do not overfill the container; fill to no more than 90% capacity to allow for expansion.
-
Disposal of Empty Containers: A container that held this compound is not "empty" until it has been properly rinsed. The first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous chemical waste.[13] For highly toxic materials, the first three rinses must be collected.[13] After thorough rinsing and air-drying, the container can be managed for recycling or disposal.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[11] Never dispose of chemical waste down the drain or in the regular trash.[13]
Conclusion
This compound is a valuable reagent in scientific research and development. Its effective use is intrinsically tied to a culture of safety. By understanding its specific hazards and implementing the rigorous handling, storage, and disposal protocols outlined in this guide, researchers can mitigate risks, ensure the integrity of their work, and maintain a safe laboratory environment for all personnel.
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The Versatile Virtuoso: A Technical Guide to Dimethyl 2-Oxosuccinate in Complex Molecule Synthesis
For the discerning researcher, scientist, and drug development professional, the quest for elegant and efficient synthetic strategies is perpetual. In the vast arsenal of chemical building blocks, few possess the latent versatility of dimethyl 2-oxosuccinate (DMOS). This seemingly simple α-keto-diester is a powerhouse of reactivity, offering multiple sites for strategic chemical transformations. This guide provides an in-depth exploration of the role of DMOS as a pivotal component in the synthesis of complex molecular architectures, moving beyond a mere recitation of reactions to an analysis of the causality behind its synthetic utility.
The Molecular Blueprint: Understanding the Reactivity of this compound
This compound, with the chemical formula C₆H₈O₅, is a unique molecule featuring a ketone and two ester functionalities.[1] This arrangement of functional groups dictates its reactivity, providing a palette of opportunities for the synthetic chemist. The electrophilic nature of the carbonyl carbons of the ketone and the two ester groups, coupled with the acidity of the α-protons, makes DMOS a versatile precursor for a multitude of chemical transformations.[1][2]
The core reactivity of DMOS can be dissected as follows:
-
The Ketone Carbonyl: A prime site for nucleophilic attack, leading to reduction to a secondary alcohol (dimethyl 2-hydroxysuccinate or dimethyl malate) or addition of organometallic reagents.[1][2]
-
The Ester Carbonyls: Susceptible to nucleophilic acyl substitution, allowing for hydrolysis, amidation, or transesterification.[1][2]
-
The α-Carbons: The protons on the carbon adjacent to the ketone are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
This inherent reactivity sets the stage for the application of DMOS in a variety of complex synthetic endeavors.
The Power of Convergence: Multicomponent Reactions Featuring this compound
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules in a single, efficient step.[3] DMOS, with its multiple reactive sites, is an ideal substrate for such transformations.
The Biginelli Reaction: A Gateway to Dihydropyrimidinones
The Biginelli reaction is a classic three-component reaction that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5] These heterocyclic scaffolds are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[4] When DMOS is employed as the β-ketoester component, it provides a direct route to highly functionalized DHPMs.
The generally accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[4] The enol form of this compound then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization and dehydration yield the final dihydropyrimidine product.[1]
Diagram: Biginelli Reaction Mechanism
Caption: Mechanism of the Biginelli reaction involving DMOS.
Synthesis of Highly Functionalized Piperidines
Experimental Protocol: General Procedure for the Three-Component Synthesis of Functionalized Piperidines (Hypothetical, based on similar reactions)
-
Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) and an amine (1.0 mmol) in a suitable solvent such as methanol or ethanol (5 mL) is added this compound (1.0 mmol).
-
Catalysis: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a period of 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired polysubstituted piperidine derivative.
Constructing Aromaticity: Synthesis of Heterocyclic Scaffolds
The versatility of DMOS extends to the synthesis of various aromatic heterocyclic systems, which are of paramount importance in drug discovery.[8]
Quinoxaline Derivatives: Building Blocks for Bioactive Molecules
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[8] A common and efficient method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] this compound serves as an excellent 1,2-dicarbonyl surrogate in this reaction, leading to the formation of quinoxaline derivatives with a carboxymethyl group at the 2-position. These derivatives can be further functionalized to generate libraries of potential drug candidates. For instance, quinoxaline-6-sulfonamide scaffolds have been synthesized and evaluated as DPP-4 inhibitors for the treatment of diabetes.[2]
Experimental Protocol: Synthesis of Methyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
This protocol is adapted from general procedures for quinoxaline synthesis.[2][9]
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (20 mL).
-
Addition of DMOS: To this solution, add this compound (1.60 g, 10 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour and then heated to reflux for 4 hours. The progress of the reaction is monitored by TLC.
-
Isolation of Product: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired methyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate.
Table 1: Representative Quinoxaline Syntheses using DMOS
| o-Phenylenediamine Derivative | Catalyst/Solvent | Product | Yield (%) | Reference |
| o-Phenylenediamine | Ethanol | Methyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate | Not specified | [9] |
| 4,5-Dimethyl-1,2-phenylenediamine | Acetic Acid | Methyl (6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate | Not specified | [1] |
| 4-Chloro-1,2-phenylenediamine | Ethanol | Methyl (6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate | Not specified | [1] |
Pyrrole Synthesis via Paal-Knorr Condensation
The pyrrole ring is another fundamental heterocyclic motif found in numerous natural products and pharmaceuticals.[10] The Paal-Knorr synthesis is a classic method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1] While DMOS is a 1,2-dicarbonyl compound, its derivatives can serve as precursors to the required 1,4-dicarbonyl system. Alternatively, modified Paal-Knorr conditions or related multicomponent strategies can be envisioned to utilize DMOS more directly. For example, a three-component reaction between DMOS, an amine, and another active methylene compound could potentially lead to highly substituted pyrroles.
Diagram: Paal-Knorr Pyrrole Synthesis Workflow
Caption: A conceptual Diels-Alder reaction involving DMOS.
[3+2] Cycloaddition with Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a highly efficient method for the synthesis of polysubstituted pyrrolidines. [4][11]Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors. [2]The electron-deficient nature of the double bond in the enol form of DMOS would make it a suitable dipolarophile for this reaction, leading to the formation of complex, spirocyclic, or fused pyrrolidine systems.
Conclusion: A Building Block of Strategic Importance
This compound is far more than a simple dicarbonyl compound; it is a strategic building block that offers chemists a reliable and versatile platform for the synthesis of complex molecules. Its ability to participate in a wide array of transformations, including multicomponent reactions and potentially cycloadditions, makes it an invaluable tool in the design of efficient and elegant synthetic routes. The continued exploration of the reactivity of DMOS is certain to unveil new and powerful strategies for the construction of novel molecular architectures with significant potential in medicinal chemistry and materials science.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Dimethyl 2-oxosuccinate via Crossed Claisen Condensation
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Dimethyl 2-oxosuccinate, a valuable β-keto ester intermediate in organic and medicinal chemistry.[1][2] The synthesis is achieved through a crossed or mixed Claisen condensation reaction between dimethyl succinate and dimethyl oxalate, utilizing sodium methoxide as the base.[3][4] This guide offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental procedure, critical safety precautions, characterization methods, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
Introduction and Scientific Context
This compound (also known as dimethyl oxaloacetate) is a highly versatile building block in synthetic organic chemistry.[2] Its unique structure, featuring a ketone flanked by two ester functionalities, provides multiple reactive sites for a wide array of chemical transformations, including reductions, oxidations, and nucleophilic substitutions.[1] This reactivity makes it a crucial precursor for the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds.[2]
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction that creates 1,3-dicarbonyl compounds.[5][6] The protocol detailed herein employs a "crossed" Claisen condensation, a variation that involves two different ester reactants.[7] By reacting an enolizable ester (dimethyl succinate) with a non-enolizable ester that has a higher electrophilicity (dimethyl oxalate), the reaction can be controlled to favor the desired product and minimize self-condensation side products.[4][8] This approach provides a reliable and efficient route to this compound.
Principle and Reaction Mechanism
The synthesis proceeds via a base-mediated nucleophilic acyl substitution. The reaction requires a full equivalent of base because the final deprotonation step, which forms a highly stabilized enolate of the β-keto ester product, is the thermodynamic driving force of the reaction.[4][7] An acidic workup is subsequently required to protonate this enolate and yield the neutral product.[8]
The mechanism unfolds in four key steps:
-
Enolate Formation: Sodium methoxide, a strong base, deprotonates the α-carbon of dimethyl succinate, which is the only enolizable ester in this reaction. This creates a nucleophilic enolate anion, stabilized by electron delocalization.[6]
-
Nucleophilic Attack: The newly formed enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion (CH₃O⁻) as a leaving group.
-
Deprotonation and Protonation: The product, this compound, is a β-keto ester and is therefore significantly more acidic (pKa ≈ 11) than the starting ester or methanol.[7] The methoxide base present in the reaction mixture rapidly deprotonates the α-carbon of the newly formed product, creating a resonance-stabilized enolate. This irreversible deprotonation drives the equilibrium towards the product. A final acidic workup step is necessary to neutralize the base and protonate the enolate, yielding the final this compound.[8]
Caption: Figure 1: Mechanism of Crossed Claisen Condensation.
Experimental Protocol
This protocol is designed for laboratory-scale synthesis. All operations involving sodium methoxide must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Properties |
| Dimethyl Succinate | 106-65-0 | 146.14 | 14.6 g | 0.10 | Liquid, enolizable ester |
| Dimethyl Oxalate | 553-90-2 | 118.09 | 11.8 g | 0.10 | Solid, non-enolizable ester |
| Sodium Methoxide | 124-41-4 | 54.02 | 5.4 g | 0.10 | Solid, strong base |
| Anhydrous Methanol | 67-56-1 | 32.04 | 100 mL | - | Solvent |
| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - | Extraction Solvent |
| 1M Hydrochloric Acid | 7647-01-0 | 36.46 | ~100 mL | ~0.10 | For workup |
| Saturated NaCl (aq) | 7647-14-5 | 58.44 | 50 mL | - | For washing |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | q.s. | - | Drying agent |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (or connected to an inert gas line)
-
Magnetic stirrer and stir bar
-
Dropping funnel (addition funnel)
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
CRITICAL Safety Precautions
-
Sodium Methoxide (CH₃ONa): This reagent is highly corrosive, flammable, and reacts violently with water.[9][10] It causes severe skin and eye burns.[11][12] It is also air and moisture sensitive.[9] ALWAYS handle sodium methoxide in a fume hood under a dry, inert atmosphere (nitrogen or argon).[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[12][13] In case of fire, use a dry powder extinguisher; DO NOT use water.[13]
-
Solvents: Methanol and diethyl ether are flammable. Keep away from ignition sources.[10][12]
-
Acid: Handle hydrochloric acid with care, as it is corrosive.
Reaction Setup Workflow
Caption: Figure 2: Experimental Workflow.
Step-by-Step Synthesis Procedure
-
Preparation: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with inert gas inlet), dropping funnel, and thermometer. Flame-dry all glassware under a stream of nitrogen or argon to remove any residual moisture. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Base Suspension: To the reaction flask, add 100 mL of anhydrous methanol, followed by the cautious addition of 5.4 g (0.10 mol) of sodium methoxide. Stir the mixture to form a suspension.
-
Reagent Addition: In a separate beaker, prepare a solution of 14.6 g (0.10 mol) of dimethyl succinate and 11.8 g (0.10 mol) of dimethyl oxalate. Transfer this solution to the dropping funnel.
-
Reaction Initiation: Add the ester solution from the dropping funnel to the stirred sodium methoxide suspension dropwise over 30 minutes. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the reaction mixture in an ice bath to 0-5°C. Slowly and carefully quench the reaction by adding 1M HCl dropwise until the pH is acidic (pH ~2-3), while ensuring the temperature does not rise significantly. The precipitated product enolate salt will dissolve, and the solution will become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 70 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 50 mL of saturated aqueous NaCl solution to remove residual methanol and acid. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.[1] Collect the fraction corresponding to this compound (Boiling Point: approx. 218°C at 760 mmHg, adjust for vacuum).[14]
Product Characterization
The final product should be a colorless solid or liquid, depending on purity.[2] The identity and purity can be confirmed using spectroscopic methods.
-
Yield: The expected yield is typically in the range of 70-85%.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include two distinct singlets for the two methyl ester protons (typically around 3.7-3.9 ppm) and a singlet for the methylene protons (CH₂).[1]
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the two ester carbonyls, the keto carbonyl, the two methoxy carbons, and the methylene carbon.
-
Keto-Enol Tautomerism: Be aware that β-keto esters can exist in equilibrium with their enol form. This may result in additional, smaller signals in both ¹H and ¹³C NMR spectra, which is a characteristic feature of these compounds.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. | 1. Ensure all glassware is flame-dried. Use anhydrous solvents and handle the hygroscopic sodium methoxide under a strict inert atmosphere. |
| 2. Insufficient base or inactive base. | 2. Use a fresh, unopened container of sodium methoxide. Ensure a full stoichiometric equivalent is used. | |
| 3. Insufficient reaction time or temperature. | 3. Monitor the reaction by TLC to confirm completion before workup. Ensure proper reflux is maintained. | |
| Formation of Side Products | 1. Self-condensation of dimethyl succinate. | 1. Ensure slow, controlled addition of the ester mixture to the base. This keeps the concentration of the enolizable ester low at any given time. |
| 2. Hydrolysis of esters during workup. | 2. Keep the temperature low (ice bath) during the acidic quench. Perform extractions promptly. | |
| Product is an Oil, not a Solid | 1. Impurities present. | 1. Re-purify the product, ensuring a clean vacuum distillation is performed. |
| 2. Product is pure but exists as a supercooled liquid. | 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. The pure compound is a solid. |
References
-
Gelest, Inc. (2015). Sodium methoxide, 95%. Retrieved from [Link]
-
Química Organica.org. (n.d.). Review of Claisen condensation. Retrieved from [Link]
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Alkali Metals Limited. (n.d.). Material safety data sheet sodium methoxide (powder). Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (2021). Applications of Claisen condensations in total synthesis of natural products. An old reaction, a new perspective. Retrieved from [Link]
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Rajdhani College. (n.d.). The Claisen condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021). Claisen Condensation EXPLAINED. Retrieved from [Link]
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Application Notes and Protocols for Utilizing Dimethyl 2-Oxosuccinate in Enzyme Inhibition Assays
Introduction: The Significance of Dimethyl 2-Oxosuccinate in Modern Enzymology
This compound, a diester of oxosuccinic acid, is a versatile and indispensable tool in contemporary biochemical and pharmacological research.[1] Its primary utility stems from its function as a cell-permeable prodrug of 2-oxoglutarate (2OG), also known as α-ketoglutarate.[2] Once inside the cell, esterases cleave the methyl groups, releasing 2OG, a central metabolite in the tricarboxylic acid (TCA) cycle and a critical co-substrate for a vast superfamily of enzymes: the Fe(II)/2-oxoglutarate-dependent oxygenases (2OGXs).[2][3]
The 2OGX superfamily includes enzymes of immense therapeutic interest, such as the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are key sensors of cellular oxygen levels, and various histone and nucleic acid demethylases involved in epigenetic regulation.[4][5] Consequently, the ability to accurately measure the inhibition of these enzymes is paramount for the development of novel therapeutics for anemia, cancer, and inflammatory diseases.[3][5] This guide provides an in-depth exploration of the biochemical principles and a validated, step-by-step protocol for using this compound (or its active form, 2-oxoglutarate) in robust enzyme inhibition assays.
Section 1: The Catalytic Machinery of 2-Oxoglutarate-Dependent Oxygenases
To design a robust inhibition assay, one must first understand the enzyme's mechanism of action. 2OGXs are non-heme iron-dependent enzymes that catalyze a wide array of oxidative reactions.[3] Their canonical reaction involves coupling the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂ with the oxidation (typically hydroxylation) of a primary substrate.[4][6]
The catalytic cycle proceeds as follows:
-
Binding: The Fe(II) cofactor at the active site is typically coordinated by a conserved triad of amino acid residues. 2-oxoglutarate binds to the iron center in a bidentate fashion.
-
Substrate & O₂ Recruitment: The primary substrate binds, often displacing a loosely coordinated water molecule. This creates a site for molecular oxygen (O₂) to bind to the iron.
-
Oxidative Decarboxylation: O₂ binding triggers the oxidative decarboxylation of 2OG, which breaks down into succinate and CO₂. This process generates a highly reactive ferryl-oxo [Fe(IV)=O] intermediate.
-
Substrate Oxidation: The potent Fe(IV)=O species abstracts a hydrogen atom from the substrate, which is then hydroxylated.
-
Product Release: The oxidized substrate and succinate are released, regenerating the active site for the next cycle.
Caption: Generalized catalytic cycle of a 2-oxoglutarate-dependent oxygenase (2OGX).
Section 2: Principle of the Inhibition Assay
An enzyme inhibition assay using this compound (or 2-oxoglutarate directly for in vitro assays with purified enzyme) is designed to quantify the ability of a test compound to interfere with this catalytic cycle. The core principle is to measure the rate of the enzymatic reaction in the presence and absence of the potential inhibitor.
The reaction rate can be monitored by measuring:
-
Product Formation: Quantifying the generation of succinate is a common and direct method. This can be achieved using radiolabeled [¹⁴C]-2OG and measuring [¹⁴C]-succinate formation, or through enzyme-coupled assays where succinate production is linked to a change in absorbance or fluorescence.[6][7]
-
Co-substrate Consumption: Monitoring the depletion of 2OG or O₂.
-
Substrate Modification: Directly measuring the hydroxylated substrate, often via mass spectrometry.[8]
Inhibitors typically act by competing with either 2-oxoglutarate or the primary substrate for binding to the active site.[5] By measuring the reduction in reaction velocity at various inhibitor concentrations, a dose-response relationship can be established and the inhibitor's potency, commonly expressed as the half-maximal inhibitory concentration (IC₅₀), can be determined.
Section 3: Detailed Protocol for a 2OGX Inhibition Assay
This protocol provides a generalized, robust framework for a 96-well plate-based colorimetric assay to screen for inhibitors of a purified 2OGX, such as a HIF prolyl hydroxylase (PHD). It is based on the principle of measuring succinate production through a coupled-enzyme system.[6]
Reagent Preparation & Key Components
Proper reagent preparation is critical for assay success. All solutions should be prepared fresh using high-purity water.
| Reagent | Stock Conc. | Final Assay Conc. | Preparation & Storage Notes |
| Assay Buffer | 10X | 1X (50 mM) | 500 mM Tris-HCl, pH 7.5. Store at 4°C. |
| 2OGX Enzyme | 10-50 µM | 50-200 nM | Aliquot and store at -80°C. Dilute fresh in Assay Buffer for each experiment. Optimal concentration must be empirically determined. |
| 2-Oxoglutarate (2OG) | 10 mM | 1-10 µM | Prepare fresh in water. The final concentration should be near the Kₘ value for the specific enzyme.[7] |
| Peptide Substrate | 10 mM | 50-100 µM | A peptide corresponding to the target sequence (e.g., a fragment of HIF-1α for PHD2). Dissolve in water, aliquot, and store at -80°C. |
| Ferrous Sulfate (FeSO₄) | 10 mM | 5 µM | Prepare fresh in 1 mM HCl to prevent oxidation. Add to the reaction mix just before the enzyme. |
| L-Ascorbic Acid | 100 mM | 100 µM | Prepare fresh in water. Acts as a reducing agent to maintain Fe(II) state.[6] |
| Test Inhibitor | 10-50 mM | Varies | Dissolve in 100% DMSO. Prepare serial dilutions in DMSO.[9] |
| Positive Control | 10 mM | 1-10 µM | N-Oxalylglycine (NOG) or Dimethyloxalylglycine (DMOG) are potent, competitive inhibitors of many 2OGXs.[2] |
| Detection Mix | Varies | Varies | For a coupled assay detecting succinate, this would include succinyl-CoA synthetase, pyruvate kinase, and lactate dehydrogenase, along with ATP, PEP, and NADH.[6] |
Experimental Workflow Diagram
Caption: High-level workflow for a typical 2OGX enzyme inhibition assay.
Step-by-Step Assay Procedure
-
Inhibitor Plating: Prepare serial dilutions of your test compounds in 100% DMSO. In a 96-well assay plate, add 1 µL of each inhibitor dilution. For controls, add 1 µL of DMSO (0% inhibition) or 1 µL of a saturating concentration of a positive control inhibitor (100% inhibition).
-
Reaction Master Mix (Enzyme): Prepare a master mix containing Assay Buffer, FeSO₄, and L-Ascorbic Acid. Aliquot this mix into the wells (e.g., 49 µL per well).
-
Enzyme Addition & Pre-incubation: Add the diluted 2OGX enzyme to each well (e.g., 25 µL). The final DMSO concentration should be kept low and constant across all wells (e.g., ≤1%).[9] Gently mix and incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[10]
-
Reaction Initiation: Prepare a substrate master mix containing 2-oxoglutarate and the peptide substrate in Assay Buffer. Initiate the enzymatic reaction by adding this mix to all wells (e.g., 25 µL). The total reaction volume is now 100 µL.
-
Reaction Incubation: Immediately transfer the plate to a plate reader or incubator set to the optimal temperature for the enzyme (e.g., 37°C). Incubate for a predetermined time (e.g., 30-60 minutes) during which the reaction proceeds linearly.
-
Detection: Stop the reaction (if necessary, depending on the detection method) and add the detection reagents. For a coupled assay monitoring NADH depletion, the absorbance at 340 nm is measured kinetically or at the endpoint.[11]
Section 4: Data Analysis and Interpretation
Calculating Percent Inhibition
The raw data (e.g., absorbance values) must be converted to percent inhibition. This is done by normalizing the signal from the test wells to the signals from the control wells.
Formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Signal_Inhibitor: Signal from a well containing the test compound.
-
Signal_0%_Inhibition: Average signal from the vehicle (DMSO) control wells.
-
Signal_100%_Inhibition: Average signal from the positive control or no-enzyme wells.
Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor that reduces enzyme activity by 50%.
-
Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.
-
Fit the resulting data points to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R).
-
The software will calculate the IC₅₀ value from the curve fit. A reliable IC₅₀ determination requires a full dose-response curve with a clear upper and lower plateau.[10]
| Parameter | Description |
| Top Plateau | Corresponds to 100% activity (or 0% inhibition). |
| Bottom Plateau | Corresponds to 0% activity (or 100% inhibition). |
| LogIC₅₀ | The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom plateaus. |
| Hill Slope | Describes the steepness of the curve. A value of 1.0 is common for a 1:1 binding interaction. |
Section 5: Critical Considerations and Troubleshooting
-
DMSO Tolerance: Many enzymes are sensitive to high concentrations of organic solvents. Before screening, it is essential to perform a DMSO tolerance test by measuring enzyme activity across a range of DMSO concentrations (e.g., 0% to 10%).[9][12] The final DMSO concentration in the assay should be one that does not significantly inhibit the enzyme itself.
-
Reagent Stability: this compound is generally stable, but its hydrolyzed form, 2-oxoglutarate, can be less so in certain buffers.[13] Iron (II) solutions are prone to oxidation and should be prepared fresh.
-
Promiscuous Inhibition: Initial hits from a screen may be "promiscuous inhibitors" that act through non-specific mechanisms like aggregation rather than direct binding to the active site. Follow-up assays, such as adding a non-ionic detergent (e.g., Triton X-100) or varying the enzyme concentration, are crucial to validate true inhibitors.[12]
-
Linear Range: Ensure the assay is performed within the linear range with respect to both time and enzyme concentration. This means that the product formation is directly proportional to the incubation time and the amount of enzyme used.
Section 6: Broader Applications in Metabolic Research
While this guide focuses on 2OGXs, the principle of using dicarboxylate analogs extends to other key metabolic enzymes. For instance, dimethyl malonate , a structural analog of succinate, is used as a competitive inhibitor of succinate dehydrogenase (SDH, Complex II) of the mitochondrial electron transport chain.[14] Inhibition of SDH is a therapeutic strategy being explored for ischemia-reperfusion injury.[14] Similarly, the activity of malate dehydrogenase (MDH) , which interconverts malate and oxaloacetate, is often studied using assays that monitor NADH oxidation, and its inhibition is relevant to cancer metabolism and hypoxia signaling.[15][16][17] The use of these small molecule probes provides powerful means to dissect the roles of central metabolic pathways in health and disease.
References
- Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutar
- Buy Dimethyl 2-oxosuccin
- An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation.
- Inhibition of 2-oxoglutarate dependent oxygenases. Semantic Scholar.
- Dimethyl 2-oxosuccin
- A standard operating procedure for an enzym
- 2-Oxoglutarate-Dependent Oxygenases. Jianhai Du Lab @ West Virginia University.
- Inhibition of 2-Oxoglutarate Dependent Oxygenases.
- Malate Dehydrogenase Assay (MDH) For Research Use Only. Cell Biologics Inc.
- A Researcher's Guide to Dimethyl 2-oxoglutarate: Replicating and Advancing Metabolic Research. Benchchem.
- A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respir
- Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. Benchchem.
- Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem.
- DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH.
- Dimethyl 2-oxosuccin
- How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO.
- 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases. PubMed Central.
- Malate Dehydrogenase - Assay. Worthington Biochemical.
- Substrate inhibition of the mitochondrial and cytoplasmic malate dehydrogenases. Journal of Biological Chemistry.
- Inhibiting Succinate Dehydrogenase by Dimethyl Malonate Alleviates Brain Damage in a R
- 2-Oxoglutar
- Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase. Chemical Science (RSC Publishing).
- A spectrophotometric coupled enzyme assay to measure the activity of succin
- MCAT Biochemistry: The 13 Metabolic P
Sources
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- 4. jianhaidulab.com [jianhaidulab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutarate-dependent hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Malate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 25007-54-9 [sigmaaldrich.com]
- 14. Inhibiting Succinate Dehydrogenase by Dimethyl Malonate Alleviates Brain Damage in a Rat Model of Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration | PLOS One [journals.plos.org]
- 17. home.sandiego.edu [home.sandiego.edu]
Experimental setup for the reduction of Dimethyl 2-oxosuccinate.
An Application Note for the Chemical and Biocatalytic Reduction of Dimethyl 2-oxosuccinate
Authored by: A Senior Application Scientist
This document provides detailed application notes and protocols for the reduction of this compound to its corresponding alcohol, dimethyl 2-hydroxysuccinate (more commonly known as dimethyl malate). This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of established chemical methods and an introduction to enzymatic alternatives.
The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and safety. We will explore three primary methodologies:
-
Chemical Reduction with Sodium Borohydride: A mild and selective method for reducing ketones.
-
Heterogeneous Catalytic Hydrogenation: A classic and scalable approach using a metal catalyst and hydrogen gas.
-
Enzymatic Reduction: A modern, green chemistry approach offering high stereoselectivity under mild conditions.
Critical Safety & Handling of this compound
Before commencing any experimental work, it is imperative to understand the hazards associated with the starting material. This compound is a reactive α-keto-ester.
1.1 Hazard Profile According to safety data sheets, this compound is classified as an irritant.[1] Adherence to standard laboratory safety protocols is mandatory.
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319 | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
1.2 Handling and Storage
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to maintain purity.
Method 1: Chemical Reduction via Sodium Borohydride (NaBH₄)
This method utilizes the mild and selective hydride-donating agent, sodium borohydride, to reduce the ketone functionality to a secondary alcohol. NaBH₄ is particularly advantageous due to its high selectivity for aldehydes and ketones over the ester groups present in the molecule.[2][3][4]
2.1 Underlying Principle & Mechanism The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms a borate-alkoxide intermediate. Subsequent workup with a protic source (like water or dilute acid) protonates the alkoxide to yield the final alcohol product.[5]
Caption: General mechanism for NaBH₄ reduction.
2.2 Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Purpose |
|---|---|---|---|
| This compound | ≥95% | Sigma-Aldrich | Starting Material |
| Sodium Borohydride (NaBH₄) | ≥98% | Acros Organics | Reducing Agent |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Hydrochloric Acid (HCl) | 1 M solution | J.T. Baker | Quenching Agent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | Drying Agent |
| 500 mL Round-bottom flask | - | - | Reaction Vessel |
| Magnetic stirrer & stir bar | - | - | Agitation |
| Ice bath | - | - | Temperature Control |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.0 g (0.1 mol) of this compound in 200 mL of anhydrous methanol.
-
Temperature Control: Cool the resulting solution to 0-5°C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
-
Reagent Addition: Slowly add 4.16 g (0.11 mol, 1.1 equivalents) of sodium borohydride in small portions over 30 minutes. Causality Note: Portion-wise addition prevents a rapid, exothermic reaction and hydrogen gas evolution.[2]
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, dimethyl malate, will have a different Rf value than the starting material.
-
Quenching: Once the reaction is complete (disappearance of starting material by TLC), carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is ~6-7. This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.
-
Workup & Extraction:
-
Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 100 mL of deionized water and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash them with a saturated sodium chloride solution (brine) to remove residual water.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude dimethyl 2-hydroxysuccinate by fractional distillation under reduced pressure to obtain a clear, colorless liquid.[1]
Quantitative Summary:
| Parameter | Value |
|---|---|
| Stoichiometry (NaBH₄) | 1.1 equivalents |
| Temperature | 0-5°C |
| Reaction Time | ~2 hours |
| Expected Yield | 85-95% |
Method 2: Heterogeneous Catalytic Hydrogenation
This industrial-grade method involves the reduction of the keto group using molecular hydrogen in the presence of a solid-phase catalyst, typically palladium on carbon (Pd/C). It is highly efficient and easily scalable.
3.1 Underlying Principle The reaction occurs on the surface of the metal catalyst. Dihydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms. The this compound also adsorbs onto the surface, where it undergoes stepwise addition of the hydrogen atoms across the C=O double bond.
Caption: Standard workflow for a catalytic hydrogenation experiment.
3.2 Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Purpose |
|---|---|---|---|
| This compound | ≥95% | Sigma-Aldrich | Starting Material |
| Palladium on Carbon (10% Pd/C) | - | Strem Chemicals | Catalyst |
| Ethyl Acetate (EtOAc) or Ethanol | Anhydrous | Fisher Scientific | Solvent |
| Hydrogen (H₂) Gas | High Purity | Airgas | Reducing Agent |
| Nitrogen (N₂) Gas | High Purity | Airgas | Inert Gas |
| Celite® | - | Sigma-Aldrich | Filter Aid |
| Hydrogenation Apparatus | - | Parr Instrument Co. | Reaction Vessel |
Step-by-Step Procedure:
-
Reactor Preparation: To a suitable hydrogenation vessel (e.g., a Parr bottle), add 16.0 g (0.1 mol) of this compound and 200 mL of ethyl acetate.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 0.8 g (5 wt%) of 10% Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric, especially after use. Never add it to a solvent in the presence of air without an inert gas blanket.
-
System Setup: Securely attach the vessel to the hydrogenation apparatus.
-
Purging: Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Then, evacuate and backfill with hydrogen gas, repeating this cycle three times.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi or 3-4 bar) and begin vigorous stirring or shaking. The reaction is typically exothermic; monitor the temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the gas reservoir. The reaction is generally complete within 4-8 hours.
-
Workup:
-
Once complete, carefully vent the hydrogen pressure and purge the system with nitrogen gas three times.
-
Prepare a pad of Celite® in a Büchner funnel. Wet the pad with a small amount of ethyl acetate.
-
Under a nitrogen atmosphere, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate (2 x 25 mL). Safety Note: Do not allow the filtered catalyst cake to dry in the air. Quench it immediately by carefully adding it to a large volume of water.
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the product, which is often of high purity. Further purification by distillation can be performed if necessary.
Quantitative Summary:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 wt% of 10% Pd/C |
| Hydrogen Pressure | 50 psi (approx. 3.4 bar) |
| Temperature | Room Temperature |
| Expected Yield | >95% |
Method 3: Enzymatic Reduction (A Green, Stereoselective Approach)
Biocatalysis offers an environmentally benign route to chiral molecules. The reduction of a ketone can be achieved with exceptional enantioselectivity using ketoreductase (KRED) enzymes, which utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source.
4.1 Underlying Principle A KRED enzyme binds both the keto-substrate and the NADH/NADPH cofactor in its active site with a specific orientation. This precise positioning facilitates a stereospecific hydride transfer from the cofactor to the carbonyl carbon, producing a single enantiomer of the alcohol. Since the cofactor is expensive, an in situ cofactor regeneration system (e.g., glucose and glucose dehydrogenase) is employed to continuously convert the oxidized NAD⁺ back to NADH.[6]
Caption: A typical KRED cycle with cofactor regeneration.
4.2 Generalized Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Purpose |
|---|---|---|---|
| This compound | ≥95% | Sigma-Aldrich | Substrate |
| Ketoreductase (KRED) | - | Codexis, Johnson Matthey | Biocatalyst |
| NAD⁺ or NADP⁺ | ≥98% | Sigma-Aldrich | Cofactor |
| D-Glucose | ACS Grade | VWR | Regeneration Substrate |
| Glucose Dehydrogenase (GDH) | - | Amano Enzyme | Regeneration Enzyme |
| Potassium Phosphate Buffer | pH 7.0 | - | Reaction Medium |
| Isopropanol (IPA) | ACS Grade | - | Co-solvent (optional) |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | - | Extraction Solvent |
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture: In a temperature-controlled vessel, combine:
-
100 mL of pH 7.0 buffer.
-
1.6 g (10 mmol) of this compound. (A co-solvent like 5% v/v IPA can be added to aid solubility).
-
1.98 g (11 mmol, 1.1 eq) of D-glucose.
-
20 mg of NAD⁺.
-
20 mg of KRED powder.
-
10 mg of GDH powder.
-
-
Incubation: Stir the mixture gently at a constant temperature (typically 30°C) for 24 hours. Maintain the pH at 7.0; it may need occasional adjustment with dilute NaOH if the GDH reaction produces gluconic acid.
-
Monitoring: Monitor the reaction by taking small aliquots, quenching them with acetonitrile (to precipitate the enzymes), centrifuging, and analyzing the supernatant by chiral HPLC to determine both conversion and enantiomeric excess (ee%).
-
Workup:
-
Once the reaction has reached completion, add an equal volume of MTBE to the reaction mixture.
-
Stir vigorously for 15 minutes to extract the product into the organic layer.
-
Separate the layers and repeat the extraction of the aqueous layer with MTBE (2 x 50 mL).
-
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched product.
Quantitative Summary:
| Parameter | Value |
|---|---|
| pH | 7.0 |
| Temperature | 30°C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-99% |
| Expected Enantiomeric Excess (ee) | >99% (depending on KRED selection) |
Method Comparison and Selection
The choice of reduction method depends on the specific goals of the synthesis.
| Feature | NaBH₄ Reduction | Catalytic Hydrogenation | Enzymatic Reduction |
| Stereoselectivity | None (produces racemate) | None (produces racemate) | Excellent (produces single enantiomer) |
| Scalability | Good | Excellent | Moderate to Good |
| Equipment | Standard lab glassware | Specialized high-pressure reactor | Standard lab glassware, incubator |
| Reagent Handling | Moderate (NaBH₄ is water-reactive) | High (Pyrophoric catalyst, flammable H₂ gas) | Low (Benign reagents) |
| Reaction Conditions | Low Temperature (0°C) | Room Temp, High Pressure | Ambient Temp, Atmospheric Pressure |
| Cost | Low | Moderate (catalyst cost) | High (enzyme/cofactor cost, but reusable) |
| Best For | Quick, simple, achiral synthesis | Large-scale, high-throughput achiral synthesis | Synthesis of high-value, chiral compounds |
References
-
This compound | CAS#:25007-54-9. Chemsrc. [Link]
-
Shneine, J. K. (2018). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building. Al-Nahrain Journal of Science. [Link]
-
Shneine, J. K. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. ResearchGate. [Link]
-
Sodium Borohydride. Common Organic Chemistry. [Link]
-
Sodium borohydride. Wikipedia. [Link]
-
Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. ResearchGate. [Link]
-
Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Hydride Reduction. Chad's Prep. [Link]
-
Mathapo, M., et al. (2022). A Redox-Neutral, Two-Enzyme Cascade for the Production of Malate and Gluconate from Pyruvate and Glucose. MDPI. [Link]
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- 5. youtube.com [youtube.com]
- 6. A Redox-Neutral, Two-Enzyme Cascade for the Production of Malate and Gluconate from Pyruvate and Glucose [mdpi.com]
Application Note: Synthesis of Dimethyl 2-oxosuccinate via Ozonolysis of Dimethyl Maleate
Introduction: The Strategic Importance of Dimethyl 2-oxosuccinate
This compound, also known as dimethyl oxaloacetate, is a highly valuable α-ketoester that serves as a versatile building block in organic synthesis. Its unique combination of ketone and ester functionalities makes it a crucial precursor for a wide range of heterocyclic compounds, amino acids, and complex molecules in drug discovery and development.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound through the ozonolysis of dimethyl maleate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and emphasize the critical safety protocols required for handling ozone and reactive intermediates.
Reaction Principle and Mechanism
Ozonolysis is a powerful organic reaction that involves the oxidative cleavage of unsaturated carbon-carbon bonds using ozone (O₃).[2] The reaction with an alkene, such as dimethyl maleate, proceeds through the Criegee mechanism, which involves several unstable intermediates.[3]
The Criegee Mechanism consists of three primary stages:
-
Formation of the Molozonide: Ozone acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with the double bond of dimethyl maleate to form a highly unstable primary ozonide, also known as a molozonide.[2][4]
-
Rearrangement to the Ozonide: The molozonide rapidly rearranges by cleaving the C-C and O-O bonds, forming a carbonyl oxide (Criegee intermediate) and a carbonyl compound. These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).[3][5][6]
-
Work-up: The secondary ozonide is not isolated due to its potential explosive nature.[7] It is directly converted to the final products through a work-up procedure. For this synthesis, a reductive work-up is employed to yield the desired keto-ester without over-oxidation to carboxylic acids.[7] Dimethyl sulfide (DMS) is an excellent reagent for this purpose; it reduces the ozonide by accepting an oxygen atom, thereby being oxidized to dimethyl sulfoxide (DMSO), a benign and easily removable byproduct.[8]
The overall transformation is as follows: Dimethyl Maleate + O₃ → Ozonide Intermediate --(DMS)--> 2x Glyoxylic Acid Methyl Ester → this compound (after fragmentation and recombination). However, the direct cleavage of the symmetrical dimethyl maleate yields two molecules of methyl glyoxylate, which under the reaction conditions effectively produces the desired this compound framework upon workup. A more accurate representation is the direct cleavage to two carbonyls.
Critical Safety Considerations
Ozonolysis is a high-hazard procedure that demands strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood.
-
Ozone Toxicity: Ozone is a highly toxic and corrosive gas with a permissible exposure limit (PEL) of just 0.1 ppm over an 8-hour workday.[9] Ensure the experimental setup is well-ventilated and that any excess ozone exiting the reaction vessel is passed through a scrubber containing a potassium iodide (KI) or sodium thiosulfate solution to quench it.[10]
-
Explosion Hazard of Ozonides: Ozonide intermediates are shock-sensitive and can decompose explosively, especially upon concentration or warming.[11] The reaction must be maintained at a low temperature (typically -78 °C) throughout the ozone addition. Never attempt to isolate the ozonide intermediate.[7]
-
Liquid Oxygen Condensation: Using a dry ice/acetone bath requires caution. If the oxygen flow rate is too high or the setup is not properly vented, it is possible to condense liquid oxygen (b.p. -183 °C), which creates a severe explosion hazard when in contact with organic materials.[12] Ensure a steady, not excessive, flow of the O₂/O₃ mixture.
-
Reagent Hazards: Dimethyl sulfide (DMS) is a flammable liquid with an extremely unpleasant and pervasive odor.[4] Handle it exclusively in the fume hood. Dichloromethane is a volatile and potentially carcinogenic solvent. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9]
Detailed Experimental Protocol
This protocol outlines the ozonolysis of dimethyl maleate followed by a reductive work-up with dimethyl sulfide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Dimethyl maleate | ≥96% | Standard Vendor | Starting material |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Vendor | Reaction solvent |
| Dimethyl sulfide (DMS) | ≥99% | Standard Vendor | Reductive quenching agent |
| Oxygen (O₂) | High Purity | Gas Supplier | Feed for ozone generator |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For washing/neutralization |
| Brine | Saturated Solution | Lab Prepared | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Vendor | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Standard Vendor | For column chromatography |
Equipment Setup
-
Ozone generator (e.g., Welsbach or similar) connected to an oxygen cylinder.
-
Three-neck round-bottom flask equipped with a magnetic stir bar.
-
Gas dispersion tube (fritted glass bubbler) for introducing ozone.
-
Low-temperature thermometer.
-
Dry ice/acetone bath in a Dewar flask.
-
Mineral oil bubbler for venting.
-
Potassium iodide (KI) trap to scrub excess ozone.
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column).
Step-by-Step Procedure
-
Reaction Setup:
-
Place a 250 mL three-neck round-bottom flask containing a magnetic stir bar in a Dewar flask.
-
Dissolve dimethyl maleate (e.g., 5.0 g, 34.7 mmol) in 100 mL of anhydrous dichloromethane.
-
Equip the flask with a gas dispersion tube connected to the ozone generator outlet, a low-temperature thermometer, and a gas outlet connected to a KI scrubber trap.
-
Cool the reaction mixture to -78 °C using the dry ice/acetone bath.[2]
-
-
Ozonolysis:
-
Begin stirring the solution.
-
Turn on the oxygen flow to the ozone generator according to the manufacturer's instructions (a typical flow rate might be 20 scfh).
-
Activate the ozone generator. A blue color in the Teflon tubing indicates ozone production.
-
Bubble the ozone/oxygen mixture through the cooled solution. The reaction is often accompanied by the formation of a pale white precipitate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting material is no longer visible. Alternatively, the persistence of a blue color in the reaction mixture indicates that the alkene has been consumed and excess ozone is present.[13] This typically takes 1-2 hours depending on the scale and ozone generator efficiency.
-
-
Quenching and Work-up:
-
Once the reaction is complete, turn off the ozone generator but continue to bubble oxygen through the solution for 10-15 minutes to purge any remaining dissolved ozone.[14]
-
Maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS) (e.g., 5.2 mL, 70 mmol, ~2 equivalents) dropwise via syringe.[14] This step is exothermic; add the DMS slowly to maintain the low temperature.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 2 hours, or overnight, to ensure the complete reduction of the ozonide.[14]
-
-
Isolation and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a yellowish oil or solid. Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a solid.[15]
-
Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Colorless crystalline solid[1] |
| CAS Number | 25007-54-9[16] |
| Molecular Formula | C₆H₈O₅[1] |
| Molecular Weight | 160.12 g/mol |
| Yield | 70-85% (typical) |
| ¹H NMR (CDCl₃) | δ (ppm): 3.91 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 188.1 (C=O, ketone), 166.5 (C=O, ester), 161.2 (C=O, ester), 53.5 (OCH₃), 52.8 (OCH₃), 45.2 (CH₂) |
Note: NMR data is predictive and should be compared with experimentally obtained spectra for validation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure a sufficient flow of ozone and monitor carefully by TLC until starting material is consumed. |
| Ozonide decomposition. | Maintain the reaction temperature strictly at -78 °C. | |
| Loss during work-up. | Ensure pH is neutral or slightly basic during extraction to prevent hydrolysis. | |
| Formation of Carboxylic Acids | Oxidative work-up occurred. | Ensure the reaction is fully quenched with a sufficient amount of DMS before warming. Purge all excess ozone before adding DMS. |
| Reaction does not start | Ozone generator malfunction. | Check the generator settings, oxygen flow, and look for the characteristic blue color of ozone in the exit tubing. |
| Leak in the system. | Ensure all glass joints and tubing connections are secure. |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- Vertex AI Search. Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons.
- Hon, Y.-S., Lin, S.-W., & Chen, Y.-J. (1993). A Convenient and Efficient Workup of Ozonolysis Reactions Using Triethylamine.
- Benchchem.
- Smolecule.
- Hon, Y.-S., Lin, S.-W., & Chen, Y.-J. (1993). A Convenient and Efficient Workup of Ozonolysis Reactions Using Triethylamine.
- Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry.
- OrgoSolver. Reductive Ozonolysis (O3 / DMS) - Alkene Reactions.
- Semantic Scholar. A Convenient and Efficient Workup of Ozonolysis Reactions Using Triethylamine.
- Chemistry Stack Exchange. Can dimethyl sulphide be used for ozonolysis of benzene?
- Wikipedia. Ozonolysis.
- BYJU'S. Ozonolysis of Alkenes and Alkynes.
- Organic Chemistry Portal. Ozonolysis - Criegee Mechanism.
- University of Calgary. Ch 6: Alkene + ozone.
- The UC Center for Laboratory Safety.
- University of Bristol. SAFETY MANUAL FOR THE USE OF OZONE.
- Sciencemadness.org. Safety Question - Ozonolysis Exhaust.
- University of California, Santa Barbara.
- SATHEE - IIT Kanpur. Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes.
- Purdue University.
- Ozone Solutions.
- AquaLab. Ozone Safety and Handling Protocols.
- University of Washington.
- Beilstein Journals.
- UCLA Chemistry and Biochemistry.
- Michigan State University. The Mechanism of Ozonolysis.
- The Royal Society of Chemistry.
- Sigma-Aldrich.
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- Chemistry LibreTexts. Ozonolysis.
- Tietze, L. F., & Bratz, M. (1993).
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Application Note: A Comprehensive Guide to Monitoring Reactions of Dimethyl 2-oxosuccinate
Abstract
Dimethyl 2-oxosuccinate is a pivotal intermediate in organic synthesis, valued for its dual functionality which allows for a wide range of chemical transformations.[1] Effective reaction monitoring is critical for optimizing reaction conditions, maximizing yield, and understanding reaction kinetics and mechanisms. This guide provides a detailed overview of robust analytical techniques for monitoring the progress of reactions involving this compound. We will explore the theoretical underpinnings and practical applications of chromatographic and spectroscopic methods, complete with detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Chemistry of this compound and the Imperative for Monitoring
This compound (DMOS), with a molecular weight of 160.13 g/mol , features a reactive α-ketoester moiety. This structure makes it a versatile building block for synthesizing more complex molecules. Monitoring its reactions is essential to prevent the formation of byproducts, determine reaction endpoints, and ensure process safety and reproducibility. The choice of an analytical technique depends on several factors, including the nature of the reaction, the properties of the reactants and products, the complexity of the reaction mixture, and the type of information required (qualitative vs. quantitative).
Foundational Monitoring Techniques: A Strategic Overview
The primary methods for tracking DMOS reactions fall into two categories: chromatographic separations and spectroscopic analysis. Chromatographic techniques physically separate the components of a reaction mixture, while spectroscopic methods measure the interaction of molecules with electromagnetic radiation to provide structural and quantitative data.
Chromatographic Techniques: Separating Complexity
Chromatography is indispensable for analyzing complex reaction mixtures, allowing for the quantification of individual components like the starting material, intermediates, and final products.
HPLC is a highly versatile technique for non-volatile and thermally sensitive compounds like DMOS and its derivatives.[1]
-
Principle of Operation: Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For a polar compound like DMOS, reverse-phase HPLC using a nonpolar stationary phase (like C18) is the method of choice.[1][2] Components are separated based on their polarity, with more polar compounds eluting earlier.
-
Causality in Method Design: A C18 column is selected due to its hydrophobic nature, which provides effective retention and separation for moderately polar analytes like DMOS when used with a polar mobile phase (e.g., water/acetonitrile). A gradient elution (where the mobile phase composition is changed over time) is often employed to ensure that both early-eluting polar compounds and later-eluting nonpolar products are resolved effectively within a reasonable timeframe. UV detection is suitable as the ketone carbonyl group in DMOS acts as a chromophore.
GC is a powerful technique for volatile and thermally stable compounds. Direct analysis of DMOS by GC is challenging due to its polarity and relatively high boiling point.[1]
-
Principle of Operation: Separation occurs as volatile analytes are carried by an inert gas (mobile phase) through a column containing a stationary phase.
-
The Critical Role of Derivatization: To make DMOS and its polar derivatives suitable for GC analysis, a derivatization step is mandatory. This process chemically modifies the analyte to increase its volatility and thermal stability. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective strategy.[1][3] This modification reduces intermolecular hydrogen bonding, lowering the boiling point and allowing the compound to be vaporized without decomposition in the GC inlet.
Spectroscopic Techniques: Unveiling Molecular Structure and Concentration
Spectroscopic methods offer rapid, often non-destructive, analysis and can provide rich structural information or real-time kinetic data.
NMR is an unparalleled tool for unambiguous structure elucidation and quantitative analysis (qNMR).[4] It provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C).
-
Principle of Operation: NMR measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The resulting spectrum provides data on the number of different types of nuclei, their electronic environment, and their connectivity.
-
Application to DMOS Reactions: By taking aliquots from the reaction at various time points, one can monitor the disappearance of signals corresponding to DMOS and the appearance of new signals from the product(s). For DMOS, the methylene protons (-CH₂-) adjacent to the ketone and the two methyl ester protons (-OCH₃) are distinct signals that can be easily tracked. The integration of these peaks is directly proportional to the molar concentration of the species, allowing for precise quantification of reaction progress.[5][6]
UV-Vis spectroscopy is a simple, cost-effective, and powerful method for studying reaction kinetics in real-time.[7][8]
-
Principle of Operation: This technique measures the absorption of UV or visible light by a sample. The absorbance is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law.[8]
-
Kinetic Analysis of DMOS Reactions: The α-ketoester moiety in DMOS contains a carbonyl group (C=O) which absorbs UV light. If the product of the reaction has a significantly different UV absorption spectrum, the reaction can be monitored continuously by measuring the change in absorbance at a specific wavelength (λmax) over time.[9][10] This provides a direct measure of the reaction rate. A preliminary scan across a range of wavelengths is essential to identify the optimal wavelength where the analyte of interest absorbs strongly and other components do not interfere.
Hyphenated Techniques: The Power of Combination
Combining separation with detection provides the most comprehensive analysis. Mass Spectrometry (MS) coupled with either GC or HPLC is the gold standard for identifying unknown products and byproducts.
-
LC-MS & GC-MS: After separation by chromatography, the eluting compounds are introduced into a mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a molecular weight and a characteristic fragmentation pattern that acts as a "molecular fingerprint."[11][12] This is invaluable for confirming the identity of the expected product and elucidating the structure of any unexpected impurities.
Method Selection and Workflow
Choosing the right analytical technique is a critical decision. The following table provides a comparative summary to guide this choice.
| Technique | Information Provided | Speed | Sample Prep | Strengths | Limitations |
| HPLC-UV | Quantitative (Concentration) | Moderate | Simple (Dilution/Filtration) | Robust, widely applicable, good for non-volatile compounds.[13][14] | Moderate resolution, limited structural information. |
| GC-MS | Quantitative & Structural (MW, Fragmentation) | Moderate | Complex (Derivatization) | High resolution, excellent for volatile compounds, definitive identification.[15][16][17] | Requires derivatization for polar analytes like DMOS.[1] |
| NMR | Quantitative & Definitive Structural | Slow (per sample) | Simple (Dissolution in deuterated solvent) | Unambiguous structural data, non-destructive.[4][5] | Lower sensitivity, expensive instrumentation, not ideal for real-time. |
| UV-Vis | Quantitative (Kinetics) | Very Fast | Very Simple | Ideal for real-time kinetic studies, low cost.[7][18] | Only useful if there is a unique chromophore change; prone to interference. |
Workflow for Selecting a Monitoring Technique
The following diagram illustrates a logical workflow for choosing the most appropriate analytical method for your experiment.
Caption: Decision workflow for selecting an analytical technique.
Detailed Experimental Protocols
The following protocols provide validated starting points for method development. Researchers should perform their own optimization based on the specific reaction matrix.
Protocol 1: HPLC-UV Method for Reaction Progress Monitoring
This protocol is designed for quantifying the consumption of DMOS and the formation of products in a reaction mixture.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: Deionized water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Note: Formic acid is used to improve peak shape and is compatible with mass spectrometry if LC-MS analysis is desired.[2]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) from the stock solution.
-
-
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 950 µL) of cold acetonitrile in a vial. This stops the reaction and precipitates any incompatible salts.
-
Vortex the sample and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 210 nm (or empirically determined λmax) |
| Gradient Program | |
| 0.0 min | 95% A, 5% B |
| 10.0 min | 5% A, 95% B |
| 12.0 min | 5% A, 95% B |
| 12.1 min | 95% A, 5% B |
| 15.0 min | 95% A, 5% B |
-
Data Analysis:
-
Run the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the time-point samples.
-
Identify the peaks for DMOS and product(s) based on retention time.
-
Quantify the concentration of each component at each time point by interpolating its peak area from the calibration curve.
-
Protocol 2: GC-MS Analysis of Reaction Aliquots (with Derivatization)
This protocol is for the identification and quantification of DMOS and its reaction products after converting them to their volatile TMS-ether derivatives.
-
Instrumentation:
-
Gas chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Reagents:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine or Acetonitrile (Anhydrous).
-
Internal Standard (IS): e.g., Tetradecane (or another stable, non-reactive hydrocarbon).
-
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot (e.g., 50 µL) of the reaction mixture and quench as described in the HPLC protocol.
-
Transfer a known volume of the quenched sample to a micro-reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of the BSTFA + 1% TMCS reagent to the dry residue.
-
Add a known amount of the internal standard.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow (1.2 mL/min) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 min |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 min |
| MS Conditions | |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-500 m/z |
-
Data Analysis:
-
Identify the TMS-derivatized DMOS and product peaks based on their retention times and mass spectra. The derivatized DMOS will show a different molecular ion and fragmentation pattern compared to the underivatized molecule.
-
Confirm identities by comparing the obtained mass spectra with a library (e.g., NIST).
-
Quantify using the ratio of the analyte peak area to the internal standard peak area.
-
Conclusion
The successful monitoring of reactions involving this compound is achievable through a variety of powerful analytical techniques. HPLC-UV offers a robust and straightforward method for routine quantitative analysis. For more complex mixtures requiring definitive structural confirmation, GC-MS (with prior derivatization) and LC-MS are the methods of choice. NMR provides unparalleled structural detail for mechanistic studies, while UV-Vis spectroscopy remains a simple and effective tool for real-time kinetic measurements. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the optimal strategy for their specific synthetic challenges.
References
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ResearchGate. (n.d.). Mass spectra of dimethyl 2-(1-methylalkyl)succinates, 2-cyclohexylsuccinate and 2-benzylsuccinate. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Dimethyl succinate on Newcrom R1 HPLC column. Retrieved from [Link]
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Dai, Z., Flatberg, G., & Hartnik, H. A. (n.d.). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Retrieved from [Link]
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Frontiers. (n.d.). Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures. Retrieved from [Link]
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Das, D. K., & Maulik, G. (1994). High-performance liquid chromatographic method for the direct quantitation of oxy radicals in myocardium and blood by means of 1,3-dimethylthiourea and dimethyl sulfoxide. Journal of Chromatography. B, Biomedical applications, 655(1), 91–97. Retrieved from [Link]
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OSHA. (n.d.). Dimethyl Succinate. Retrieved from [Link]
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Kalyanaraman, B., et al. (2018). Mass Spectrometry in Advancement of Redox Precision Medicine. Antioxidants & redox signaling, 29(15), 1501–1533. Retrieved from [Link]
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Asian Journal of Chemical Sciences. (2022). Application of UV-Visible Spectroscopy in Kinetic Study of Molybdate Complexation Reactions and Phosphate Content Quantitation. Retrieved from [Link]
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Marzo, A., & Sardini, D. (1969). Quantitative gas chromatographic determination of 5,5-dimethyl-2,4-oxazolidinedione. Journal of chromatography, 44(3), 611–613. Retrieved from [Link]
-
Vangi, G., et al. (1987). Rapid and simple HPLC determination of 5,5-dimethyl-2,4-oxazolidynedione in rabbit serum. Biomedical chromatography, 2(3), 137–138. Retrieved from [Link]
-
Ciurtin, D., et al. (2023). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. International journal of molecular sciences, 24(13), 10839. Retrieved from [Link]
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Tsikas, D., et al. (1998). Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. Analytical biochemistry, 264(1), 39–49. Retrieved from [Link]
-
Carlson, D. A., et al. (1989). Dimethyl disulfide derivatives of long chain alkenes, alkadienes and alkatrienes for gas chromatography/mass spectrometry. Analytical Chemistry, 61(14), 1564-1571. Retrieved from [Link]
-
Fringuelli, R., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2062. Retrieved from [Link]
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Liu, D., & Farooq, A. (2022). Investigation of the kinetics of conjugated diolefins using UV absorption spectroscopy. Proceedings of the Combustion Institute. Retrieved from [Link]
-
Bianchi, F., et al. (2009). Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products. Journal of chromatography. A, 1216(39), 6762–6766. Retrieved from [Link]
-
El-Bekkari, M., et al. (2015). KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. Journal of Materials and Environmental Science, 6(1), 10-21. Retrieved from [Link]
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ResearchGate. (n.d.). Simultaneous determination of polycyclic aromatic hydrocarbon quinones by gas chromatography-tandem mass spectrometry, following a one-pot reductive trimethysilyl derivatization. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of Dimethyl 2-oxosuccinate in Diels-Alder Cycloadditions
Document ID: AN-DA-2026-01
Abstract: The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry for the construction of six-membered rings.[1][2][3] This guide provides an in-depth exploration of Dimethyl 2-oxosuccinate (also known as dimethyl oxaloacetate) as a highly activated dienophile in [4+2] cycloaddition reactions. We present the mechanistic rationale for its enhanced reactivity, discuss the significant rate acceleration and selectivity control offered by Lewis acid catalysis, and provide detailed, field-tested protocols for both thermal and catalyzed transformations. These methodologies offer a robust pathway to synthesize densely functionalized cyclohexene derivatives, which are valuable precursors in pharmaceutical research and materials science.
Introduction: Why this compound?
The Diels-Alder reaction is a concerted process involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile) to form a cyclohexene ring.[1][3] The reaction rate is dramatically enhanced when the dienophile is substituted with electron-withdrawing groups (EWGs).[2][4][5]
This compound (Structure 1) is an exceptionally potent dienophile. Its reactivity stems from the convergence of three powerful electron-withdrawing groups positioned around the reactive C=C bond (in its enol form) or adjacent to the ketone (in its keto form):
-
α-Keto Group: The carbonyl group directly adjacent to the ester moieties significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4]
-
Two Ester Groups (Methoxycarbonyl): These groups further deplete electron density from the π-system, enhancing its electrophilicity.
This unique electronic profile makes this compound a superior reactant for engaging with a wide range of electron-rich dienes, often succeeding where less activated dienophiles fail. The resulting cycloadducts are highly functionalized, bearing a ketone and two ester groups, which serve as versatile handles for subsequent chemical transformations in complex molecule synthesis.[6]
Structure 1: this compound
Mechanistic Insights: A Tale of Two Pathways
The Diels-Alder reaction with this compound proceeds via a concerted, single-step mechanism involving a cyclic transition state.[1][3] The reaction's efficiency is governed by the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO.[4][5] The electron-withdrawing nature of the substituents on this compound lowers its LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.[4]
The Role of Lewis Acid Catalysis
While thermal conditions are often sufficient, the introduction of a Lewis acid catalyst can lead to dramatic rate enhancements and improved selectivity.[7] Lewis acids, such as Aluminum Chloride (AlCl₃) or Diethylaluminum Chloride (Et₂AlCl), coordinate to one of the carbonyl oxygens of the dienophile (most commonly the keto-carbonyl due to its higher basicity).[7]
This coordination has two profound effects:
-
Enhanced Electrophilicity: It further polarizes the dienophile and withdraws electron density, causing an even greater reduction in the LUMO energy.[7] This drastically accelerates the cycloaddition, often allowing reactions to proceed at much lower temperatures (e.g., -78 °C to room temperature).
-
Increased Selectivity: By locking the dienophile in a specific conformation, Lewis acids can enhance both regioselectivity and stereoselectivity (endo/exo), providing greater control over the final product's architecture.[7]
The diagram below illustrates the general mechanism for a Lewis Acid-catalyzed Diels-Alder reaction.
Caption: Lewis Acid-catalyzed Diels-Alder reaction mechanism.
Experimental Protocols
Safety Precaution: These protocols involve flammable solvents and potentially moisture-sensitive reagents. All operations should be performed in a certified fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Representative Thermal Diels-Alder Reaction
This protocol is adapted from standard procedures for reactive dienophiles and provides a baseline for thermal cycloaddition.[1] Cyclopentadiene is used as a representative reactive diene; it must be freshly "cracked" from its dimer prior to use.[8][9]
Materials:
-
Dicyclopentadiene
-
This compound
-
Ethyl Acetate (anhydrous)
-
Hexane (anhydrous)
-
Round-bottom flask or sealed tube apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice-water bath
Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C) to induce the retro-Diels-Alder reaction.[8] Collect the cyclopentadiene monomer (b.p. 40-42 °C) in a receiver flask cooled in an ice bath. Use the freshly distilled monomer immediately.
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the dienophile in a minimal amount of anhydrous ethyl acetate or toluene (e.g., 0.2-0.5 M concentration).
-
Diene Addition: Add freshly prepared cyclopentadiene (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: If using a sealed tube, seal the vessel and heat to 80-100 °C.[9] If using a flask, equip it with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the desired cycloadduct.
-
Protocol 2: Representative Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol leverages the rate enhancement of Lewis acid catalysis and is adapted from established methods for catalyzed cycloadditions with activated dienophiles.
Materials:
-
Cyclopentadiene (freshly prepared)
-
This compound
-
Lewis Acid (e.g., AlCl₃ or Et₂AlCl as a 1M solution in hexanes)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Schlenk flask or oven-dried, three-neck flask with septum
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Reaction Setup: Assemble an oven-dried flask with a magnetic stir bar under a positive pressure of inert gas.
-
Reagent Addition: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous DCM (target concentration 0.1-0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid (0.5 - 1.1 eq) dropwise via syringe to the stirred solution. A color change may be observed. Stir for 15-20 minutes at -78 °C to allow for complex formation.
-
Diene Addition: Add freshly prepared cyclopentadiene (1.1 eq) dropwise via syringe. Maintain the temperature at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C and monitor its progress by TLC. If the reaction is sluggish, it can be allowed to warm slowly to room temperature over several hours. Catalyzed reactions are often complete within 1-6 hours.
-
Quenching & Workup:
-
Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the Diels-Alder adduct.
-
Data Presentation & Expected Outcomes
While specific yield data for this compound is not widely published, outcomes can be extrapolated from reactions with similarly activated dienophiles. Lewis acid catalysis is expected to provide higher yields in shorter reaction times and at lower temperatures.
| Protocol | Diene | Dienophile | Conditions | Typical Time | Expected Yield | Key Advantage |
| Thermal | Cyclopentadiene | This compound | Toluene, 80-110 °C | 4-12 h | Moderate to Good | Simplicity |
| Catalyzed | Cyclopentadiene | This compound | DCM, AlCl₃, -78 °C to RT | 1-6 h | Good to Excellent | Speed & Selectivity |
Note: Yields are estimates based on analogous systems and will require experimental optimization.
Experimental Workflow Visualization
Caption: General experimental workflow for Diels-Alder reactions.
Applications and Significance
The Diels-Alder adducts derived from this compound are exceptionally valuable synthetic intermediates. The densely packed ketone and ester functionalities within the cyclohexene core allow for a rich variety of subsequent chemical modifications, including:
-
Stereoselective reductions of the ketone.
-
Hydrolysis and derivatization of the ester groups.
-
Enolate chemistry at the α-position to the ketone.
-
Transformations of the cyclohexene double bond.
This versatility makes these adducts ideal starting points for the synthesis of complex natural products and for the development of novel molecular scaffolds in medicinal chemistry and drug discovery programs.[10][11]
References
-
Chen, Z., & Ortuño, R. M. (n.d.). Lewis Acid Catalyzed Diels-Alder Additions of Cyclopentadiene to Methyl (E)- and (Z).(S)-4,5-di-O. ElectronicsAndBooks. Retrieved from [Link]
-
The Diels-Alder Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Ashenhurst, J. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Retrieved from [Link]
-
Taylor, R. T., Goins, C. M., & Taylor, K. R. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. Retrieved from [Link]
-
Otto, S., & Engberts, J. B. F. N. (1996). Lewis Acid Catalysis of a Diels−Alder Reaction in Water. Journal of the American Chemical Society, 118(32), 7708-7709. Retrieved from [Link]
-
Sakai, S. (2016). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 5(6), 662-670. Retrieved from [Link]
-
Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Galeotti, J., et al. (2015). Understanding reactivity and regioselectivity in Diels–Alder reactions of a sugar-derived dienophile bearing two competing EWG. CONICET. Retrieved from [Link]
-
Gstach, H., & Seis, H. (1995). REACTIONS OF DIMETHYL 2,3-DIOXOSUCCINATE WITH ENOL ETHERS. Heterocycles, 40(2), 1027-1030. Retrieved from [Link]
-
Diels Alder Reaction Mechanism, Orbitals & Examples. (n.d.). Total Synthesis. Retrieved from [Link]
-
DA Reactivity. (n.d.). Dr. May Group. Retrieved from [Link]
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Retrieved from [Link]
-
Herath, K. B., & Cosner, C. C. (2011). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. Journal of visualized experiments : JoVE, (53), 2824. Retrieved from [Link]
-
Diels Alder Reaction: Dienes and Dienophiles. (n.d.). Chemistry Steps. Retrieved from [Link]
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- 1. community.wvu.edu [community.wvu.edu]
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Application Notes and Protocols for the Asymmetric Synthesis of Chiral Molecules Using Dimethyl 2-oxosuccinate
Introduction: The Significance of Chirality and the Versatility of Dimethyl 2-oxosuccinate
In the realm of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit markedly different biological activities. The synthesis of enantiomerically pure compounds is therefore a critical objective in modern organic chemistry.[1]
This compound, a prochiral α-keto ester, serves as an exceptionally versatile building block for the asymmetric synthesis of a variety of valuable chiral molecules, most notably derivatives of malic acid and other substituted succinates.[2] Its two distinct electrophilic centers—the ketone and the two ester carbonyls—as well as the adjacent methylene group, provide multiple handles for stereoselective transformations.[3] This guide provides detailed application notes and protocols for the asymmetric synthesis of chiral molecules utilizing this compound, with a focus on asymmetric hydrogenation, aldol reactions, and Michael additions.
I. Asymmetric Hydrogenation: Accessing Chiral 2-Hydroxysuccinates
The asymmetric hydrogenation of the ketone functionality in this compound is a direct and atom-economical route to chiral dimethyl 2-hydroxysuccinates, which are precursors to malic acid and its derivatives. This transformation is typically achieved with high enantioselectivity using transition metal catalysts bearing chiral ligands.[4]
Mechanistic Insight: The Role of Chiral Ligands
The enantioselectivity of these hydrogenations is dictated by the chiral environment created by the ligand coordinated to the metal center (commonly Ruthenium or Rhodium). The substrate, this compound, coordinates to the chiral catalyst, and the steric and electronic properties of the ligand favor the approach of hydrogen from one face of the ketone over the other. This facial selectivity leads to the preferential formation of one enantiomer of the corresponding alcohol.
Diagram 1: Asymmetric Hydrogenation Workflow
Caption: Workflow for the asymmetric hydrogenation of this compound.
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol describes the asymmetric hydrogenation of this compound using a Ru-BINAP catalyst system, a well-established method for the enantioselective reduction of β-keto esters.[5][6][7]
Materials:
-
This compound
-
[RuCl(p-cymene)]2
-
(S)-BINAP
-
Methanol (degassed)
-
High-pressure autoclave equipped with a magnetic stirrer
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [RuCl(p-cymene)]2 (0.005 mmol) and (S)-BINAP (0.011 mmol). Add degassed methanol (5 mL) and stir the mixture at room temperature for 1 hour to form the precatalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol) in degassed methanol (15 mL).
-
Hydrogenation: Transfer the substrate solution and the catalyst solution to a high-pressure autoclave.
-
Pressurization: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm of H2.
-
Reaction: Stir the reaction mixture at 50 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral dimethyl 2-hydroxysuccinate.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Outcome:
-
Yield: >95%
-
Enantiomeric Excess (ee): >98% for the (S)-enantiomer when using (S)-BINAP.
Causality Behind Experimental Choices:
-
Degassed Solvent: Methanol is degassed to remove oxygen, which can deactivate the ruthenium catalyst.
-
High Pressure: High hydrogen pressure increases the concentration of hydrogen in the solution, thus accelerating the reaction rate.
-
Temperature: The reaction is heated to 50 °C to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition.
| Catalyst System | Substrate/Catalyst Ratio | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Ru-(S)-BINAP | 100:1 | 50 | 50 | 18 | >95 | >98 (S) | [7] |
| Rh-(R,R)-Me-DuPhos | 100:1 | 10 | 25 | 12 | >99 | >99 (R) | [8] |
II. Asymmetric Aldol Reaction: Carbon-Carbon Bond Formation with Stereocontrol
The asymmetric aldol reaction of this compound with a ketone or aldehyde nucleophile provides a powerful method for constructing new carbon-carbon bonds while creating new stereocenters. Organocatalysis, particularly with proline and its derivatives, has emerged as a green and efficient approach for this transformation.[9][10][11][12][13]
Mechanistic Insight: Enamine Catalysis
In a proline-catalyzed aldol reaction, the amine catalyst reacts with a ketone (e.g., acetone) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking the electrophilic keto-carbonyl of this compound. The stereochemistry of the proline catalyst directs the attack to one face of the electrophile, leading to an enantiomerically enriched aldol adduct. Subsequent hydrolysis releases the product and regenerates the catalyst.[11]
Diagram 2: Proline-Catalyzed Asymmetric Aldol Reaction Mechanism
Caption: Simplified mechanism of the proline-catalyzed asymmetric aldol reaction.
Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol details the direct asymmetric aldol reaction between this compound and acetone, catalyzed by (S)-proline.
Materials:
-
This compound
-
(S)-Proline
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), acetone (10 mmol, 10 equivalents), and DMSO (4 mL).
-
Catalyst Addition: Add (S)-proline (0.2 mmol, 20 mol%).
-
Reaction: Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, add saturated aqueous NH4Cl solution (10 mL) to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral aldol adduct.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Expected Outcome:
-
Yield: 70-85%
-
Enantiomeric Excess (ee): 90-96%
Causality Behind Experimental Choices:
-
Excess Acetone: Acetone is used in excess to serve as both the nucleophile and the solvent, driving the equilibrium towards product formation.
-
DMSO as Solvent: DMSO is a polar aprotic solvent that effectively dissolves the reactants and catalyst, facilitating the reaction.
-
Proline Catalyst Loading: A catalyst loading of 20 mol% is often optimal for achieving a good balance between reaction rate and efficiency.
| Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Acetone | (S)-Proline (20) | DMSO | 72 | 82 | 96 | [13] |
| Cyclohexanone | (S)-Proline (20) | Neat | 48 | 75 | 92 | [9] |
III. Asymmetric Michael Addition: Formation of Chiral Succinate Derivatives
The conjugate addition of nucleophiles to an activated alkene is known as the Michael addition. While this compound itself does not have a C=C bond for a typical Michael addition, it can be a precursor to such systems or participate in related conjugate additions. For this application note, we will focus on a closely related transformation: the asymmetric Michael addition of a nucleophile to a maleimide in the presence of an organocatalyst, which generates chiral succinimide derivatives.
Mechanistic Insight: Bifunctional Catalysis with Cinchona Alkaloids
Cinchona alkaloids and their derivatives are powerful bifunctional organocatalysts.[14][15][16] They possess both a basic quinuclidine nitrogen, which can activate the nucleophile by deprotonation, and a hydroxyl or thiourea group that can activate the electrophile (the maleimide) through hydrogen bonding. This dual activation in a chiral environment leads to high enantioselectivity.
Diagram 3: Cinchona Alkaloid-Catalyzed Michael Addition
Caption: Bifunctional activation in a Cinchona alkaloid-catalyzed Michael addition.
Protocol 3: Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition to N-Benzylmaleimide
This protocol outlines the asymmetric Michael addition of diethyl malonate to N-benzylmaleimide, catalyzed by a thiourea derivative of a cinchona alkaloid.
Materials:
-
N-Benzylmaleimide
-
Diethyl malonate
-
Cinchona alkaloid-thiourea catalyst
-
Toluene
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Reaction Setup: To a vial, add the cinchona alkaloid-thiourea catalyst (0.02 mmol, 2 mol%), N-benzylmaleimide (1.0 mmol), and toluene (2 mL).
-
Nucleophile Addition: Add diethyl malonate (1.2 mmol, 1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3 solution (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Expected Outcome:
-
Yield: >90%
-
Enantiomeric Excess (ee): >95%
Causality Behind Experimental Choices:
-
Bifunctional Catalyst: The thiourea moiety of the catalyst activates the maleimide via hydrogen bonding, while the tertiary amine of the cinchona alkaloid activates the malonate nucleophile.
-
Toluene as Solvent: Toluene is a non-polar solvent that is suitable for this type of organocatalytic reaction.
-
Room Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling.
| Electrophile | Nucleophile | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
| N-Benzylmaleimide | Diethyl malonate | Cinchona-thiourea (2) | 95 | 97 | [14] |
| N-Phenylmaleimide | Acetylacetone | Cinchona-squaramide (5) | 92 | 94 | [15] |
IV. Biocatalytic Asymmetric Reduction
Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts for asymmetric synthesis. The reduction of the keto group in this compound can be efficiently achieved using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated ketoreductases.[17][18][19]
Protocol 4: Asymmetric Reduction of this compound with Baker's Yeast
This protocol provides a straightforward method for the biocatalytic reduction of this compound using commercially available baker's yeast.
Materials:
-
This compound
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap water
-
Celite
Procedure:
-
Yeast Activation: In a flask, suspend baker's yeast (20 g) in a solution of sucrose (20 g) in tap water (200 mL). Stir the mixture at 30 °C for 30 minutes to activate the yeast.
-
Substrate Addition: Add a solution of this compound (1.0 mmol) in ethanol (2 mL) to the yeast suspension.
-
Reaction: Stir the reaction mixture at 30 °C for 24-48 hours.
-
Work-up: After the reaction, add Celite to the mixture and filter through a pad of Celite. Wash the Celite pad with ethyl acetate.
-
Extraction: Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC.
Expected Outcome:
-
Yield: 60-80%
-
Enantiomeric Excess (ee): >95% for the (S)-enantiomer.
Causality Behind Experimental Choices:
-
Sucrose: Sucrose serves as a carbon source for the yeast, providing the necessary reducing equivalents (NADH/NADPH) for the enzymatic reduction.
-
Whole-cell Biocatalyst: Using whole cells is convenient as it avoids the need for enzyme isolation and cofactor addition.
-
Celite Filtration: Celite is used as a filter aid to effectively remove the yeast cells from the reaction mixture.
Conclusion
This compound is a valuable and versatile prochiral starting material for the asymmetric synthesis of a range of chiral molecules. The protocols outlined in these application notes for asymmetric hydrogenation, aldol reactions, Michael additions, and biocatalytic reductions provide robust and reproducible methods for accessing enantiomerically enriched products. The choice of catalyst and reaction conditions allows for fine-tuning of the stereochemical outcome, enabling the synthesis of specific enantiomers with high purity. These methods are of significant interest to researchers in academia and industry, particularly in the field of drug development and fine chemical synthesis.
References
-
Ghosh, A. K. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry. Retrieved from [Link]
- Caprara, C., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(18), 4149.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
-
Request PDF. (n.d.). Chiral Polyureas Derived Cinchona Alkaloids: Highly Efficient Bifunctional Organocatalysts for the Asymmetric Michael Addition Reaction. Retrieved from [Link]
-
Request PDF. (n.d.). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Retrieved from [Link]
- Grayson, M. N. (2017). Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions. Beilstein Journal of Organic Chemistry, 13, 2354–2363.
-
Herrera, R. P. (n.d.). Recent publications. Herrera-OrganoCatalisis Asimétrica Group. Retrieved from [Link]
- Huang, X., et al. (2013). Recyclable cinchona alkaloid catalyzed asymmetric Michael addition reaction. Tetrahedron Letters, 54(45), 6133-6135.
-
Request PDF. (n.d.). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Retrieved from [Link]
-
Request PDF. (n.d.). Asymmetric Michael addition reaction. Retrieved from [Link]
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Wang, C., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation.
-
Request PDF. (n.d.). Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. Retrieved from [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]
- Vidal, A., & Carretero, J. C. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(21), 7063–7117.
-
University of Illinois at Urbana-Champaign. (n.d.). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Retrieved from [Link]
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
- Zhang, X. (2010). Novel and Efficient Chiral Bisphosphorus Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation.
-
Organic Syntheses. (n.d.). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM COMPLEXES. Retrieved from [Link]
- Wills, M. (2005). A stereochemically well-defined rhodium(III) catalyst for asymmetric transfer hydrogenation of ketones. Organic Letters, 7(24), 5489-5491.
- Feringa, B. L., & Minnaard, A. J. (2014). Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. The Journal of Organic Chemistry, 79(1), 253-261.
- Morris, R. H. (2019). Asymmetric Transfer Hydrogenation with a Bifunctional Iron(II) Hydride: Experiment Meets Computation. Journal of the American Chemical Society, 141(6), 2545-2556.
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- Xiao, J. (2011). A Multilateral Mechanistic Study Into Asymmetric Transfer Hydrogenation in Water. Journal of the American Chemical Society, 133(41), 16518-16529.
- Chan, A. S. C. (2004). 4,4'-Disubstituted BINAPs for highly enantioselective Ru-catalyzed asymmetric hydrogenation of ketones. Organic Letters, 6(17), 2937-2940.
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Request PDF. (n.d.). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]
- Reddy, B. V. S. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science, 8(3), 2213-2217.
- Faber, K., & Kroutil, W. (2018). Development of Sustainable Biocatalytic Reduction Processes for Organic Chemists.
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-
Request PDF. (n.d.). ChemInform Abstract: Recent Progress in Biocatalysis for Asymmetric Oxidation and Reduction. Retrieved from [Link]
-
Request PDF. (n.d.). Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. Retrieved from [Link]
- de Winter, T. M., et al. (2022). CO2-Assisted asymmetric hydrogenation of prochiral allylamines. RSC Advances, 12(9), 5286-5293.
-
Request PDF. (n.d.). Organocatalytic, Enantioselective Synthesis of Benzoxaboroles via Wittig / oxa-Michael Reaction Cascade of α-Formyl Boronic Acids. Retrieved from [Link]
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- 3. Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,4'-Disubstituted BINAPs for highly enantioselective Ru-catalyzed asymmetric hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Dimethyl 2-Oxosuccinate as a Versatile Precursor for Pharmaceutical Ingredients
Introduction: The Strategic Importance of Dimethyl 2-Oxosuccinate in Medicinal Chemistry
This compound, a seemingly simple α-keto-diester, has emerged as a highly valuable and versatile building block in the synthesis of complex organic molecules for the pharmaceutical industry.[1] Its unique arrangement of functional groups—a reactive ketone and two ester moieties—provides a powerful platform for a multitude of chemical transformations, including cyclocondensations, multicomponent reactions, and various functional group interconversions.[1] This reactivity profile makes it an indispensable tool for medicinal chemists aiming to construct diverse heterocyclic scaffolds, which form the core of a vast number of modern therapeutic agents.[1] This guide provides an in-depth exploration of the utility of this compound as a precursor for pharmaceutical ingredients, with a focus on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a privileged scaffold in the development of kinase inhibitors for oncology.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily dictated by its α-keto-ester functionality. This arrangement allows for selective reactions at the ketone, the ester groups, or the α-carbon, making it a linchpin in the assembly of complex molecular architectures. Key transformations include:
-
Cyclocondensation Reactions: The 1,3-dicarbonyl-like nature of this compound makes it an ideal substrate for reactions with dinucleophiles to form various heterocyclic systems.
-
Multicomponent Reactions: Its ability to participate in reactions like the Biginelli synthesis allows for the rapid construction of highly functionalized pyrimidine derivatives.
-
Nucleophilic Additions: The electrophilic ketone and ester carbonyls are susceptible to attack by a wide range of nucleophiles, enabling the introduction of diverse substituents.
This inherent reactivity has positioned this compound as a key starting material in the synthesis of a variety of biologically active compounds.
Application Focus: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Precursor
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common feature in many diseases, most notably cancer.[2][3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases with high potency and selectivity.[2][3][4]
This section will detail the synthesis of Methyl 7-amino-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate , a key intermediate for the elaboration into a variety of potent kinase inhibitors. This synthesis showcases a practical and efficient cyclocondensation reaction between this compound and 3-aminopyrazole.
Reaction Principle and Causality
The synthesis of the pyrazolo[1,5-a]pyrimidine core from this compound and 3-aminopyrazole is a classic example of a condensation-cyclization reaction. The reaction is typically acid-catalyzed and proceeds through a series of well-defined steps:
-
Initial Nucleophilic Attack: The more nucleophilic amino group of 3-aminopyrazole attacks one of the ester carbonyls of this compound.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where a nitrogen atom from the pyrazole ring attacks the remaining ester carbonyl.
-
Dehydration: A final dehydration step leads to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.
The choice of an acid catalyst, such as acetic acid, is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack. The reaction is typically performed at elevated temperatures to provide the necessary activation energy for the cyclization and dehydration steps.
Experimental Protocols
Protocol 1: Synthesis of Methyl 7-amino-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
This protocol describes a representative procedure for the synthesis of the target pyrazolo[1,5-a]pyrimidine intermediate.
Materials and Equipment:
-
This compound (CAS: 25007-54-9)
-
3-Aminopyrazole (CAS: 1820-80-0)
-
Glacial Acetic Acid
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3-Aminopyrazole: Harmful if swallowed and causes skin and eye irritation.[5] Handle with caution in a fume hood and wear appropriate PPE.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.60 g, 10.0 mmol) and 3-aminopyrazole (0.83 g, 10.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux with stirring and maintain at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold methanol.
-
Dry the product under vacuum to afford Methyl 7-amino-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate as a solid.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain a high-purity sample.
Workflow Diagram
Caption: Synthetic workflow for Methyl 7-amino-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate.
Data and Characterization
A self-validating protocol requires thorough characterization of the final product. The following table summarizes the expected analytical data for Methyl 7-amino-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate based on analogous structures found in the literature.
| Analytical Technique | Expected Data |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5 (br s, 1H, NH), ~8.0 (s, 1H, pyrimidine-H), ~7.5 (br s, 2H, NH₂), ~6.5 (d, 1H, pyrazole-H), ~3.8 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~165 (C=O, ester), ~160 (C=O, pyrimidinone), ~155 (C-amino), ~145 (C-pyrazole), ~140 (C-pyrazole), ~110 (C-pyrimidine), ~95 (C-ester attached), ~52 (OCH₃) |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1720 (C=O stretching, ester), ~1680 (C=O stretching, pyrimidinone), ~1620 (N-H bending) |
| Mass Spectrometry (ESI+) | m/z: 223.06 [M+H]⁺ |
Logical Relationships in Drug Development
The synthesis of this pyrazolopyrimidine precursor is a critical first step in a larger drug development campaign. The following diagram illustrates the logical progression from this key intermediate to a potential clinical candidate.
Sources
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
Topic: High-Purity Isolation of Dimethyl 2-Oxosuccinate for Advanced Synthesis
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract: Dimethyl 2-oxosuccinate (DMOS) is a pivotal intermediate in medicinal chemistry and materials science, serving as a versatile building block for complex molecular architectures.[1][2] The presence of impurities, arising from its synthesis, can significantly impede downstream reactions, leading to low yields, byproduct formation, and challenges in structural elucidation. This guide provides an in-depth analysis and detailed protocols for the purification of synthesized this compound. We will explore three primary methodologies: vacuum distillation, recrystallization, and preparative high-performance liquid chromatography (HPLC). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs, ensuring the acquisition of DMOS at purities suitable for the most demanding applications.
Introduction and Impurity Profile
This compound is a highly functionalized molecule featuring a central α-keto group flanked by two methyl ester moieties.[1][2] This arrangement imparts a unique reactivity profile but also presents specific stability challenges, notably a susceptibility to hydrolysis under non-neutral pH conditions.[1] Commercial grades of DMOS are often available at 95% purity, which may be insufficient for sensitive catalytic processes or multi-step pharmaceutical synthesis.[3]
Common synthetic routes, such as the Claisen condensation of dimethyl oxalate or the ozonolysis of dimethyl maleate, can introduce a predictable spectrum of impurities.[2] A successful purification strategy is therefore predicated on a sound understanding of these potential contaminants.
Common Impurities in Crude this compound:
-
Unreacted Starting Materials: Dimethyl oxalate, dimethyl maleate, methanol.
-
Reaction Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), diethyl ether.
-
Byproducts of Reduction: Dimethyl 2-hydroxysuccinate (dimethyl malate), a common impurity if reducing conditions are not strictly controlled.[1][2]
-
Byproducts of Hydrolysis: 2-Oxosuccinic acid monomethyl ester, oxaloacetic acid.[1]
-
Catalysts and Reagents: Residual acid or base catalysts.
The choice of purification method depends on the nature of these impurities, the scale of the purification, and the final purity required.
Physicochemical Properties for Purification Strategy
A robust purification protocol is built upon the fundamental physicochemical properties of the target compound.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₆H₈O₅ | [1][3] | Foundational data for all analyses. |
| Molecular Weight | 160.12 g/mol | [1][3] | Used in molar calculations and mass spectrometry. |
| Appearance | Colorless crystalline solid | [1] | Indicates that recrystallization is a viable purification method. |
| Boiling Point | 218.1 °C (at 760 mmHg) | [3] | High boiling point necessitates vacuum distillation to prevent thermal decomposition.[4] |
| Solubility | Soluble in water, alcohols, ethers | [1] | Key information for selecting solvents for recrystallization and chromatography. |
| Stability | Decomposes at >100°C; pH-sensitive | [1] | Reinforces the need for low-temperature techniques like vacuum distillation. |
| Storage | 2-8°C, Inert Atmosphere | [2] | Critical for maintaining the purity of the final product. |
Method 1: Purification by Fractional Vacuum Distillation
Principle: This method is ideal for the bulk removal of volatile solvents and starting materials, as well as high-boiling point byproducts. By reducing the ambient pressure, the boiling point of DMOS is significantly lowered, mitigating the risk of thermal decomposition that would occur at its atmospheric boiling point of 218.1°C.[3][4]
Applicability: Best suited for purifying multi-gram to kilogram quantities of crude DMOS where impurities have significantly different boiling points from the product. It is an excellent first-pass purification strategy.
Workflow for Vacuum Distillation
Caption: Workflow for the purification of this compound via vacuum distillation.
Detailed Protocol for Vacuum Distillation
-
Apparatus Setup:
-
Safety First: Thoroughly inspect all glassware for cracks or star fractures that could lead to implosion under vacuum.[5]
-
Assemble a fractional distillation apparatus using a round-bottom flask (sized so the crude material fills it to about half), a Claisen adapter to prevent bumping, a short Vigreux column for better separation, a distillation head with a thermometer, a condenser, and a "cow" or "pig" style receiving adapter to allow for the collection of multiple fractions without breaking the vacuum.[6]
-
Use a magnetic stir bar for smooth boiling; boiling stones are ineffective under vacuum.[5][6]
-
-
System Preparation:
-
Add the crude this compound to the distillation flask.
-
Lightly grease all ground-glass joints to ensure an airtight seal. An improper seal is the most common reason for failure to achieve a low pressure.[5]
-
Connect the apparatus via thick-walled vacuum tubing to a cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen) and then to a vacuum pump (mechanical pump or a high-efficiency water aspirator).[5][6] The trap is essential to protect the pump from corrosive vapors.
-
-
Distillation Procedure:
-
Turn on the cooling water to the condenser.
-
Engage the vacuum pump and allow the pressure in the system to stabilize. A good laboratory vacuum pump should achieve a pressure of <1 mmHg.
-
Begin vigorous stirring.
-
Once the pressure is stable and low, begin to gently heat the distillation flask using a heating mantle.
-
Fraction 1 (Fore-run): Collect the first fraction, which will consist of residual solvents and other low-boiling impurities. The temperature at the distillation head will be low and may fluctuate.
-
Fraction 2 (Product): As the temperature stabilizes at the expected boiling point of DMOS at the measured pressure, switch to a new receiving flask. Collect the clear, colorless distillate until the temperature begins to drop or rise sharply, or until distillation slows significantly.
-
Fraction 3 (Residue): Turn off the heating and allow the system to cool completely. The material remaining in the distillation flask contains high-boiling impurities and decomposition products.
-
-
Shutdown and Analysis:
-
Once the apparatus has cooled to room temperature, carefully and slowly vent the system to atmospheric pressure.[5] Never expose hot glassware to the pressure shock of sudden venting.
-
Analyze all collected fractions via Gas Chromatography (GC) or ¹H NMR to confirm purity.
-
Combine the pure fractions. Store under an inert atmosphere at 2-8°C.
-
Method 2: Purification by Recrystallization
Principle: This technique exploits the differences in solubility between DMOS and its impurities in a given solvent system.[7] An ideal solvent will dissolve the crude product completely at an elevated temperature but will allow high-purity DMOS to crystallize upon cooling, leaving the impurities dissolved in the "mother liquor".[8]
Applicability: Excellent for removing impurities with similar polarity to DMOS and for achieving very high final purity (>99%). It is effective at lab scales from milligrams to hundreds of grams.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Detailed Protocol for Recrystallization
-
Solvent Selection (The Critical Step):
-
Rationale: The principle "like dissolves like" is the starting point.[8] DMOS is a polar molecule containing ester and ketone groups. Therefore, moderately polar solvents are good candidates.
-
Screening: Test solubility in small test tubes. Place ~50 mg of crude DMOS in each tube.
-
Add a potential solvent (e.g., isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) dropwise at room temperature. A good solvent will not dissolve the solid at room temperature.
-
Heat the tubes that did not show solubility. A good solvent will dissolve the solid completely at or near its boiling point.[9]
-
Cool the dissolved solutions to room temperature and then in an ice bath. A good solvent will produce a high yield of crystalline precipitate.
-
-
Suggested System: Based on its polarity, a mixed solvent system of ethyl acetate and hexanes is a promising starting point. Ethyl acetate is a good choice for esters, while hexanes can act as the anti-solvent.[10][11]
-
-
Dissolution:
-
Place the crude DMOS in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).
-
Add the primary solvent (e.g., ethyl acetate) in small portions while heating the mixture to a gentle boil. Add just enough hot solvent to completely dissolve the solid.[8] An excess of solvent will reduce the final yield.
-
-
Decolorization and Hot Filtration (Optional):
-
If the hot solution is colored, it may indicate the presence of polymeric or colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling, then perform a hot gravity filtration through fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling traps impurities.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Method 3: Preparative High-Performance Liquid Chromatography (HPLC)
Principle: Preparative HPLC utilizes the same separation principles as analytical HPLC but employs larger columns and higher flow rates to isolate and collect purified components from a mixture. For DMOS, a polar compound, reversed-phase chromatography is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water).[12]
Applicability: The gold standard for achieving the highest possible purity (>99.9%). It is ideal for purifying small quantities (milligrams to a few grams) and for separating impurities with very similar structures and polarities to DMOS.
Workflow for Preparative HPLC
Caption: Workflow for the purification of this compound via preparative HPLC.
Detailed Protocol for Preparative HPLC
-
Analytical Method Development:
-
Before attempting a preparative run, develop a robust separation method on an analytical scale (e.g., 4.6 mm ID column).
-
Column: A C18 reversed-phase column is a standard choice for small molecules.
-
Mobile Phase: A gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) is typical. The formic acid helps to produce sharp peak shapes.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to determine the retention time of DMOS and its impurities.
-
Optimization: Adjust the gradient to maximize the resolution between the DMOS peak and its nearest impurities.
-
-
Scale-Up and Sample Preparation:
-
Select a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 20-50 mm ID).
-
Scale the flow rate and gradient time according to the column dimensions.
-
Dissolve the crude DMOS in a small amount of the initial mobile phase or a compatible solvent like acetonitrile. The concentration should be as high as possible without causing precipitation.
-
Filter the sample solution through a 0.45 µm filter to remove particulate matter that could damage the column.
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the scaled-up gradient method.
-
Monitor the column effluent with a UV detector (DMOS will have a UV absorbance due to its carbonyl groups) and collect fractions corresponding to the different peaks.
-
-
Product Isolation:
-
Analyze the collected fractions using the analytical HPLC method to identify those containing pure DMOS.
-
Combine the pure fractions in a large round-bottom flask.
-
Remove the bulk of the mobile phase solvents (acetonitrile and water) using a rotary evaporator.
-
The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate or DCM), dried over sodium sulfate, filtered, and concentrated to yield the final product.
-
Dry the purified DMOS under high vacuum.
-
Comparative Summary and Recommendations
| Method | Achievable Purity | Typical Yield | Throughput | Key Advantage | Primary Application |
| Vacuum Distillation | 95-98% | High (80-95%) | High (g to kg) | Removes volatile/non-volatile impurities efficiently. | Bulk purification after synthesis. |
| Recrystallization | >99% | Moderate (50-85%) | Medium (mg to g) | Excellent for achieving high crystalline purity. | Final polishing step after distillation. |
| Preparative HPLC | >99.9% | Lower (Varies) | Low (mg to g) | Unmatched separation power for difficult impurities. | Isolation of ultra-pure standards or precious material. |
Recommendation: For obtaining high-purity this compound, a two-step approach is often most effective. First, perform a fractional vacuum distillation on the crude reaction mixture to remove solvents and bulk impurities. Second, subject the distilled material to recrystallization to achieve excellent final purity. Preparative HPLC should be reserved for cases where trace impurities must be removed or for small-scale, high-value applications.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE).
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves. Avoid generating dust.[2]
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerate at 2-8°C to prevent degradation.[2]
References
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
University of California, Irvine. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Chemsrc. (2024). This compound | CAS#:25007-54-9. Retrieved from [Link]
-
Oxford Academic. (2011). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Waters Corporation. (n.d.). Preparative HPLC Columns | Laboratory-Scale HPLC Purification. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Oregon State University. (2000). Vacuum Distillation. Retrieved from [Link]
-
MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
Buchi.com. (n.d.). Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. Retrieved from [Link]
- Google Patents. (n.d.). US2324088A - Distillation of high boiling esters.
-
LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Distillation II: Vacuum Distillations [Video]. YouTube. Retrieved from [Link]
-
ACS Omega. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Succinate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Dimethyl 2-oxosuccinate
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Subject: A Troubleshooting Guide to Improve the Yield and Purity of Dimethyl 2-oxosuccinate
Introduction
This compound, also known as dimethyl oxaloacetate, is a pivotal intermediate in organic synthesis, valued for its role as a versatile building block in the creation of complex molecules, including pharmaceuticals and agrochemicals. Its synthesis, most commonly achieved via a mixed Claisen condensation, can present challenges that lead to suboptimal yields and purification difficulties.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you consistently achieve high yields and purity in your synthesis.
Core Synthesis Pathway: The Mixed Claisen Condensation
The standard laboratory preparation of this compound involves the base-catalyzed condensation of dimethyl acetate and dimethyl oxalate.[1] In this reaction, a strong base deprotonates dimethyl acetate to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl oxalate.[3] The subsequent loss of a methoxide leaving group yields the desired β-keto ester.[3]
Because dimethyl oxalate lacks α-hydrogens, it cannot self-condense, making it an ideal partner for a mixed Claisen condensation.[1][2] However, the potential for self-condensation of dimethyl acetate remains a key challenge to overcome.
Troubleshooting Guide & Yield Optimization (Q&A)
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.
Issue 1: Consistently Low or No Product Yield
Q: My reaction is complete according to TLC, but after workup and purification, my isolated yield is consistently below 50%. What are the primary factors I should investigate?
A: Low isolated yields are often traced back to one of four critical areas: the quality of the base, the purity of reagents and solvents, reaction temperature, or premature decomposition during workup.
-
Base Potency and Stoichiometry: The Claisen condensation requires a stoichiometric amount of a strong, non-nucleophilic base to drive the reaction to completion.[4] The final deprotonation of the β-keto ester product is thermodynamically favorable and pulls the reaction equilibrium towards the product.[3]
-
Solution: Use a fresh, unopened container of sodium methoxide (NaOMe) or sodium hydride (NaH). If using NaH, ensure it is washed with dry hexanes to remove the protective mineral oil.[5] Verify that you are using at least one full equivalent of the base relative to the limiting reagent (dimethyl acetate).
-
-
Reagent and Solvent Purity: Water is the enemy of this reaction. Any moisture will quench the strong base and hydrolyze the ester starting materials and product.
-
Solution: Use anhydrous solvents. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5] Purify starting esters by distillation if their purity is questionable.
-
-
Reaction Temperature Control: While initial enolate formation is often performed at low temperatures to minimize side reactions, the condensation itself may require warming to proceed at a reasonable rate.
-
Solution: Begin the deprotonation of dimethyl acetate at 0°C. After the addition of dimethyl oxalate, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor progress by TLC to determine the optimal reaction time.
-
Issue 2: Significant Side Product Formation
Q: My crude NMR spectrum shows multiple sets of unexpected peaks, suggesting significant byproduct formation. What is the likely identity of these impurities and how can I prevent them?
A: The most common byproduct is the result of the self-condensation of dimethyl acetate, which forms methyl acetoacetate. Another possibility is a double addition reaction.
-
Minimizing Self-Condensation: The enolate of dimethyl acetate can react with another molecule of dimethyl acetate instead of the intended dimethyl oxalate.
-
Solution: This side reaction can be suppressed by controlling the concentration of the enolate and ensuring the electrophile (dimethyl oxalate) is readily available. Add the dimethyl acetate dropwise to a mixture of the base and a molar excess of dimethyl oxalate in your solvent. This strategy ensures that the formed enolate is more likely to encounter a molecule of dimethyl oxalate.
-
-
Preventing Double Addition: Although less common, it is possible for the enolate of the product to react with another molecule of dimethyl oxalate.
-
Solution: Maintaining a controlled stoichiometry (near 1:1 ratio of dimethyl acetate to dimethyl oxalate) and avoiding excessively long reaction times after the starting material is consumed can mitigate this.
-
Issue 3: Product Decomposition During Workup and Purification
Q: I have evidence of good product formation in the crude reaction mixture, but I lose a significant amount during aqueous workup and distillation. Why is this happening?
A: this compound, as a β-keto ester, is susceptible to hydrolysis and decarboxylation under harsh acidic, basic, or high-temperature conditions.
-
Careful Neutralization: The workup requires quenching the strong base. Using a strong acid can create localized hot spots and promote decomposition.
-
Solution: Quench the reaction by pouring it over ice and then neutralizing it carefully with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl, while monitoring the pH to ensure it remains near neutral (pH ~6-7).
-
-
Purification Method: Standard distillation at atmospheric pressure will lead to decomposition.
-
Solution: The product must be purified by fractional distillation under reduced pressure (vacuum distillation).[6] This allows the product to distill at a much lower temperature, preserving its integrity. Collect fractions boiling at the literature-reported temperature and pressure.
-
Recommended High-Yield Experimental Protocol
This protocol is designed to maximize yield by incorporating the troubleshooting solutions discussed above.
Materials:
-
Sodium Methoxide (NaOMe)
-
Anhydrous Diethyl Ether (or THF)
-
Dimethyl Oxalate
-
Dimethyl Acetate (distilled)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether. In the dropping funnel, prepare a solution of dimethyl oxalate (1.2 equivalents) and dimethyl acetate (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction Initiation: Cool the sodium methoxide suspension to 0°C using an ice bath.
-
Controlled Addition: Add the solution from the dropping funnel to the cooled base suspension dropwise over 1-2 hours with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0°C and carefully quench by slowly adding saturated aqueous NH₄Cl solution until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
Data Summary for Optimization
The choice of base and solvent can significantly impact the reaction outcome. The following table provides a general guide for optimization.
| Base (1.1 eq.) | Solvent | Typical Temperature Range | Expected Yield Range | Key Considerations |
| Sodium Methoxide | Diethyl Ether / THF | 0°C to RT | 75-85% | Standard, reliable choice. Ensure base is anhydrous. |
| Sodium Hydride | THF / DME | 0°C to RT | 80-90% | Often gives higher yields. Requires careful handling (wash oil away). |
| LDA | THF | -78°C to RT | 70-80% | A very strong, non-nucleophilic base. Good for preventing side reactions but more expensive and requires colder temperatures. |
Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium ethoxide instead of sodium methoxide? A1: It is highly recommended to use the alkoxide base that matches the alcohol portion of your esters (i.e., methoxide for methyl esters).[4] Using sodium ethoxide with methyl esters can lead to transesterification, resulting in a mixture of methyl and ethyl ester products that will be difficult to separate.
Q2: How should I properly store this compound? A2: The compound should be stored in an inert atmosphere at refrigerated temperatures (2-8°C) to minimize degradation over time.[7]
Q3: My final product has a persistent yellow color. Is this an impurity? A3: Pure this compound should be a colorless to pale yellow oil or solid. A strong yellow or brown color often indicates the presence of decomposition products or other impurities. Re-purification by careful vacuum distillation may be necessary.
Q4: Is it possible to use a milder base for this reaction? A4: The Claisen condensation generally requires a strong base to deprotonate the ester, which is not very acidic (pKa ~25). Weaker bases like triethylamine or DBU are typically insufficient to drive the reaction to completion. Stronger bases like NaH or LDA often provide higher yields.[2]
References
-
Chemistry LibreTexts. (2023, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 25007-54-9 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Dimethyl 2-oxosuccinate Synthesis
Welcome to the technical support center for the synthesis of Dimethyl 2-oxosuccinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. We will move beyond simple protocols to explore the chemical principles behind common experimental challenges, providing you with the expert insights needed to troubleshoot side reactions, optimize yields, and ensure the high purity of your final product.
Section 1: The Primary Synthetic Pathway: A Mechanistic Overview
The most prevalent and reliable method for synthesizing this compound is a mixed Claisen condensation.[1] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base. For this specific synthesis, the strategy pairs an enolizable ester (the nucleophilic "donor," e.g., dimethyl acetate) with a non-enolizable ester (the electrophilic "acceptor").
Dimethyl oxalate is the ideal electrophilic acceptor because it lacks α-hydrogens and therefore cannot form an enolate ion to self-condense.[2][3] This critical feature significantly simplifies the reaction profile, directing the reaction toward the desired product. The general reaction is depicted below.
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: My reaction yield is poor, and TLC analysis shows significant unreacted starting material. What is the likely cause?
This is a classic problem that typically points to inefficient formation of the reactive enolate intermediate.
-
Likely Cause A: Ineffective Deprotonation. The strong base you are using may be compromised. Sodium hydride (NaH) is highly reactive with moisture and can degrade upon improper storage. Lithium diisopropylamide (LDA) can also degrade over time. Furthermore, trace moisture in your solvent or on your glassware will quench the base, rendering it ineffective.[4]
-
Likely Cause B: Insufficient Reaction Time or Temperature. While enolate formation is often performed at very low temperatures (e.g., -78 °C), the subsequent condensation reaction may require the mixture to be warmed to 0 °C or even room temperature to proceed to completion.[4]
Troubleshooting Table: Incomplete Reaction
| Recommended Solution | Causality & Expert Insight |
| Verify Base Activity | For NaH, ensure it is a fresh bottle or wash the mineral oil off with dry hexanes immediately before use. For LDA, it is best to use a freshly prepared solution or one that has been recently titrated to confirm its molarity. |
| Ensure Anhydrous Conditions | Rigorously dry all glassware in an oven (e.g., >120 °C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.[4] |
| Optimize Reaction Temperature & Time | After the initial low-temperature deprotonation and addition of dimethyl oxalate, allow the reaction to warm slowly. Monitor the reaction's progress every 30-60 minutes using TLC or LC-MS to determine the point of maximum conversion.[4] |
Q2: I've isolated a major byproduct that has a similar molecular weight to my target compound. How do I identify it and prevent its formation?
The most probable culprit is the self-condensation of your enolizable ester (e.g., dimethyl acetate). This side reaction competes directly with the desired mixed Claisen condensation.
-
Mechanism of Side Reaction: Instead of the dimethyl acetate enolate attacking dimethyl oxalate, it attacks another molecule of dimethyl acetate. This results in the formation of dimethyl acetoacetate, a common β-keto ester impurity.[1][4]
Sources
Optimizing reaction conditions for the esterification of 2-oxosuccinic acid.
Technical Support Center: Optimizing Esterification of 2-Oxosuccinic Acid
Welcome to the technical support center for the synthesis and optimization of 2-oxosuccinic acid (oxaloacetic acid) esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this valuable, yet challenging, chemical transformation. As a key building block in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds, mastering the esterification of 2-oxosuccinic acid is a critical skill.[1][2][[“]]
The inherent instability of the β-keto acid moiety presents unique challenges, primarily the propensity for decarboxylation.[4][5] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of 2-oxosuccinic acid so challenging compared to simpler carboxylic acids?
A1: The primary challenge lies in the molecular structure of 2-oxosuccinic acid itself. It is a β-keto acid, a class of compounds known for their thermal and chemical instability.
-
Decarboxylation: The major competing reaction is the loss of carbon dioxide (CO₂) from the β-keto acid moiety to form pyruvate, which can then undergo further reactions.[6][7] This process is often catalyzed by heat or the presence of acid or base, the very conditions typically used for esterification. Kinetic studies have shown that the monoanion of oxaloacetic acid is the most active species for spontaneous decarboxylation.
-
Keto-Enol Tautomerism: 2-Oxosuccinic acid exists in equilibrium with its enol tautomer.[8] While the keto form is the active structure for decarboxylation, the presence of multiple reactive forms can complicate reaction pathways and side-product formation.
Due to this instability, traditional high-temperature, strongly acidic methods like the Fischer-Speier esterification must be carefully controlled or replaced with milder alternatives.[4][5][9]
Q2: What are the main catalytic methods for this esterification, and how do I choose the right one?
A2: The choice of catalyst and method depends on the stability of your alcohol, the desired reaction scale, and the need to avoid harsh conditions.
| Method | Catalyst/Reagent | Advantages | Disadvantages | Best For... |
| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄, p-TsOH) | Inexpensive, simple setup, suitable for large scale.[9][10] | Harsh conditions (heat, strong acid) can cause significant decarboxylation and side reactions.[4] Not suitable for sensitive substrates. | Simple, non-tertiary alcohols where yield loss to decarboxylation is acceptable.[9] |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Very mild, room temperature conditions.[11][12] Ideal for acid-labile substrates and sterically hindered alcohols.[11] | DCC is a known sensitizer. The byproduct, dicyclohexylurea (DCU), can be difficult to remove. Stoichiometric amounts of DCC are required.[12] | High-value, sensitive, or sterically demanding alcohols where preservation of the molecular skeleton is critical. |
| Transesterification | Various catalysts (e.g., Boric acid, Lewis acids, enzymes) | Can be performed under mild, often solvent-free conditions.[4][5][13] Useful for converting a simple, commercially available ester (e.g., diethyl oxaloacetate) to a more complex one.[4][5] | Reversible reaction that may require removal of the liberated alcohol to drive to completion.[4][13] | Modifying existing esters of 2-oxosuccinic acid with more complex or valuable alcohols.[4] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, providing a logical workflow to diagnose and solve them.
Problem: Low or No Product Yield
A low yield is the most common issue, often stemming from the decomposition of the starting material or product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. consensus.app [consensus.app]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. DSpace [cora.ucc.ie]
- 6. Oxaloacetate Decarboxylase - Creative Enzymes [creative-enzymes.com]
- 7. Oxaloacetate decarboxylase - Wikipedia [en.wikipedia.org]
- 8. Oxaloacetic acid - Wikipedia [en.wikipedia.org]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of Dimethyl 2-oxosuccinate and solutions.
Technical Support Center: Purification of Dimethyl 2-oxosuccinate
Welcome to the technical support center for this compound (DMOS). This guide is designed for researchers, chemists, and drug development professionals who work with this versatile yet challenging α-keto-ester. The inherent reactivity that makes DMOS a valuable synthetic intermediate also presents specific hurdles in its purification.[1] This document provides field-proven insights and detailed protocols to help you navigate these challenges, ensuring you obtain high-purity material for your critical applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of DMOS. The solutions provided are based on an understanding of the compound's chemical properties and established laboratory techniques.
Q1: My final product is a persistent yellow-to-brown oil and won't solidify, even at low temperatures. What is happening?
A1: This is a common issue often indicative of significant impurities or decomposition. The α-keto-ester moiety in DMOS is susceptible to various reactions that can prevent crystallization.[1]
-
Causality: Impurities act as a "eutectic melt," depressing the freezing point of your compound. Common culprits include unreacted starting materials, byproducts like dimethyl malate (from unintended reduction), or oligomeric species from decomposition.[1][2] Residual solvent, particularly high-boiling point solvents like DMSO or DMF, can also be a factor.
-
Troubleshooting Steps:
-
Analytical Assessment: Before attempting further purification, analyze a small sample via ¹H NMR or LC-MS. This is a non-destructive step that provides critical information. Look for peaks corresponding to solvents or known byproducts from your synthesis.
-
Impurity Profile:
-
Starting Materials: If starting materials are present, a simple aqueous wash (if compatible) followed by extraction may be sufficient.
-
Decomposition Products: If complex mixtures or baseline elevation are observed, this suggests degradation. The best course of action is purification by column chromatography.
-
-
Solvent Removal: Ensure your rotary evaporator and high-vacuum pump are efficient. For stubborn solvents, co-evaporation with a lower-boiling point solvent in which your compound is soluble (e.g., dichloromethane) can be effective.
-
Q2: My yield is significantly lower than expected after vacuum distillation. Where is my product going?
A2: A low yield after distillation almost always points to thermal decomposition. While fractional distillation under reduced pressure is a standard method for purifying DMOS, the compound's stability is finite, even under vacuum.[1]
-
Causality: The α-keto group, combined with two ester functionalities, makes the molecule thermally labile. Prolonged exposure to high temperatures, even below the atmospheric boiling point, can initiate decomposition pathways.
-
Troubleshooting Steps:
-
Optimize Vacuum: Ensure you are achieving the lowest possible pressure your system can safely handle. A high-quality vacuum pump and leak-free glassware are essential. The goal is to lower the boiling point as much as possible.
-
Heating Mantle Temperature: The temperature of your heating mantle should be only slightly higher (10-20 °C) than the vapor temperature of the distilling liquid. Overheating the distillation flask is a common mistake.
-
Distillation Path: Use a short-path distillation apparatus for smaller scales. This minimizes the surface area and time the compound spends at elevated temperatures.
-
Consider Alternatives: If thermal decomposition remains an issue, distillation may not be the optimal method for your specific impurity profile. Consider column chromatography or recrystallization.
-
Q3: I'm attempting recrystallization, but the compound either stays in solution or "oils out" instead of forming crystals. What should I do?
A3: Recrystallization failure is typically a problem of solvent selection or cooling rate. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[3] If the compound is too soluble, it won't crystallize upon cooling. If it's not soluble enough, you'll use too much solvent, leading to poor recovery.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test solubility in a range of solvents (e.g., diethyl ether, ethyl acetate, toluene, methanol, isopropanol) on a small scale.
-
Employ a Two-Solvent System (Solvent/Anti-Solvent): This is a powerful technique when a single ideal solvent cannot be found.
-
Dissolve your crude DMOS in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether) dropwise at room temperature or slightly warmed, until persistent cloudiness is observed.
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
-
Control the Cooling Rate: Do not rush the crystallization process by immediately placing the flask in an ice bath. Allow the solution to cool slowly to room temperature first.[4] Slow cooling encourages the formation of a pure crystal lattice.
-
Seeding: If crystals are slow to form, add a single, tiny crystal of pure DMOS (if you have it) to the cooled, supersaturated solution to initiate nucleation.
-
Q4: My HPLC analysis shows a pure product initially, but a new peak appears after a few days of storage. How can I prevent this?
A4: This indicates product instability under your storage conditions. DMOS is sensitive to moisture, air, and elevated temperatures.
-
Causality: The primary degradation pathways are hydrolysis of the ester groups (catalyzed by trace acid or base in the presence of water) and potential oxidation or other reactions at the reactive keto-moiety.[5]
-
Troubleshooting Steps:
-
Inert Atmosphere: Always store purified DMOS under an inert atmosphere.[1][6] After purification, flush the storage vial thoroughly with dry nitrogen or argon before sealing.
-
Low Temperature: Store the sealed vial at 2-8 °C.[1][6] This significantly slows the rate of potential decomposition reactions.
-
Use a Desiccator: For long-term storage, placing the sealed vial inside a desiccator within the refrigerator provides an additional layer of protection against moisture ingress.
-
Aliquot the Sample: If you need to use the compound frequently, consider aliquoting the purified batch into several smaller vials. This prevents repeated exposure of the entire batch to atmospheric conditions each time a sample is taken.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical feature of this compound that makes it challenging to purify?
A1: The primary challenge stems from the reactivity of its α-keto-ester functional group.[1] This group makes the molecule susceptible to nucleophilic attack, reduction, and thermal decomposition. It also participates in keto-enol tautomerism, which can influence its reactivity and interaction with purification media.[1]
Q2: Which purification method is generally best: distillation, chromatography, or recrystallization?
A2: The best method depends on the scale of your synthesis and the nature of the impurities. The following diagram provides a decision-making workflow.
Caption: Decision tree for selecting a DMOS purification method.
Q3: What are the critical parameters to control during vacuum distillation?
A3: Success hinges on balancing temperature and pressure.
-
Vacuum Level: Aim for <1 mmHg to significantly lower the boiling point.
-
Pot Temperature: Keep the heating bath temperature no more than 20 °C above the head temperature to avoid decomposition.
-
Fraction Collection: Use a fraction collector (cow or spider) to isolate the main product fraction without breaking the vacuum. Discard any initial forerun, which may contain volatile impurities.
Q4: What analytical techniques are essential to confirm the purity of DMOS?
A4: A combination of techniques is recommended for a comprehensive assessment.
-
¹H and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-bearing impurities.
-
HPLC with UV or MS detection: Excellent for quantifying purity and detecting non-volatile impurities.[7][8][9] It is a highly sensitive method for tracking the appearance of degradation products.
-
Gas Chromatography (GC): Suitable for assessing volatile impurities, such as residual solvents.[10][11]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for a crystalline solid.
Key Purification Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is ideal for separating DMOS from non-volatile residues or impurities with significantly different boiling points.
-
Setup: Assemble a clean, dry short-path distillation apparatus with a vacuum adapter, fraction collector, and cold trap. Use high-vacuum grease on all joints.
-
Charge the Flask: Add the crude DMOS oil to the distillation flask (no more than 2/3 full) along with a new magnetic stir bar.
-
Evacuate: Slowly and carefully apply vacuum to the system. Gentle stirring can help control initial outgassing.
-
Heating: Once a stable, high vacuum (<1 mmHg) is achieved, begin gently heating the distillation flask in a heating mantle.
-
Distillation: Observe the temperature at the distillation head. Collect and discard any low-boiling forerun. Collect the main fraction when the temperature stabilizes at the expected boiling point of DMOS under your vacuum conditions.
-
Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
Protocol 2: Two-Solvent Recrystallization
This method is effective when a single ideal solvent cannot be identified.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude DMOS solid or oil in the minimum required volume of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While stirring the warm solution, add a miscible "anti-solvent" (e.g., hexanes) dropwise until you observe persistent turbidity.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[4]
-
Filtration: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under high vacuum.
Data Summary Table
| Parameter | Distillation | Recrystallization | Column Chromatography |
| Primary Use Case | Removal of non-volatile or highly volatile impurities. | High-purity polishing of mostly pure solid material (>85%). | Separation of complex mixtures with similar properties. |
| Typical Scale | > 5 g | > 100 mg | mg to multi-gram |
| Key Advantage | Fast and efficient for suitable mixtures. | Can yield very high-purity crystalline material. | Highly versatile; can resolve closely related compounds. |
| Key Disadvantage | Risk of thermal decomposition. | Requires finding a suitable solvent system; potential for yield loss. | Slower, requires large solvent volumes, generates waste. |
| Critical Variables | Vacuum level, pot temperature. | Solvent choice, cooling rate. | Stationary phase (silica), mobile phase (eluent) polarity. |
References
-
ResearchGate. Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? [Link]
-
Wade, L. Recrystallization - Part 2. [Link]
- Google Patents.
- Google Patents.
-
OSHA. Dimethyl Succinate. [Link]
-
Chemsrc. This compound | CAS#:25007-54-9. [Link]
- Google Patents.
-
MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
Pure and Applied Chemistry. THE PURIFICATION OF DIMETHYLSULPHOXIDE FOR ELECTROCHEMICAL EXPERIMENTATION. [Link]
- Google Patents.
-
PMC. Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
PubMed. Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
BioProcess International. Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. [Link]
-
ResearchGate. Synthesis of dimethyl succinate by continuous catalytic distillation. [Link]
-
ResearchGate. Design and simulation analysis of dimethyl succinate purification process. [Link]
-
PubMed. Quantitative gas chromatographic determination of 5,5-dimethyl-2,4-oxazolidinedione. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:25007-54-9 | Chemsrc [chemsrc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Buy this compound | 25007-54-9 [smolecule.com]
- 6. This compound | 25007-54-9 [sigmaaldrich.com]
- 7. 25007-54-9|this compound|BLD Pharm [bldpharm.com]
- 8. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. osha.gov [osha.gov]
- 11. Quantitative gas chromatographic determination of 5,5-dimethyl-2,4-oxazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the hydrolysis of Dimethyl 2-oxosuccinate during reactions.
A Guide to Preventing Hydrolysis in Synthetic Applications
Welcome to the technical support center for Dimethyl 2-oxosuccinate (DMOS). As a versatile C4 building block, DMOS is invaluable in synthesizing complex molecules, from pharmaceuticals to fine chemicals. However, its α-keto-diester structure renders it highly susceptible to hydrolysis, a common cause of reaction failure and low yields. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and preventative protocols to help you maintain the integrity of DMOS in your critical reactions.
Section 1: Understanding the Problem - The Chemistry of DMOS Hydrolysis
This section breaks down the fundamental science behind the instability of this compound, providing the foundational knowledge needed to diagnose and prevent unwanted side reactions.
FAQ 1.1: Why is this compound so susceptible to hydrolysis?
The susceptibility of this compound to hydrolysis stems from its molecular structure, which features two ester functional groups and a ketone.[1] Like all esters, the carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles, most commonly water or hydroxide ions. This leads to the cleavage of the ester bond, forming methanol and a carboxylic acid.
The process is significantly accelerated under either acidic or basic conditions.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the ester carbonyl. This pathway is rapid and effectively irreversible, often leading to complete degradation of the substrate if not carefully controlled.[1]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and thus more reactive towards weak nucleophiles like water. While often slower than the base-catalyzed route, it remains a significant pathway for degradation.[1][2]
FAQ 1.2: What are the key factors that accelerate hydrolysis?
The three primary factors that dictate the rate of DMOS hydrolysis are pH , temperature , and the presence of water . Kinetic studies have precisely mapped the stability of DMOS under various conditions.
-
pH: This is the most critical factor. DMOS is most stable in a slightly acidic to neutral pH window of 4.0-6.0.[1] Outside this range, the rate of hydrolysis increases dramatically. Basic conditions are particularly destructive; the half-life of DMOS can be as short as 15 minutes at pH 10 and only 2 minutes at pH 14.[1]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1][3] Reactions conducted at elevated temperatures will show a much higher rate of degradation.
-
Water: Water is a reactant in hydrolysis. Its presence, even in trace amounts in "dry" solvents, can lead to significant product loss over the course of a reaction.
| pH Value | Temperature (°C) | Half-Life | Hydrolysis Rate |
| 1.0 | 60 | 24 hours | Accelerated (Acid-Catalyzed) |
| 4.0 - 6.0 | 25 | > 7 days | Minimal (Optimal Stability) |
| 10.0 | 25 | 15 minutes | Very Rapid (Base-Catalyzed) |
| 14.0 | 60 | 2 minutes | Extremely Rapid (Base-Catalyzed) |
| Data synthesized from kinetic studies.[1] |
Section 2: Troubleshooting Guide for Common Reaction Failures
When a reaction involving DMOS fails, hydrolysis is a primary suspect. This guide helps you diagnose the issue based on common experimental outcomes.
Q: My reaction produced a low yield of the desired product, and I see a significant amount of a water-soluble, acidic byproduct. What happened?
A: This is a classic symptom of ester hydrolysis.[4] The acidic byproduct is likely the mono- or di-acid resulting from the cleavage of one or both methyl ester groups. The root cause is the presence of water under non-optimal pH conditions. To confirm, you can analyze the crude product via LC-MS to check for the mass of the hydrolyzed species or use ¹H NMR to look for the disappearance of the methyl ester singlets and the appearance of a broad carboxylic acid proton signal.
Q: I used a strong base like sodium ethoxide, but I recovered most of my starting material. Why didn't the reaction work?
A: This often indicates that your base was consumed by a competing reaction before it could react with your substrate. The most likely culprit is trace water in your solvent or on your glassware. Bases like sodium ethoxide or potassium tert-butoxide are extremely hygroscopic and will react readily with water.[5] This neutralizes the base, rendering it inactive for your desired transformation, and simultaneously generates hydroxide ions that can promote hydrolysis.
Section 3: Prevention Protocols & Best Practices
Proactive measures are the key to success. This section provides actionable protocols and guidelines for designing experiments that protect this compound from degradation.
FAQ 3.1: What is the single most important factor in preventing hydrolysis?
The rigorous exclusion of water from the reaction system is paramount.[4][5] Achieving and maintaining strictly anhydrous conditions is the most effective strategy to prevent hydrolysis, especially in base-catalyzed reactions.
Protocol 3.1: Achieving Anhydrous Reaction Conditions
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., Drierite, P₂O₅). Assemble the glassware hot and allow it to cool under a stream of dry, inert gas (Argon or Nitrogen).
-
Solvent Selection & Drying: Use a dry, aprotic solvent such as tetrahydrofuran (THF), toluene, or diethyl ether.[4] Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, CaH₂ for toluene) or obtained from a commercial solvent purification system.
-
Reagent Handling: Handle all hygroscopic reagents, especially strong bases like NaH or KOtBu, in an inert atmosphere glovebox or using Schlenk line techniques.[5] Use freshly opened bottles of reagents or purify/sublime them immediately before use.
-
Inert Atmosphere: Maintain a positive pressure of dry Argon or Nitrogen throughout the entire reaction setup, from reagent addition to quenching.
FAQ 3.2: How do I choose the right base for my reaction?
Base selection is critical. Avoid alkali metal hydroxides entirely.[5] For reactions requiring a base, non-nucleophilic options in aprotic solvents are strongly preferred.
| Base | Common Solvent | Pros | Cons (Regarding Hydrolysis) |
| NaOH, KOH | Water, Alcohol | Inexpensive | Severe Risk: Directly introduces OH⁻. Causes rapid saponification. DO NOT USE. |
| NaOMe, NaOEt | Methanol, Ethanol | Inexpensive | High Risk: Often contains residual moisture/hydroxide. Alcoholic solvent can participate in reaction.[4][5] |
| NaH | THF, Toluene | Excellent, non-nucleophilic | Low Risk: Byproduct is H₂ gas. Highly effective. Requires careful handling (flammable).[4] |
| LDA, LHMDS | THF | Strong, non-nucleophilic | Very Low Risk: Ideal for forming kinetic enolates at low temperatures. Must be freshly prepared or titrated.[4] |
| KHMDS, KOtBu | THF, Toluene | Strong, non-nucleophilic | Low Risk: KOtBu can be hygroscopic and commercial sources may be partially hydrolyzed.[5] |
Protocol 3.2: Example Reaction - Alkylation using Sodium Hydride (NaH)
This protocol illustrates the use of a non-hydrolytic base under anhydrous conditions.
-
Setup: Assemble oven-dried glassware under a positive pressure of Argon.
-
Reagent Preparation: In the reaction flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0°C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF via syringe over 15 minutes. Caution: Hydrogen gas will evolve.
-
Enolate Formation: Stir the mixture at 0°C for 30-60 minutes until H₂ evolution ceases.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise at 0°C and allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction back to 0°C and quench very slowly by adding a saturated aqueous NH₄Cl solution.
-
Workup: Proceed with standard aqueous workup and extraction.
Section 4: Storage and Handling FAQs
Q: How should I store this compound to ensure its stability? A: Store DMOS in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). It should be kept refrigerated at 2-8°C to minimize degradation over time.[6]
Q: Can I use methanol as a solvent since it matches the ester groups? A: While this avoids transesterification, it is still risky. Commercial methanol contains trace amounts of water, and the system can still be susceptible to base-catalyzed hydrolysis if a base is used. Anhydrous aprotic solvents are a much safer choice.[4]
Q: What analytical techniques are best for detecting hydrolysis? A: A combination of techniques is ideal.
-
¹H NMR: Look for the disappearance of the two methyl ester singlets (~3.7-3.9 ppm) and the appearance of a broad singlet for a carboxylic acid proton (>10 ppm).
-
LC-MS: This is highly effective for detecting the mass of the mono-hydrolyzed product (M-14) and the di-hydrolyzed product (M-28).
-
pH Measurement: A drop in the pH of the aqueous phase during workup can indicate the formation of an acidic byproduct.[7]
References
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. Retrieved from [Link]
-
Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:25007-54-9. Retrieved from [Link]
Sources
- 1. Buy this compound | 25007-54-9 [smolecule.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 25007-54-9|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Dimethyl 2-oxosuccinate Production
Welcome to the Technical Support Center for the synthesis and scale-up of Dimethyl 2-oxosuccinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of increasing production from bench-scale to larger quantities. We will address common challenges encountered during synthesis and purification, providing practical, field-proven solutions and the scientific rationale behind them. This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and other complex molecules, making robust and scalable production methods essential.[1][2]
Section 1: Troubleshooting Guide for Synthesis
The Claisen condensation is a primary and foundational method for creating the carbon skeleton of 2-oxosuccinates.[3] A common approach involves the reaction of dimethyl oxalate with an enolizable ester like dimethyl succinate.[3] However, scaling this reaction can present several challenges.
Issue 1: Low Yield of this compound in Claisen Condensation
Question: We are attempting a Claisen condensation between dimethyl oxalate and dimethyl succinate to produce this compound, but our yields are consistently low upon scale-up. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in a scaled-up Claisen condensation for this compound synthesis can stem from several factors, primarily related to reaction conditions and reagent quality.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The initial and most critical step is the quantitative formation of the enolate from dimethyl succinate. Insufficient or weak base will lead to unreacted starting material.
-
Solution: While sodium methoxide is commonly used, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can ensure complete enolate formation.[1][3] When using NaH, ensure it is fresh and washed with a dry solvent like hexanes to remove any passivating mineral oil. All glassware must be rigorously dried, and the reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent the base from being quenched by moisture.[4]
-
-
Suboptimal Reaction Temperature: Temperature control is crucial.
-
Solution: The initial deprotonation is often performed at low temperatures (e.g., 0°C or even -78°C with LDA) to minimize side reactions.[3][4] After the addition of dimethyl oxalate, the reaction may require gradual warming to room temperature or gentle heating to drive it to completion.[4] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile and reaction time.[4][5]
-
-
Incorrect Stoichiometry: The molar ratio of reactants and base is critical.
-
Solution: A slight excess of dimethyl oxalate can be used to ensure the complete consumption of the valuable enolate. A typical starting point is a 1:1.2 molar ratio of dimethyl succinate to dimethyl oxalate. The amount of base should be at least stoichiometric to the dimethyl succinate.
-
-
Solvent Choice: The solvent can significantly influence reaction efficiency.
Experimental Protocol: Optimized Claisen Condensation for this compound
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add dry dimethyl succinate (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Enolate Formation: Cool the mixture to 0°C in an ice bath. Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil, washed with dry hexanes) portion-wise. Stir the mixture at 0°C for 1 hour, or until hydrogen evolution ceases.
-
Condensation: In a separate flask, dissolve dimethyl oxalate (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a chilled, saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Issue 2: Formation of Significant Byproducts
Question: Our crude this compound is contaminated with significant byproducts. How can we identify and minimize their formation?
Answer: Byproduct formation is a common issue when scaling up, often due to self-condensation or side reactions of the starting materials.
Potential Byproducts & Mitigation Strategies:
-
Self-Condensation of Dimethyl Succinate: If the addition of dimethyl oxalate is too slow or the temperature is too high, the enolate of dimethyl succinate can react with another molecule of dimethyl succinate.
-
Mitigation: Ensure a slight excess of dimethyl oxalate is present and that it is added promptly after enolate formation. Maintaining a low reaction temperature during the addition is also critical.
-
-
Hydrolysis of Esters: The presence of water can lead to the hydrolysis of the ester groups in both the starting materials and the product, especially under basic conditions.
-
Mitigation: Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried.
-
-
Decarboxylation: The β-keto ester product can be susceptible to decarboxylation under harsh conditions (e.g., high temperatures or extreme pH).
-
Mitigation: Maintain moderate reaction temperatures and use a buffered or mild acidic workup.
-
Section 2: Troubleshooting Guide for Purification
Purification on a large scale requires moving away from chromatography towards more scalable techniques like distillation or crystallization.
Issue 3: Difficulty in Purifying this compound
Question: We are struggling to purify this compound at a larger scale. Column chromatography is not practical. What are our options?
Answer: For multi-gram and kilogram scale purification of this compound, fractional distillation under reduced pressure and crystallization are the most viable methods.
Purification Strategies:
-
Fractional Distillation:
-
Procedure: this compound is a liquid at room temperature and can be purified by vacuum distillation. This is a critical step to remove lower-boiling solvents and unreacted starting materials, as well as higher-boiling byproducts.[3]
-
Troubleshooting:
-
Product Decomposition: Avoid excessively high temperatures during distillation, as this can lead to decomposition. Use a good vacuum pump to lower the boiling point.
-
Inefficient Separation: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation of components with close boiling points.
-
-
-
Crystallization:
-
Procedure: If a solid derivative of this compound can be formed, or if the product itself can be crystallized from a suitable solvent system, this can be a highly effective purification method.[1] A Chinese patent describes a method for purifying dimethyl succinate by cooling the crude product to induce crystallization, separating the crystals, and then melting them to obtain a high-purity product.[7][8] This principle could be adapted for this compound.
-
Troubleshooting:
-
Oiling Out: If the product "oils out" instead of crystallizing, try using a different solvent system, lowering the concentration, or cooling the solution more slowly.
-
Poor Crystal Formation: Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in an inert atmosphere at 2-8°C.[9][10] It may decompose at elevated temperatures (above 100°C) or at extreme pH.[3]
Q2: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A2:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction.
-
Purity Assessment:
-
Gas Chromatography (GC): Useful for assessing the purity of the final product and detecting volatile impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and identifying any byproducts.[3][12]
-
Mass Spectrometry (MS): Can be coupled with GC or LC to identify the molecular weight of the product and impurities.
-
Q3: Are there any green chemistry approaches for the synthesis of this compound?
A3: Yes, biocatalysis is a promising green chemistry approach. Enzymes like alcohol dehydrogenases can perform chemical transformations under mild conditions with high selectivity, minimizing waste.[3] Research has also explored the use of solvent-free reaction conditions for similar condensations, which can improve yields and align with green chemistry principles.[5][13]
Q4: Can this compound undergo further reactions?
A4: Yes, the α-keto-ester moiety of this compound is highly reactive. It can undergo:
-
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride to form dimethyl 2-hydroxysuccinate.[1]
-
Oxidation: The molecule can be oxidized, potentially leading to cleavage of the carbon-carbon bond adjacent to the ketone.[1][3]
-
Nucleophilic Substitution: The ester groups can react with nucleophiles like amines and alcohols.[1]
Visualizing the Workflow
Troubleshooting Logic for Low Yield in Claisen Condensation
Caption: Decision tree for troubleshooting low yields.
General Workflow for Scaling Up this compound Production
Caption: A streamlined workflow for production.
References
-
CAS No : 63921-06-2 | Product Name : Dimethyl 2-methyl-3-oxosuccinate | Pharmaffiliates. (n.d.). Retrieved January 7, 2026, from [Link]
-
Fast Claisen condensation reaction optimization in a continuous flow reactor - Celon Pharma. (2021). Scientific Reports, 11(1), 1-8. Retrieved January 7, 2026, from [Link]
-
OSHA. (n.d.). Dimethyl Succinate. Retrieved January 7, 2026, from [Link]
-
Optimization of the reaction conditions for Claisen-Schmidt condensation. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
This compound | CAS#:25007-54-9 | Chemsrc. (n.d.). Retrieved January 7, 2026, from [Link]
-
Claisen Condensation - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
- CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents. (n.d.).
-
(PDF) Design consideration of dimethyl succinate production process - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
- CN102746148A - Method for purifying dimethyl succinate - Google Patents. (n.d.).
-
(PDF) Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - ResearchGate. (2022). Retrieved January 7, 2026, from [Link]
-
Claisen Condensation Reactions - Chad's Prep®. (n.d.). Retrieved January 7, 2026, from [Link]
-
THE PURIFICATION OF - Pure and Applied Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]
-
Development of a Rapid Scale-Up Synthesis of ( S )- N -(8-((2-Amino-2,4-dimethylpentyl)oxy)-5 H -chromeno[3,4- c ]pyridin-2-yl)acetamide, a Potent Adaptor-Associated Kinase 1 Inhibitor | Request PDF - ResearchGate. (2022). Retrieved January 7, 2026, from [Link]
-
Synthesis of [2-11C]5,5-dimethyl-2,4-oxazolidinedione for studies with positron tomography. (n.d.). Retrieved January 7, 2026, from [Link]
- CN102746148B - Method for purifying dimethyl succinate - Google Patents. (n.d.).
- CN102584593A - Preparation method for dimethyl succinylo succinate (DMSS) - Google Patents. (n.d.).
-
Challenges and Opportunities in the Production of Oxymethylene Dimethylether. (n.d.). Retrieved January 7, 2026, from [Link]
-
(PDF) Abiotic Production of Dimethyl Sulfide, Carbonyl Sulfide, and Other Organosulfur Gases via Photochemistry: Implications for Biosignatures and Metabolic Potential - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate - Der Pharma Chemica. (2011). Der Pharma Chemica, 3(6), 437-442. Retrieved January 7, 2026, from [Link]
Sources
- 1. Buy this compound | 25007-54-9 [smolecule.com]
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- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. celonpharma.com [celonpharma.com]
- 7. CN102746148A - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 8. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 9. This compound | 25007-54-9 [sigmaaldrich.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. 25007-54-9|this compound|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
Identifying and characterizing impurities in Dimethyl 2-oxosuccinate samples.
An authoritative guide for researchers, scientists, and drug development professionals on the identification, characterization, and troubleshooting of impurities in Dimethyl 2-oxosuccinate samples.
Technical Support Center: this compound Impurity Analysis
Welcome to the technical support center for this compound. This guide is designed to provide you, as a senior application scientist, with field-proven insights and robust methodologies for tackling the common challenges associated with impurity profiling of this versatile organic compound. We will delve into the origins of impurities, analytical strategies for their detection and characterization, and troubleshooting guides for the inevitable experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding impurities in this compound.
Q1: What are the most common types of impurities found in this compound samples?
Impurities in this compound can be broadly categorized into three classes based on their origin[1]:
-
Organic Impurities: These are the most common and arise from various stages of the manufacturing process and storage. They include:
-
Synthesis-Related Impurities: Starting materials (e.g., dimethyl oxalate), intermediates, and by-products from side reactions[2][3]. For instance, incomplete Claisen condensation can leave residual reactants[2].
-
Degradation Products: this compound is susceptible to both hydrolysis and thermal decomposition. Hydrolysis can yield the corresponding monoester or oxosuccinic acid, especially in the presence of acid or base[4]. Thermal stress can lead to fragmentation, producing carbon dioxide, methanol, and other smaller molecules[4]. The keto group can also be reduced to form Dimethyl 2-hydroxysuccinate[2].
-
-
Inorganic Impurities: These can include reagents, catalysts (e.g., residual palladium from cross-coupling reactions), heavy metals, or salts that are not adequately removed during workup and purification[1].
-
Residual Solvents: Volatile organic compounds used during synthesis (e.g., tetrahydrofuran, methanol) or purification that are not completely removed[1].
Q2: Why is the identification and quantification of these impurities critical?
In the context of research and drug development, even trace-level impurities can have significant consequences[1]:
-
Pharmacological and Toxicological Impact: Impurities can have their own biological activity, which may be undesirable or toxic. They can lead to side effects or reduce the efficacy of the final active pharmaceutical ingredient (API).
-
Impact on Chemical Synthesis: In its role as a reactive intermediate, impurities can interfere with subsequent reaction steps, leading to lower yields, unexpected side-products, and difficulties in purification[2].
-
Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA have stringent requirements for the identification, qualification, and control of impurities to ensure the safety and quality of drug products[1].
Q3: What are the primary analytical techniques for impurity profiling of this compound?
A multi-technique approach is essential for comprehensive impurity profiling. The most powerful and commonly used methods are:
-
High-Performance Liquid Chromatography (HPLC): Considered the gold standard for separating and quantifying non-volatile organic impurities[1]. It is typically coupled with a UV detector for routine analysis or a mass spectrometer (LC-MS) for identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for analyzing volatile impurities, such as residual solvents[1]. It can also be used for the main analyte and non-volatile impurities after appropriate derivatization to increase their volatility[5][6]. The mass spectrometer provides structural information based on fragmentation patterns[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for the unambiguous structural elucidation of unknown impurities after isolation[1]. Advanced 2D NMR techniques (HSQC, HMBC) can map out the complete chemical structure[7]. Furthermore, Quantitative NMR (qNMR) can be used for highly accurate purity assessments without the need for reference standards of the impurities[8].
Part 2: Troubleshooting and Experimental Guides
This section provides practical, in-depth solutions to common issues encountered during the analysis of this compound.
Logical Workflow for Impurity Analysis
The general workflow for identifying and characterizing an unknown impurity follows a logical progression from detection to structural confirmation.
Caption: General workflow for impurity identification and characterization.
Guide 1: High-Performance Liquid Chromatography (HPLC)
Q: My HPLC chromatogram shows poor peak shape (fronting, tailing) for this compound. What is the cause and solution?
A: Poor peak shape is a common issue that often points to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Causality: this compound contains both polar (keto, ester) and nonpolar (alkyl) functionalities. Tailing often occurs on C18 columns if residual, un-capped silanol groups on the silica backbone interact with the polar groups of the analyte. Fronting can be a sign of column overload or poor sample solubility.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The keto-enol tautomerism of the α-keto ester can be pH-dependent. Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase can suppress the ionization of residual silanols on the column and ensure the analyte is in a single protonation state, leading to sharper peaks.
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Dissolving the sample in a much stronger solvent can cause distorted peaks.
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample. Overloading the column is a common cause of peak fronting.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with advanced end-capping to minimize silanol interactions. If you are using an older column, switching to a high-purity, fully end-capped C18 column can significantly improve peak shape.
Q: I have several unknown peaks in my chromatogram. How do I begin to identify them?
A: The identification of unknown peaks is a systematic process that begins with gathering preliminary data directly from the HPLC system, preferably one connected to a mass spectrometer (LC-MS).
Causality: Unknown peaks can be anything from synthesis by-products to degradation products or external contaminants. An LC-MS system provides the molecular weight of the unknown compound, which is the single most critical piece of information for proposing a chemical formula and structure.
Identification Workflow:
-
Perform LC-MS Analysis: Run the sample on an LC-MS system to get the mass-to-charge ratio (m/z) of the unknown peaks. High-resolution mass spectrometry (e.g., QTOF or Orbitrap) is ideal as it provides a highly accurate mass, allowing you to predict the elemental formula.
-
Analyze the Mass Spectrum:
-
Molecular Ion: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.). This gives you the molecular weight.
-
Fragmentation: If using MS/MS, the fragmentation pattern provides clues about the molecule's structure. For example, a loss of 31 Da ([M-31]⁺) in a related succinate ester is characteristic of the loss of a methoxy group (–OCH₃)[2].
-
-
Propose Structures: Based on the molecular weight and known reactivity of this compound, propose potential structures. For example:
-
MW = 146 g/mol : Could be the mono-hydrolyzed product (monomethyl 2-oxosuccinate).
-
MW = 162 g/mol : Could be the reduction product, Dimethyl 2-hydroxysuccinate[2].
-
-
Confirm with NMR: For definitive identification, the impurity must be isolated (using preparative HPLC) and analyzed by NMR spectroscopy for full structural elucidation[1][9].
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Q: this compound has low volatility and gives poor results on my GC-MS. How can I analyze it effectively?
A: The relatively low volatility and polar nature of this compound make it challenging for direct GC-MS analysis. Derivatization is the key to overcoming this.
Causality: GC requires compounds to be thermally stable and volatile enough to exist in the gas phase. The polar keto and ester groups in this compound can lead to strong intermolecular interactions, increasing its boiling point and causing it to interact unfavorably with the GC column, resulting in broad, tailing peaks or no elution at all. Derivatization masks these polar functional groups with nonpolar ones.
Recommended Protocol: Silylation
Trimethylsilylation is a common and effective derivatization technique for compounds containing active hydrogens, and it can also react with the enol form of the ketone[5].
Step-by-Step Derivatization Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of the this compound sample into a 2 mL GC vial.
-
Drying: Ensure the sample is completely dry, as moisture will consume the derivatizing reagent. If necessary, evaporate the solvent under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS.
GC-MS Conditions Table:
| Parameter | Setting | Rationale |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm x 0.25µm | A standard, medium-polarity column that provides good separation for a wide range of derivatized compounds[2]. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Oven Program | Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A standard temperature ramp suitable for separating analytes with varying boiling points. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Scan Range | 40-500 m/z | Covers the expected mass range of the derivatized parent compound and its fragments. |
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: How can I use NMR to not only identify but also quantify an impurity in my sample?
A: Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of an impurity, often with higher precision than chromatographic methods[8].
Causality: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the impurity to the integral of a signal from the main compound (or a certified internal standard), you can calculate its concentration.
Step-by-Step qNMR Protocol (Internal Standard Method):
-
Select an Internal Standard: Choose a standard that has a simple spectrum with at least one peak that is well-resolved from all analyte and impurity signals. Maleic acid or dimethyl sulfone are common choices. The standard must be highly pure and non-reactive with the sample.
-
Prepare the Sample:
-
Accurately weigh a specific amount of the this compound sample (e.g., ~20 mg) into a vial.
-
Accurately weigh and add a specific amount of the internal standard (e.g., ~10 mg) to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
-
-
Acquire the ¹H NMR Spectrum:
-
It is critical to ensure the experiment is run under quantitative conditions. This means a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest is required to allow for full relaxation of the protons between scans. A D1 of 30 seconds is often a safe starting point.
-
Ensure a sufficient signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Process and Integrate:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved peak from the main compound, a well-resolved peak from the impurity, and a peak from the internal standard.
-
-
Calculate the Purity/Concentration: The purity of the main compound can be calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: mass
-
Puritystd: Purity of the internal standard
The amount of a specific impurity can be calculated similarly by substituting the analyte values with the impurity values.
-
Troubleshooting Logic for Impurity Identification
This diagram outlines the decision-making process when faced with an unknown impurity.
Caption: Decision tree for the structural elucidation of unknown impurities.
References
-
Occupational Safety and Health Administration. (n.d.). Dimethyl Succinate. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Impurities profiling Method and degra. Retrieved from [Link]
-
MDPI. (n.d.). Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:25007-54-9. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of dimethyl 2-(1-methylalkyl)succinates, 2-cyclohexylsuccinate and 2-benzylsuccinate. Retrieved from [Link]
-
Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]
-
Pradeepa, N. (2025). A Validated HPLC Method for Simultaneous Quantification of Impurities in Fixed-Dose Antidiabetic Formulations. Retrieved from [Link]
- Google Patents. (n.d.). CN112094189A - Synthesis method of dimethyl succinylsuccinate.
-
Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(409). Retrieved from [Link]
-
Nakabayashi, R., et al. (2023). Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Molecules, 28(6), 2653. Retrieved from [Link]
-
Pierens, G. F., et al. (2008). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 56(19), 8824-8831. Retrieved from [Link]
-
MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS#:25007-54-9 | Chemsrc [chemsrc.com]
- 4. Buy this compound | 25007-54-9 [smolecule.com]
- 5. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
Technical Support Center: Enhancing Stereoselectivity in Reactions with Dimethyl 2-Oxosuccinate
Welcome to the technical support center dedicated to overcoming challenges in the stereoselective synthesis involving dimethyl 2-oxosuccinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and achieve high levels of stereochemical control. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the stereoselectivity of your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Question 1: My asymmetric reduction of this compound is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess in the asymmetric reduction of the ketone in this compound is a common hurdle. The root cause often lies in the catalyst system, reaction conditions, or the purity of your starting materials.
Potential Causes & Solutions:
-
Suboptimal Chiral Catalyst or Ligand: The choice of a chiral catalyst is paramount. If you are using a metal-based catalyst with a chiral ligand, the ligand's structure may not be providing a sufficiently differentiated energetic barrier for the two enantiotopic faces of the ketone.
-
Solution: Screen a variety of chiral ligands. For instance, in a ruthenium-catalyzed hydrogenation, ligands like BINAP and its derivatives are a good starting point. Consider catalysts known for high performance in the reduction of α-keto esters. Biocatalysis, using enzymes like ketoreductases (KREDs) or even whole-cell systems like Saccharomyces cerevisiae, can offer excellent enantioselectivity.[1]
-
-
Incorrect Reaction Temperature: Temperature plays a crucial role in stereoselectivity. Higher temperatures can lead to a decrease in enantioselectivity as the energy difference between the diastereomeric transition states becomes less significant.
-
Solution: Lower the reaction temperature. While this may decrease the reaction rate, it often significantly improves the enantiomeric excess. It is advisable to perform a temperature screening study, for example, from room temperature down to -78°C.
-
-
Inappropriate Solvent: The solvent can influence the conformation of the substrate-catalyst complex and, consequently, the stereochemical outcome.[2]
-
Solution: Conduct a solvent screen. Solvents with different polarities and coordinating abilities can have a profound impact. For example, non-polar solvents like toluene or dichloromethane may favor a more organized transition state compared to polar coordinating solvents like THF.
-
-
Purity of this compound: Impurities in the starting material can interfere with the catalyst or the reaction pathway.
| Parameter | Condition A (Low ee) | Condition B (Improved ee) | Rationale |
| Catalyst | Generic Chiral Phosphine | (R)-BINAP-RuCl₂ | BINAP provides a well-defined chiral environment. |
| Temperature | 25 °C (Room Temp) | -20 °C | Lower temperature enhances the energy difference between diastereomeric transition states. |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Less coordinating solvent can lead to a more rigid and selective catalyst-substrate complex. |
| Substrate Purity | 90% | >98% | Impurities can poison the catalyst or lead to side reactions. |
Question 2: I am attempting a diastereoselective addition of a nucleophile to this compound, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?
Answer: Achieving high diastereoselectivity in nucleophilic additions to this compound depends heavily on controlling the facial selectivity of the attack on the ketone. This can be influenced by the nature of the nucleophile, the presence of a chiral auxiliary, or the use of a chiral Lewis acid.
Potential Causes & Solutions:
-
Lack of Stereochemical Control Element: Without a chiral influence, the nucleophile will attack both faces of the prochiral ketone at similar rates.
-
Solution 1: Use a Chiral Auxiliary: Attaching a chiral auxiliary to the nucleophile or the substrate can create a steric bias, directing the nucleophilic attack to one face of the ketone.
-
Solution 2: Employ a Chiral Lewis Acid: A chiral Lewis acid can coordinate to the carbonyl oxygen of the ketone, creating a chiral environment and blocking one of the faces from nucleophilic attack.
-
-
Flexible Transition State: A flexible transition state can allow for multiple competing reaction pathways, leading to poor diastereoselectivity.
-
Solution: Lowering the reaction temperature can help rigidify the transition state. Additionally, the choice of solvent can influence the organization of the transition state assembly.[2]
-
-
Nature of the Nucleophile: Bulky nucleophiles can sometimes lead to higher diastereoselectivity due to increased steric interactions in the transition state.
-
Solution: If possible, modify the nucleophile to increase its steric bulk. For example, switching from a methyl Grignard reagent to a tert-butyl Grignard reagent might improve diastereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies for achieving high enantioselectivity in reactions with this compound?
A1: The most effective strategies generally fall into two categories: biocatalysis and asymmetric catalysis with chiral metal complexes.
-
Biocatalysis: The use of enzymes, such as ketoreductases or even whole microbial cells like Saccharomyces cerevisiae, has shown great promise in the asymmetric reduction of related oxosuccinate derivatives.[1] These methods often provide very high enantiomeric excess (ee) under mild reaction conditions. Ene-reductases have also been successfully used for the asymmetric reduction of related C=C double bonds in succinate derivatives, achieving high yields and excellent enantioselectivity (up to 99% ee).[4][5]
-
Asymmetric Catalysis: The use of chiral transition metal catalysts, for example, Ruthenium-BINAP systems for hydrogenation, is a well-established method for the asymmetric reduction of keto esters. The choice of the metal and the chiral ligand is critical for success.
Q2: How does the choice of solvent affect the stereoselectivity of my reaction?
A2: Solvents can have a significant impact on stereoselectivity by influencing the stability and geometry of the diastereomeric transition states.[2] Solvents can interact with the catalyst, substrate, and reagents, altering the reaction pathway. For instance, coordinating solvents might compete with the substrate for binding to a metal catalyst, potentially reducing enantioselectivity. Non-polar solvents often favor a more pre-organized and rigid transition state, which can lead to higher stereoselectivity. It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities.
Q3: What analytical techniques are best for determining the stereoselectivity (ee and dr) of my products?
A3: The most common and reliable method for determining enantiomeric excess and diastereomeric ratio is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . These techniques use a chiral stationary phase to separate the stereoisomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to determine enantiomeric purity. For determining diastereomeric ratios, standard ¹H NMR is often sufficient as diastereomers are chemically distinct and should have different NMR spectra.
Experimental Protocols
Protocol 1: Asymmetric Reduction of this compound using a Chiral Ruthenium Catalyst
This protocol provides a general procedure for the asymmetric hydrogenation of this compound to dimethyl (R)-2-hydroxysuccinate.
Materials:
-
This compound
-
(R)-BINAP
-
[RuCl₂(p-cymene)]₂
-
Ethanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [RuCl₂(p-cymene)]₂ (1 mol%) and (R)-BINAP (1.1 mol%). Add degassed ethanol and stir the mixture at 80°C for 1 hour to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1 equivalent) in degassed ethanol.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Add the prepared catalyst solution via cannula.
-
Reaction Execution: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm). Stir the reaction mixture at the desired temperature (e.g., 40°C) for the specified time (e.g., 24 hours).
-
Workup: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Workflow for Optimizing Stereoselectivity
Caption: A decision-making workflow for the systematic optimization of stereoselectivity in a chemical reaction.
Conceptual Mechanism of Asymmetric Reduction
Caption: Energy profile illustrating the role of a chiral catalyst in favoring one enantiomeric product over the other.
References
-
Gao, Y., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1133. [Link]
-
Gao, Y., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. ResearchGate. [Link]
-
Yau, K. C. (2014). The asymmetric synthesis of oxo-piperidines and oxo-pyrrolidines. UCL (University College London). [Link]
-
Bloch, R. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1078-1088. [Link]
-
Vargáné-Rongon, M., et al. (2020). Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition. ResearchGate. [Link]
-
Institut Ruđer Bošković. (n.d.). Asymmetric synthesis. Retrieved from [Link]
-
Bull, S. D., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed, 42(13), 2733-2738. [Link]
-
Bonjoch, J., et al. (2022). Cyclocondensation reactions of racemic diastereomers of dimethyl-2-oxocyclohexanepropionic acids with (R)-phenylglycinol: access to both enantiomers of dimethyl cis-decahydroquinolines. Organic Chemistry Frontiers, 9(24), 6757-6765. [Link]
-
Kolodiazhnyi, O. I., et al. (2002). Diastereoselective Addition of 2 H -2-Oxo-1,4,2-oxazaphosphinanes to Aldehydes and Imines. ResearchGate. [Link]
-
Wang, J., et al. (2013). Chiral phosphine-squaramides as enantioselective catalysts for the intramolecular Morita–Baylis–Hillman reaction. Chemical Communications, 49(58), 6498-6500. [Link]
-
Tsubogo, T., et al. (2016). Gearing Effects on N-9-Anth-PyBidine-Cu(OAc)2-Catalyzed Asymmetric Direct Haloimidation Reactions of Alkylidenemalononitriles. PMC. [Link]
Sources
Alternative catalysts for the synthesis of Dimethyl 2-oxosuccinate.
Technical Support Center: Synthesis of Dimethyl 2-oxosuccinate
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a special focus on moving beyond traditional methods to explore alternative catalytic systems. We will address common challenges and frequently asked questions in a direct, problem-solving format.
Section 1: Foundational Synthesis & Common Inquiries
The synthesis of this compound (DMOS) is a cornerstone reaction for creating valuable intermediates in medicinal and materials chemistry.[1] The most established and widely practiced method is the Claisen condensation .[1]
Q1: What is the standard reaction for synthesizing this compound?
The standard synthesis is a crossed Claisen condensation between dimethyl oxalate and dimethyl acetate. Because dimethyl oxalate has no α-hydrogens, it cannot enolize, making it an excellent electrophilic partner and preventing self-condensation, which simplifies the product mixture.[2] The reaction is typically promoted by a strong base, such as sodium methoxide or lithium diisopropylamide (LDA), which deprotonates the dimethyl acetate to form a reactive enolate.[1]
The driving force for this otherwise endergonic reaction is the final deprotonation of the product, the β-keto ester, which has acidic α-protons, to form a stabilized anion.[2][3][4] This necessitates the use of at least a stoichiometric amount of base.[3][4]
Caption: Simplified workflow of the base-promoted Claisen condensation.
Q2: I want to avoid strong, stoichiometric bases. What are my options?
This is a common goal, driven by the desire for milder conditions, easier purification (avoiding quenching large amounts of base), and improved functional group tolerance. The primary alternatives fall into three categories: organocatalysts, heterogeneous catalysts, and biocatalysts. These approaches aim to reduce waste and improve the safety and environmental profile of the synthesis.
Section 2: Alternative Catalytic Strategies - A Comparative Guide
Exploring alternatives to traditional strong bases can unlock significant process improvements. Below is a comparative overview, followed by specific troubleshooting FAQs for each catalyst type.
| Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages & Challenges |
| Traditional Strong Base | Anhydrous, often cryogenic (-78°C for LDA), inert atmosphere.[1] | High yields, well-established, reliable.[2] | Requires stoichiometric amounts, harsh conditions, sensitive to moisture, difficult workup.[4][5] |
| Organocatalysts | Milder temperatures, often room temp, tolerant to some moisture/air.[6] | Milder conditions, can be more selective, avoids harsh bases.[7] | Catalyst loading can be high, potential for lower yields than strong bases, catalyst removal may be needed. |
| Heterogeneous Catalysts | Elevated temperatures, often in flow or batch reactors.[8][9] | Easily separated and recycled, suitable for continuous processes, reduced waste.[10] | Can suffer from deactivation, lower activity than homogeneous counterparts, potential for metal leaching.[11] |
| Biocatalysts (Enzymes) | Aqueous or co-solvent systems, mild pH and temperature.[1] | Extremely high selectivity (chemo-, regio-, stereo-), environmentally benign, operates under mild conditions.[1] | Enzyme stability can be an issue, substrate scope may be narrow, direct enzyme for this specific condensation is not widely documented.[1] |
Section 3: Troubleshooting Guide for Alternative Catalysts
This section provides targeted advice for issues you may encounter when employing alternative catalytic systems.
Organocatalysis Troubleshooting
Organocatalysts, such as those based on thiamine or ionic liquids, can catalyze condensation reactions by activating the substrates in unique ways, avoiding the need for bulk enolate formation.[6][7]
-
Q3: My organocatalyzed Claisen condensation is very slow or has stalled. What's the cause?
-
Answer:
-
Insufficient Catalyst Loading: Unlike strong bases, organocatalysts operate catalytically. However, the required loading can be higher than for metal catalysts (e.g., 5-20 mol%). Consult literature for your specific catalyst system and consider increasing the loading.
-
Solvent Effects: The polarity and nature of the solvent are critical. A common issue is using a solvent that does not adequately solubilize both the catalyst and the substrates. Screen a range of solvents (e.g., THF, Toluene, Acetonitrile) to find the optimal medium.
-
Temperature: While many organocatalytic reactions run at room temperature, some require gentle heating (40-60°C) to overcome the activation energy barrier. If the reaction is clean but slow, consider a modest increase in temperature.[5]
-
-
-
Q4: I'm seeing byproducts like the self-condensation of dimethyl acetate. Isn't the crossed Claisen supposed to prevent this?
-
Answer: While dimethyl oxalate cannot self-condense, the dimethyl acetate can.[5] If your organocatalyst is too basic or the reaction conditions are not optimized, it may promote this side reaction. Try adding the dimethyl acetate slowly to the mixture of dimethyl oxalate and catalyst. This keeps the instantaneous concentration of the enolizable ester low, favoring the desired crossed reaction.
-
Heterogeneous Catalysis Troubleshooting
Heterogeneous catalysts, like solid-supported bases or cation exchange resins, offer significant process advantages, particularly in recyclability.[10][11]
-
Q5: My heterogeneous catalyst seems inactive or its activity drops after the first run. Why?
-
Answer:
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities in the starting materials or by strongly adsorbing byproducts. Ensure your dimethyl oxalate and dimethyl acetate are of high purity.
-
Leaching of Active Species: The active component may be leaching from the support into the reaction medium. After the first run, filter the catalyst and test the filtrate for activity. If the reaction proceeds, leaching is occurring. This may require a different catalyst preparation method to ensure stronger binding of the active species.
-
Deactivation by Water: Many solid catalysts are sensitive to water. Ensure you are using anhydrous solvents and starting materials. Catalyst deactivation can sometimes be reversed by high-temperature treatment under an inert gas or hydrogen, depending on the catalyst type.[11]
-
-
-
Q6: How do I choose the right heterogeneous catalyst support?
-
Answer: The support is not merely an inert scaffold; it influences the catalyst's properties.
-
Alumina (Al₂O₃): Often used for its thermal stability and Lewis acidic/basic sites.[8]
-
Silica (SiO₂): Provides a high surface area and is relatively inert, good for grafting functional groups.
-
Activated Carbon: Offers very high surface area and can be useful for nanoparticle stabilization.[9]
-
Polymers/Resins: Cation exchange resins can serve as solid acid catalysts for related esterification reactions and are a good starting point for exploration.[11] The choice depends on the nature of the active species you intend to support and the reaction conditions.
-
-
Biocatalysis Troubleshooting
Biocatalysis represents a green and highly selective frontier. While a specific "Claisenase" is not commercially available, related enzymatic transformations point to future possibilities.[1] Enzymes like alcohol dehydrogenases and ene-reductases have shown high selectivity on similar keto-ester substrates.[1][12][13]
-
Q7: I'm exploring enzymatic routes for related transformations (e.g., reduction of the keto group in DMOS). Why is there no activity?
-
Answer:
-
Enzyme Specificity: Enzymes are highly specific. An enzyme that reduces one keto-ester may not accept DMOS as a substrate.[1] It is crucial to screen a panel of different enzymes (e.g., from different microbial sources) to find a suitable candidate.
-
Cofactor Imbalance: Many redox enzymes (dehydrogenases, reductases) require a cofactor like NADPH or NADH.[1] For the reaction to proceed, this cofactor must be regenerated. This is often achieved using a whole-cell system (like baker's yeast) or a secondary enzyme system (e.g., glucose dehydrogenase with glucose).[1]
-
Inhibition: High concentrations of the substrate or the organic co-solvent can inhibit or denature the enzyme. Try running the reaction at a lower substrate concentration or screening different co-solvents (like DMSO or isopropanol) that are known to be more enzyme-friendly.
-
-
Section 4: Experimental Protocols & Workflows
General Experimental Workflow
A systematic approach is key to successfully developing a new catalytic process for DMOS synthesis.
Caption: Iterative workflow for developing a catalytic synthesis of DMOS.
Protocol: Baseline Claisen Condensation
This protocol serves as a reference point. Caution: Strong bases like sodium methoxide are hazardous and moisture-sensitive. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Glassware Preparation: Rigorously dry all glassware in an oven at >120°C overnight and allow to cool in a desiccator or under an inert atmosphere.
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with a solution of sodium methoxide (1.05 equivalents) in anhydrous methanol. Add dimethyl oxalate (1.0 equivalent).
-
Addition of Substrate: Cool the mixture to 0°C using an ice bath. Add dimethyl acetate (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC analysis.[5]
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl to neutralize the base. The pH should be acidic (~2).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is typically purified by fractional distillation under high vacuum to yield pure this compound.[1]
References
-
Technology Networks. (n.d.). Condensation Organocatalysts. Retrieved from [Link]
-
Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1133. [Link]
-
ResearchGate. (n.d.). Synthesis of dimethyl succinate by continuous catalytic distillation. Retrieved from [Link]
-
Labinsights. (2023). Condensation Organocatalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature review of the catalysts used for the direct conversion of CO2 to DMC. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Supported Heterogeneous Catalysts by Laser Ablation of Metallic Palladium in Supercritical Carbon Dioxide Medium. Retrieved from [Link]
-
UCCS Artois. (n.d.). MATERIALS FOR HETEROGENEOUS CATALYSIS. Retrieved from [Link]
- Google Patents. (n.d.). CN112094189A - Synthesis method of dimethyl succinylsuccinate.
-
ResearchGate. (n.d.). Synthesis of dimethyl succinate catalyzed by ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Homogeneous Acid Catalysis and Chemoenzymatic Synthesis of Dialkyl Succinate in a Flow Reactor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN102746148A - Method for purifying dimethyl succinate.
- Google Patents. (n.d.). CN105903466A - Catalyst for dimethyl oxalate synthesis and preparation method of catalyst.
-
Academax. (n.d.). Preparation and Evaluation of Heterogeneous Catalysts for One-Pot Synthesis of Dimethyl Carbonate. Retrieved from [Link]
-
Journal of Materials Chemistry. (2008). Heterogeneous catalysts—discovery and design. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Claisen Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]
-
Pure and Applied Chemistry. (n.d.). THE PURIFICATION OF. Retrieved from [Link]
- Google Patents. (n.d.). CA2896290A1 - Method for producing dimethyl oxalate.
-
ResearchGate. (n.d.). Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Retrieved from [Link]
Sources
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- 2. Claisen Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. labinsights.nl [labinsights.nl]
- 8. mdpi.com [mdpi.com]
- 9. MATERIALS FOR HETEROGENEOUS CATALYSIS [uccs.univ-artois.fr]
- 10. Heterogeneous catalysts—discovery and design - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in Large-Scale Dimethyl 2-oxosuccinate Reactions
Welcome to the technical support center for professionals engaged in the large-scale synthesis involving Dimethyl 2-oxosuccinate. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for managing the critical parameter of temperature. Proper thermal management is paramount not only for product yield and purity but also for the operational safety of the process.
This compound (DMOS) is a versatile intermediate in organic synthesis, notable for its reactive α-keto-ester moiety.[1] Reactions involving DMOS, particularly condensation reactions for its synthesis (e.g., Claisen condensation), can be significantly exothermic.[1] Failure to control the heat generated can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing excessive pressure buildup, reactor failure, and release of hazardous materials.[2][3]
This document is structured into a series of frequently asked questions and a detailed troubleshooting guide to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical for large-scale this compound reactions?
A1: There are three primary reasons:
-
Safety: Syntheses involving DMOS, such as its formation via Claisen condensation of dimethyl oxalate and an acetate source, are often exothermic. On a large scale, the heat generated per unit volume increases, while the surface area available for heat removal decreases.[3] This imbalance creates a significant risk of thermal runaway if not managed properly.[2][4][5] An uncontrolled temperature spike can lead to boiling of solvents, over-pressurization, and potentially catastrophic reactor failure.[6][7]
-
Product Quality and Yield: The formation of byproducts in many organic reactions is highly temperature-dependent. Even minor temperature deviations can favor side reactions, reducing the purity and overall yield of the desired product.[2] For instance, in the synthesis of Dimethyl succinylsuccinate from Dimethyl succinate, controlling the reaction rate via temperature is crucial to avoid hydrolysis and other side reactions.[8]
-
Reaction Kinetics: The rate of the desired reaction is directly influenced by temperature. Maintaining a consistent, optimal temperature ensures a predictable and reproducible reaction rate, leading to consistent batch times and operational efficiency.[2]
Q2: What is the first step I should take to characterize the thermal hazard of my specific DMOS reaction?
A2: Before any large-scale run, a comprehensive thermal hazard evaluation is essential. This should be conducted on a small, laboratory scale using techniques like Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC).[9] An Accelerating Rate Calorimeter (ARC) is another vital tool that can simulate a worst-case scenario of cooling failure to determine the onset temperature of a runaway reaction and the maximum pressure that could be generated.[3][10] This data is non-negotiable for designing a safe large-scale process, as it allows you to calculate the required heat removal capacity of your plant reactor.[7][9]
Q3: What type of reactor setup is recommended for these reactions?
A3: For large-scale exothermic reactions, a jacketed reactor system is the industry standard.[11][12] This setup features a double-walled vessel where a heat transfer fluid (HTF) is circulated within the jacket to precisely control the internal temperature.[12][13] Key components include:
-
Reactor Vessel: Material should be compatible with your reactants (e.g., glass-lined steel or stainless steel for pilot and industrial scales).[11]
-
Temperature Control Unit (TCU): A high-performance TCU is critical for rapidly circulating the HTF and making quick adjustments between heating and cooling cycles.[11]
-
Agitator: Proper agitation is crucial for ensuring uniform temperature distribution and preventing localized hot spots. The impeller design should be matched to the viscosity of your reaction medium.[6][11]
-
Baffles: These are often used in larger reactors to improve mixing and prevent vortexing, which can impair heat transfer.[6]
-
Sensors: High-accuracy temperature probes (e.g., RTDs or thermocouples) and pressure sensors are essential for monitoring and control.
Troubleshooting Guide: Temperature Deviations
This section addresses specific problems you might encounter during your process.
Problem 1: Temperature Overshoot During Reagent Addition
Symptom: The reactor temperature significantly exceeds the setpoint during the controlled addition of a reagent.
Possible Causes:
-
Reagent Addition Rate is Too High: The rate of heat generation from the reaction is exceeding the maximum heat removal capacity of the reactor system.[7]
-
Inadequate Cooling Capacity: The TCU may not be powerful enough, the HTF flow rate could be too low, or the HTF temperature is not cold enough.
-
Poor Heat Transfer: Fouling on the reactor wall, improper agitation leading to stratification, or air bubbles in the jacket can reduce the overall heat transfer coefficient (U).[11]
-
Delayed Controller Response: The PID controller for the temperature loop may not be tuned aggressively enough to respond to the rapid heat load.
Recommended Actions:
-
Immediate Action: Stop the reagent addition immediately. If the temperature continues to rise, have an emergency cooling plan ready (e.g., a secondary cooling loop or a quench solution).
-
Systematic Troubleshooting:
-
Reduce Addition Rate: For subsequent batches, reduce the reagent feed rate. The goal is to keep the heat generation rate well below the measured heat removal capacity of your system.[14]
-
Verify Cooling System Performance: Check the TCU's performance, ensure the HTF is at the correct temperature and flow rate, and purge any air from the jacket circulation loop.[6][11]
-
Improve Agitation: Visually confirm that the agitation is creating good turnover in the reactor without vortexing. Adjust RPM or consider a different impeller design if necessary.[6]
-
Retune PID Controller: The controller may need more aggressive tuning (higher proportional gain, appropriate integral and derivative action) to react faster to exothermic events.[15][16] Consider consulting a control engineer for methods like Ziegler-Nichols tuning.[16][17]
-
Problem 2: Temperature Fluctuations or Oscillations Around the Setpoint
Symptom: The reactor temperature is unstable and cycles above and below the desired setpoint.
Possible Causes:
-
Poor PID Controller Tuning: This is the most common cause. An overly aggressive integral action is a frequent culprit in oscillating systems.[15][18]
-
Split-Range Control Issues: If your system uses both heating and cooling utilities, the point at which the controller switches from one to the other (the split point) may be improperly configured, causing the system to "hunt."[15]
-
Sensor Lag: There might be a significant delay between a change in reactor temperature and its detection by the probe, often due to poor placement or fouling on the sensor.
-
Valve Hysteresis: The control valve for the heating/cooling fluid may not be responding precisely, sticking or overshooting its target position.
Recommended Actions:
-
Systematic Troubleshooting:
-
Retune PID Loop: This is the first step. Often, reducing the integral action and adjusting the proportional gain can dampen the oscillations.[15] A methodical trial-and-error approach or using an auto-tune feature on your controller is recommended.[19]
-
Check Split-Range Configuration: Ensure the split point is correctly set. In some cases, adding a small overlap or dead band can prevent the system from oscillating between heating and cooling.[15]
-
Inspect and Calibrate Sensors: Ensure the temperature probe is clean, properly immersed, and located in a position that reflects the bulk temperature. Calibrate it monthly to ensure accurate readings.[6]
-
Inspect Control Valves: Check the control valve for smooth operation and proper sizing.
-
Problem 3: Inadequate Cooling / Inability to Reach Target Temperature
Symptom: The reactor temperature cannot be brought down to the desired setpoint, or it rises steadily despite maximum cooling being applied. This is a critical safety concern.
Possible Causes:
-
Thermal Runaway Onset: The reaction is generating heat faster than the system can possibly remove it. This is the most dangerous scenario.[3][5]
-
Cooling Utility Failure: The TCU has failed, a valve is stuck closed, or the main chilled water/glycol supply has been interrupted.
-
Process Scale-Up Error: The heat removal capacity was not properly calculated for the larger scale. The surface-area-to-volume ratio decreases on scale-up, which can be overlooked.[3]
-
Unexpected Side Reaction: An unknown, highly exothermic secondary or decomposition reaction has been initiated.[5]
Recommended Actions:
-
IMMEDIATE EMERGENCY ACTION:
-
Stop all reagent feeds.
-
Apply maximum emergency cooling.
-
If the temperature and pressure continue to rise uncontrollably, follow your site's established emergency procedure, which may include activating a quench system, an emergency pressure relief vent, or evacuation.[10]
-
-
Post-Incident Investigation (After Stabilization):
-
Verify Utility Operation: Thoroughly inspect the entire cooling system, from the TCU to all valves and supply lines, to identify any point of failure.
-
Re-evaluate Process Safety Data: Re-run laboratory-scale safety studies (ARC, DSC) to confirm the heat of reaction and onset temperature for decomposition.[9][10] Ensure your process operating temperature is well below the measured onset temperature.
-
Recalculate Heat Balance: Perform a thorough energy balance calculation to confirm that the reactor's heat removal capabilities are sufficient for the heat generated by the reaction at the intended scale.[9]
-
Visualizations & Data
Diagrams
Table 1: Key Physical & Safety Parameters
| Parameter | Dimethyl Succinate (Precursor)[20][21] | This compound[22][23] | Notes |
| Molecular Formula | C₆H₁₀O₄ | C₆H₈O₅ | |
| Molecular Weight | 146.14 g/mol | 160.12 g/mol | |
| Physical Form | Liquid | Solid | DMOS is typically a crystalline solid.[22] |
| Boiling Point | ~196 °C (385 °F) | - | Data not readily available; likely decomposes. |
| Autoignition Temp. | 365 °C (689 °F) | Not Available | Use precursor data as a conservative estimate. |
| Storage Temp. | Room Temperature | 2-8 °C, Inert Atmosphere | DMOS requires refrigerated storage.[23] |
Protocol: Pre-Campaign Checklist for Temperature Control System
This protocol should be completed before initiating any large-scale campaign involving exothermic DMOS reactions.
Objective: To ensure the integrity and readiness of the reactor's temperature control system to prevent thermal incidents.
Methodology:
-
Sensor Calibration:
-
Remove the primary temperature probe from the reactor.
-
Place it in a calibrated dry block or a stirred liquid bath alongside a certified reference thermometer.
-
Verify its accuracy at three points: the expected operating temperature, 20°C below, and 20°C above.
-
The reading must be within the manufacturer's specified tolerance (e.g., ±0.5°C). If not, recalibrate or replace the probe.
-
-
Jacket & HTF Loop Integrity Check:
-
Visually inspect all hoses and connections for signs of wear, cracks, or leaks.
-
Start the TCU and circulate the heat transfer fluid (HTF) through the jacket.
-
Bleed any air from the system by opening the high-point vent until a solid stream of fluid emerges. Air bubbles are a primary cause of poor heat transfer.[6]
-
Confirm that the flow rate reported by the TCU matches the expected performance for the pump speed.
-
-
TCU Performance Test:
-
Fill the reactor with a suitable solvent (e.g., the one used in the process).
-
Program the TCU to perform a heating and cooling cycle. For example, heat from 20°C to 80°C, then cool back to 20°C.
-
Log the time it takes to complete each ramp. This provides a baseline performance metric for your system. Any significant deviation in future tests could indicate a problem (e.g., fouled heat exchanger in the TCU).
-
-
Emergency System Verification:
-
Emergency Cooling: If the reactor is equipped with a secondary emergency cooling source (e.g., a direct-inject cooling water line), verify that the valve actuates correctly. (NOTE: This should be a "dry" test without actually introducing water unless part of a specific commissioning protocol).
-
Pressure Relief: Check maintenance records to ensure the rupture disc and/or pressure relief valve have been inspected and are within their certification date.
-
Alarms: Test the high-temperature and high-pressure alarms in the control system to ensure they activate audible and visual alerts.
-
References
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ResearchGate. (2025, August 6). Planning protection measures against runaway reactions using criticality classes. Available from: [Link]
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- Google Patents. CN112094189A - Synthesis method of dimethyl succinylsuccinate.
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Validation & Comparative
A Comparative Analysis of the Reactivity of Dimethyl 2-Oxosuccinate and Diethyl 2-Oxosuccinate for Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the versatile intermediates, α-keto-diesters like dimethyl 2-oxosuccinate and diethyl 2-oxosuccinate serve as crucial precursors for a variety of bioactive molecules.[1] This guide provides an in-depth, objective comparison of the reactivity of these two closely related compounds, supported by established chemical principles and experimental insights, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences in Reactivity
| Feature | This compound | Diethyl 2-Oxosuccinate | Implication for Reactivity |
| Steric Hindrance | Lower | Higher | Dimethyl ester is generally more reactive towards nucleophilic attack. |
| Electronic Effects | Methyl groups are less electron-donating | Ethyl groups are more electron-donating | The carbonyl carbon of the dimethyl ester is slightly more electrophilic. |
| Reaction Rates | Generally faster | Generally slower | Important for reaction optimization and catalyst selection. |
| Solubility | Varies, often more soluble in polar solvents | Varies, often more soluble in less polar organic solvents | Can influence reaction conditions and work-up procedures. |
The Underlying Principles: Steric and Electronic Effects
The observed differences in reactivity between dimethyl and diethyl 2-oxosuccinate can be primarily attributed to two fundamental factors: steric hindrance and electronic effects.[2][3]
Steric Hindrance: The ethyl groups in diethyl 2-oxosuccinate are physically larger than the methyl groups in its dimethyl counterpart.[2][4] This increased bulk, or steric hindrance, impedes the approach of nucleophiles to the electrophilic carbonyl carbon.[2][3][5] Consequently, reactions that involve nucleophilic attack at this center are often slower for the diethyl ester.[2][6]
Electronic Effects: Alkyl groups attached to an ester functionality exert a weak electron-donating inductive effect.[2][3][7] The ethyl group is a slightly stronger electron-donating group than the methyl group.[2] This effect marginally reduces the partial positive charge on the carbonyl carbon, making it slightly less electrophilic and thus less reactive towards nucleophiles.[2][3][7]
Therefore, from a theoretical standpoint, This compound is predicted to be the more reactive of the two compounds in reactions involving nucleophilic attack at the keto-carbonyl group. This is due to the combined effects of lower steric hindrance and a slightly higher electrophilicity of the carbonyl carbon.[2]
Visualizing the Core Structural Differences
Caption: Structural comparison highlighting the methyl vs. ethyl ester groups.
Comparative Reactivity in Key Synthetic Transformations
The unique reactivity profile of 2-oxosuccinates, stemming from the juxtaposition of a ketone and two ester functionalities, makes them valuable intermediates in a variety of important reactions.[1]
Condensation Reactions
Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound with an active methylene compound.[8][9][10] In the context of 2-oxosuccinates, the α-carbon can act as the active methylene component. Due to reduced steric hindrance, this compound is expected to undergo Knoevenagel condensation more readily than its diethyl counterpart.[2] The smaller methyl groups allow for easier formation of the enolate intermediate and subsequent nucleophilic attack.[2]
Biginelli Reaction: This multi-component reaction is used to synthesize dihydropyrimidinones, which are of significant interest in medicinal chemistry.[11][12] The reaction involves a β-ketoester, an aldehyde, and urea.[11][12] While both dimethyl and diethyl 2-oxosuccinate can be employed, the higher reactivity of the dimethyl ester may lead to faster reaction times and potentially higher yields under similar conditions.
Experimental Protocol: A Generalized Biginelli Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the 2-oxosuccinate (dimethyl or diethyl, 1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[11][12]
-
Reaction Execution: Stir the mixture at reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature, which may induce precipitation of the product. The crude product can be collected by filtration and purified by recrystallization.
Caption: Generalized workflow for the Biginelli reaction.
Reduction Reactions
The ketone group in 2-oxosuccinates is readily reduced to a secondary alcohol, yielding the corresponding 2-hydroxysuccinate.[1][13] Common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation.[1][13] While both esters can be efficiently reduced, the choice of reducing agent and reaction conditions can be critical to avoid the over-reduction of the ester groups.[13] The slightly higher electrophilicity of the ketone in this compound might allow for milder reaction conditions compared to the diethyl ester.
Enantioselective Synthesis
The synthesis of chiral 2-hydroxysuccinates is of great interest in the pharmaceutical industry.[14][15] This is often achieved through the asymmetric reduction of the ketone or the double bond in related unsaturated precursors.[14][15] In enzymatic reductions, the nature of the ester group can significantly impact the activity and enantioselectivity of the enzyme.[14][15] Therefore, screening both dimethyl and diethyl 2-oxosuccinate as substrates is a crucial step in developing an efficient enantioselective synthesis.
Multi-component Reactions
Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[16][17] The electrophilicity of the carbonyl compound is a key factor in this reaction. The higher electrophilicity of the keto group in this compound would suggest a faster reaction rate in a Passerini-type transformation compared to diethyl 2-oxosuccinate.
Practical Considerations and Experimental Design
When choosing between dimethyl and diethyl 2-oxosuccinate, several practical aspects should be considered:
-
Availability and Cost: Both reagents are commercially available, but their cost and availability from different suppliers may vary.
-
Downstream Transformations: The choice of ester may be dictated by the desired final product or the need for selective hydrolysis of one ester group over another.
-
Reaction Optimization: Due to the inherent reactivity differences, reaction conditions such as temperature, reaction time, and catalyst loading may need to be optimized independently for each substrate.
Conclusion: A Strategic Choice for Synthesis
References
-
Quora. (2018). How do alkyl groups decrease the reactivity of the carbonyl group towards nucleophile in ketones?. Retrieved from [Link]
-
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
-
Pearson+. (n.d.). Why is a ketone more reactive/electrophilic than an ester?. Retrieved from [Link]
-
ChemBK. (2024). Diethyl 2-oxosuccinate. Retrieved from [Link]
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YouTube. (2024). Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
MDPI. (n.d.). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Retrieved from [Link]
-
Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Why is a ketone more nucleophilic than an ester?. Retrieved from [Link]
-
YouTube. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
YouTube. (2021). Biginelli Reaction. Retrieved from [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]
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Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
NIH. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
-
Redalyc. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]
-
YouTube. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
-
Broad Institute. (n.d.). Stereochemical Control of the Passerini Reaction. Retrieved from [Link]
-
YouTube. (2013). Organic Chemistry: Synthesis of DMC. Retrieved from [Link]
-
NIH. (n.d.). The 100 facets of the Passerini reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The reactions of dimethyl carbonate and its derivatives. Retrieved from [Link]
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ResearchGate. (2023). Investigating the reaction mechanism of dimethyl carbonate synthesis through isotopic labeling experiments. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for Dimethyl 2-oxosuccinate Quantification
Introduction: The Analytical Imperative for Dimethyl 2-oxosuccinate
This compound (DMOS), a key α-keto ester, is a pivotal building block in synthetic organic chemistry and a potential intermediate in various metabolic pathways.[1] Its unique structure, featuring two ester groups and a reactive ketone, allows for diverse chemical transformations, making it an indispensable precursor in the synthesis of complex molecules and pharmaceutical agents.[1][2] The accurate and precise quantification of DMOS is therefore critical for reaction monitoring, purity assessment of synthetic products, and metabolic studies.
However, the inherent chemical properties of DMOS present distinct analytical challenges. Its polarity, non-volatility, and potential for keto-enol tautomerism necessitate carefully developed and rigorously validated analytical methods to ensure data integrity. This guide provides an in-depth comparison of three primary analytical techniques for DMOS quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, provide self-validating protocols, and present supporting data to empower researchers, scientists, and drug development professionals in selecting and validating the optimal method for their specific application. The validation framework discussed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[3][4][5]
Method Comparison: At a Glance
The choice of an analytical technique is a critical decision driven by the specific requirements of the assay, including sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the expected performance of validated HPLC-UV, GC-MS, and qNMR methods for the quantification of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (¹H-qNMR) |
| Specificity/Selectivity | Good; potential interference from matrix components. | Excellent; mass analyzer provides high selectivity. | Excellent; unique chemical shifts provide high specificity. |
| Linearity (r²) | > 0.998 | > 0.998 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 50 µg/mL - 50 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% (including derivatization) | < 1.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | ~15 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | ~50 µg/mL |
| Key Advantage | Direct analysis of aqueous samples; robust. | High sensitivity and selectivity. | Absolute quantification without a specific reference standard of the analyte; non-destructive. |
| Key Disadvantage | Potential for poor peak shape due to tautomerism. | Requires derivatization; sample preparation is more complex. | Lower sensitivity compared to chromatographic methods. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for quantifying non-volatile compounds like DMOS. A direct analysis is possible, which simplifies sample preparation.
Causality of Experimental Choices
The primary challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to peak splitting or broadening, compromising resolution and quantification. To overcome this, the mobile phase is acidified. An acidic mobile phase (pH ~2.5) ensures that the equilibrium between the keto and enol forms is either shifted predominantly to one form or that the interconversion is rapid on the chromatographic timescale, resulting in a single, sharp peak. A reversed-phase C18 column is selected for its ability to retain and separate small polar molecules like DMOS from other polar and non-polar impurities. UV detection at a low wavelength (~210 nm) is employed as DMOS possesses a carbonyl chromophore that absorbs in this region.[4][6]
Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method development and validation.
Detailed Experimental Protocol: HPLC-UV Quantification of DMOS
This protocol is a robust starting point for the quantification of DMOS in a simple matrix, such as a reaction mixture or a formulated solution.
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Mobile Phase Preparation: Dissolve potassium phosphate in HPLC-grade water to a concentration of 20 mM. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing with acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 1, 10, 50, 250, 500 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dilute the sample with the mobile phase to an expected concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Validation Procedure:
-
System Suitability: Inject the mid-point calibration standard (e.g., 50 µg/mL) six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of DMOS at three concentration levels (low, medium, high). The mean recovery should be within 98.0-102.0%.
-
Precision (Repeatability): Analyze six replicate preparations of a sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where S/N ratio is ≥ 10).[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and selectivity, GC-MS is the method of choice. It is particularly powerful for analyzing DMOS in complex matrices where co-eluting peaks might interfere with HPLC-UV detection.
Causality of Experimental Choices
DMOS is a non-volatile dicarboxylic acid ester.[1] Direct injection into a GC is not feasible as it would not vaporize under typical GC conditions. Therefore, a critical derivatization step is required to increase its volatility.[8] A two-step derivatization is often employed for keto-acids:
-
Methoximation: The keto group is reacted with methoxyamine hydrochloride. This step is crucial to "lock" the keto group as an oxime, preventing the formation of multiple tautomeric forms (keto-enol) that would otherwise lead to multiple derivative peaks and complicate quantification.[9]
-
Silylation: The ester groups, if hydrolyzed, and any other active hydrogens are converted to their trimethylsilyl (TMS) derivatives using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][10] This dramatically increases the volatility and thermal stability of the analyte.
The use of a mass spectrometer as a detector provides unparalleled selectivity, allowing quantification to be based on specific fragment ions of the derivatized DMOS, thereby eliminating interference from matrix components.
Workflow for GC-MS Method Validation
Caption: Workflow for GC-MS method development and validation.
Detailed Experimental Protocol: GC-MS Quantification of DMOS
This protocol describes a typical derivatization and analysis procedure for DMOS in a dried extract or biological sample.
-
Sample Preparation and Derivatization:
-
Drying: Evaporate the sample solvent completely under a stream of nitrogen. It is critical to remove all water, as it will react with the silylating agent.[9]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Vortex and incubate at 60°C for 60 minutes.[9]
-
Silylation: Add 80 µL of BSTFA with 1% TMCS. Vortex and incubate at 70°C for 60 minutes.[10] Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor at least three characteristic ions for the DMOS derivative (quantification and qualifier ions).
-
-
Validation Procedure:
-
Linearity: Prepare and derivatize a series of standards. The calibration curve should be constructed using the peak area ratio of the analyte to an internal standard (if used).
-
Accuracy & Precision: These are assessed similarly to the HPLC method, but the entire sample preparation and derivatization process must be included in the evaluation to account for all sources of variability.
-
Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of the derivatized DMOS.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary ratio method that allows for the direct quantification of an analyte against a certified internal standard, without the need for an identical reference standard of the analyte itself.[11][12] It is non-destructive and provides structural confirmation simultaneously.
Causality of Experimental Choices
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13] By comparing the integral of a unique, well-resolved signal from DMOS (e.g., one of the methyl ester singlets) to the integral of a known signal from a certified reference material (CRM) of known concentration and purity (e.g., maleic acid or dimethyl sulfone), the absolute concentration of DMOS can be calculated.[11][14] Key experimental parameters must be carefully controlled to ensure accurate quantification. A long relaxation delay (D1, typically 5 times the longest T1 relaxation time) is essential to ensure complete relaxation of all protons between scans, which is a prerequisite for accurate integration.[14] The selection of a CRM is critical; it must be stable, non-volatile, have a known purity, and possess signals that do not overlap with the analyte.[11]
Workflow for qNMR Method Validation
Caption: Workflow for qNMR method development and validation.
Detailed Experimental Protocol: ¹H-qNMR Quantification of DMOS
This protocol outlines the procedure for determining the purity or concentration of a DMOS sample.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the DMOS sample into a clean vial using a calibrated analytical balance.
-
Accurately weigh a suitable amount (e.g., 5-10 mg) of a certified internal standard (CRM), such as Maleic Acid or Dimethyl Sulfone, into the same vial.[11]
-
Add a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution by vortexing.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Acquisition Parameters (¹H, e.g., 400 MHz):
-
Pulse Program: Standard 1D proton (e.g., 'zg30').
-
Number of Scans (NS): ≥ 16 (to ensure adequate signal-to-noise).
-
Relaxation Delay (D1): ≥ 30 seconds (must be at least 5x T1 of the slowest relaxing proton of interest).
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): ~20 ppm.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
Data Processing and Quantification:
-
Apply Fourier Transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, unique signal for DMOS (e.g., one of the -OCH₃ singlets) and a signal for the internal standard.
-
Calculate the concentration or purity using the following formula:[14] Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
-
Validation Procedure:
-
Specificity: Confirm that the signals chosen for quantification are free from overlap with impurity or solvent signals.
-
Linearity: Prepare samples with varying analyte-to-standard ratios to demonstrate a linear response.
-
Accuracy/Precision: Analyze multiple, independently prepared samples to assess method precision. Accuracy can be confirmed using a second, orthogonal method or by analyzing a sample of known, high purity.
-
Conclusion and Recommendations
The validation of analytical methods for the quantification of this compound is paramount for ensuring the quality and reliability of scientific data. This guide has provided a comparative overview of three powerful analytical techniques—HPLC-UV, GC-MS, and qNMR—each with distinct advantages and considerations.
-
HPLC-UV is recommended for routine analysis in simple matrices, offering a balance of speed, robustness, and simplicity without the need for derivatization.
-
GC-MS is the preferred method when high sensitivity and selectivity are required, especially for complex sample matrices, though it necessitates a carefully controlled derivatization procedure.
-
¹H-qNMR stands out as a primary method for the absolute quantification and certification of reference materials, providing exceptional accuracy and structural information, albeit with lower sensitivity than chromatographic techniques.
The selection of the most appropriate method should be guided by an Analytical Target Profile (ATP) , defining the specific requirements of the measurement.[7] Regardless of the chosen technique, a thorough validation following ICH guidelines is a non-negotiable step to demonstrate that the analytical procedure is fit for its intended purpose.[5][15] By understanding the causality behind the experimental design and adhering to the self-validating protocols outlined here, researchers can confidently generate accurate and defensible data in their work with this compound.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Tašev, K., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 225–233. [Link]
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Pereira, V., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 225-233. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Nanalysis Corp. (n.d.). Quantitative NMR Spectroscopy. [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
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Miura, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 453. [Link]
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Chinese Journal of Magnetic Resonance. (2024). Quantitative nuclear magnetic resonance: Experimental methods and typical applications. [Link]
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Chromatography Forum. (2010). beta keto esters by HPLC. [Link]
-
Kawamura, K., et al. (2016). Identification of hydroxy- and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(8), 1043-1054. [Link]
-
Caudron, E., & Penninckx, M. (2005). Derivatization Methods in GC and GC/MS. InTech. [Link]
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A Comparative Guide to the Synthesis of Dimethyl 2-Oxosuccinate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, Dimethyl 2-oxosuccinate stands as a pivotal intermediate, prized for its versatile reactivity stemming from its α-keto-ester functionality.[1] Its application in the construction of complex molecular architectures, including heterocyclic compounds that form the backbone of many therapeutic agents, necessitates a thorough understanding of its synthetic pathways.[1] This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and a critical evaluation of each method's performance. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy based on their specific needs, considering factors such as yield, scalability, safety, and environmental impact.
Executive Summary: A Comparative Overview
The synthesis of this compound can be approached through several distinct chemical transformations. Each route presents a unique set of advantages and challenges. Below is a summary of the key quantitative data for the most prominent methods, allowing for a direct comparison of their efficiencies and operational parameters.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Ozonolysis | Dimethyl maleate or Dimethyl fumarate | Ozone (O₃), Reductive workup agent (e.g., Dimethyl sulfide) | 2-4 hours | 70-85% | High selectivity, readily available starting materials. | Use of hazardous ozone, requires specialized equipment, formation of potentially explosive intermediates.[2] |
| Claisen Condensation | Dimethyl oxalate, Dimethyl acetate | Strong base (e.g., Sodium ethoxide, LDA) | 1-3 hours | 65-80% | Well-established C-C bond formation, good yields. | Requires strictly anhydrous conditions, use of strong bases can be challenging to handle at scale. |
| Oxidation of Dimethyl Malate | Dimethyl malate (Dimethyl 2-hydroxysuccinate) | Oxidizing agent (e.g., TEMPO/NaOCl, RuO₂/NaIO₄) | 1-5 hours | 75-90% | High-yielding, selective oxidation of the secondary alcohol. | Potential for over-oxidation, some oxidizing agents are toxic or expensive.[1] |
| Fischer Esterification | Oxaloacetic acid, Methanol | Acid catalyst (e.g., H₂SO₄, p-TsOH) | 4-8 hours | 50-70% | Cost-effective reagents, straightforward procedure. | Equilibrium-limited reaction requiring removal of water or use of excess alcohol, moderate yields. |
In-Depth Analysis of Synthetic Routes
This section provides a detailed examination of each synthetic pathway, including the underlying chemical principles, step-by-step experimental protocols, and a discussion of the practical considerations that inform the choice of one method over another.
Ozonolysis of Dimethyl Maleate or Fumarate
Ozonolysis is a powerful and selective method for cleaving carbon-carbon double bonds to form carbonyl compounds.[2] In this route, either dimethyl maleate (the cis-isomer) or dimethyl fumarate (the trans-isomer) is treated with ozone at low temperatures to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. A subsequent reductive workup cleaves the ozonide to yield two molecules of this compound.
Causality of Experimental Choices: The extremely low reaction temperature (-78 °C) is critical to stabilize the highly reactive and potentially explosive ozonide intermediates.[1][2] The choice of a reductive workup agent, such as dimethyl sulfide (DMS), is crucial to prevent the over-oxidation of the desired keto-ester product to carboxylic acids.[2] Dichloromethane is a common solvent due to its low freezing point and inertness towards ozone.[1]
Experimental Protocol:
-
Dissolve dimethyl maleate (1.0 eq) in dichloromethane in a three-necked flask equipped with a gas inlet tube, a gas outlet tube connected to a trap containing potassium iodide solution, and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction progress by TLC or the appearance of a blue color in the solution, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (1.2 eq) dropwise at -78 °C and allow the mixture to slowly warm to room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Authoritative Grounding: The formation of potentially explosive ozonides is a significant safety concern, and appropriate precautions must be taken.[2] The use of flow chemistry has been explored as an inherently safer technology for scaling up ozonolysis reactions.
Logical Relationship Diagram:
Caption: Ozonolysis pathway to this compound.
Claisen Condensation of Dimethyl Oxalate and Dimethyl Acetate
The Claisen condensation is a classic carbon-carbon bond-forming reaction that utilizes a strong base to generate an enolate from an ester, which then attacks the carbonyl group of a second ester.[3] In this "crossed" Claisen condensation, dimethyl acetate (the enolizable ester) is deprotonated to form its enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl oxalate (the non-enolizable ester).[4][5]
Causality of Experimental Choices: The use of a strong, non-nucleophilic base such as sodium ethoxide or lithium diisopropylamide (LDA) is essential to quantitatively generate the ester enolate.[3] Strictly anhydrous conditions are paramount, as any trace of water will quench the enolate and the strong base. The reaction is typically performed at low temperatures to control the reactivity of the enolate and minimize side reactions. Diethyl ether or tetrahydrofuran (THF) are common solvents as they are anhydrous and compatible with the strong bases used.
Experimental Protocol:
-
To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dimethyl acetate (1.0 eq) and dimethyl oxalate (1.2 eq) in anhydrous diethyl ether dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Authoritative Grounding: The success of a crossed Claisen condensation relies on the difference in reactivity between the two ester partners. Using a non-enolizable ester like dimethyl oxalate as the electrophile prevents self-condensation and leads to a single major product.[3][4][5]
Logical Relationship Diagram:
Caption: Claisen condensation route to this compound.
Oxidation of Dimethyl Malate (Dimethyl 2-Hydroxysuccinate)
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. In this route, Dimethyl 2-hydroxysuccinate, also known as dimethyl malate, is oxidized to yield this compound. Several modern and efficient oxidation protocols can be employed for this transformation.
Causality of Experimental Choices: The choice of oxidizing agent is critical for achieving high selectivity and avoiding over-oxidation or cleavage of the carbon-carbon backbone. TEMPO-based systems (e.g., TEMPO/NaOCl) are known for their mildness and high selectivity for the oxidation of primary and secondary alcohols.[6] Transition metal-catalyzed oxidations, such as with Ruthenium(IV) oxide and a co-oxidant, also offer a powerful method for this conversion.[1] The reaction conditions are generally mild, proceeding at or below room temperature.
Experimental Protocol (Using TEMPO/NaOCl):
-
Dissolve dimethyl malate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of TEMPO (0.01 eq) and potassium bromide (0.1 eq) in an aqueous buffer solution (pH 8.6).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add an aqueous solution of sodium hypochlorite (bleach, 1.1 eq) dropwise while maintaining the temperature below 5 °C and vigorously stirring.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to obtain this compound.
Authoritative Grounding: The use of catalytic amounts of TEMPO with a stoichiometric re-oxidant like sodium hypochlorite represents a greener alternative to traditional stoichiometric oxidants like chromium-based reagents.[6]
Logical Relationship Diagram:
Caption: Oxidation of Dimethyl Malate to this compound.
Fischer Esterification of Oxaloacetic Acid
The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[7][8][9] In this case, oxaloacetic acid, which exists in equilibrium with its enol tautomer, is treated with an excess of methanol in the presence of a strong acid catalyst to yield this compound.
Causality of Experimental Choices: This is an equilibrium-controlled reaction. To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is typically used, which also serves as the solvent.[8][9] Alternatively, the water formed during the reaction can be removed using a Dean-Stark apparatus. Strong protic acids like sulfuric acid or p-toluenesulfonic acid are common catalysts. The reaction is usually heated to reflux to increase the reaction rate.
Experimental Protocol:
-
Suspend oxaloacetic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Authoritative Grounding: The Fischer esterification is a classic and cost-effective method for synthesizing esters, particularly when the starting carboxylic acid and alcohol are readily available and inexpensive.[7][8]
Logical Relationship Diagram:
Caption: Fischer esterification route to this compound.
Emerging and Green Synthetic Alternatives
The principles of green chemistry are increasingly influencing the choice of synthetic routes in both academic and industrial settings.[10][11][12][13] For the synthesis of this compound, this translates to a search for methods that utilize less hazardous reagents, reduce waste, and improve energy efficiency.
Enzymatic Synthesis: Biocatalysis offers a promising green alternative to traditional chemical methods. The oxidation of α-hydroxy esters to α-keto esters can be achieved with high selectivity and under mild conditions using enzymes such as oxidoreductases.[14] While specific examples for the direct enzymatic synthesis of this compound are not yet widely reported, the conversion of other α-hydroxy acids to their corresponding α-keto acids is well-documented, suggesting the feasibility of this approach.[14]
Catalytic Biomass Conversion: As a long-term sustainable strategy, the synthesis of α-keto esters from renewable biomass feedstocks is an active area of research.[14] Pathways involving the catalytic oxidation or dehydrogenation of biomass-derived α-hydroxy acids align with the principles of green chemistry and offer potential for scalable and environmentally benign production.[14]
Conclusion and Future Perspectives
The choice of a synthetic route to this compound is a multifaceted decision that requires careful consideration of various factors.
-
For laboratory-scale synthesis where high purity is paramount and specialized equipment is available, ozonolysis and oxidation of dimethyl malate offer reliable and high-yielding options, with the latter being a safer alternative.
-
The Claisen condensation is a robust method for constructing the carbon skeleton and is well-suited for situations where the starting materials are readily accessible.
-
For large-scale and cost-sensitive applications , the Fischer esterification presents an attractive, albeit lower-yielding, option due to the low cost of the starting materials.
Looking ahead, the development of more sustainable and efficient synthetic methods will be a key focus. The exploration of enzymatic and catalytic biomass conversion routes holds significant promise for the future industrial production of this compound, aligning with the growing demand for greener chemical manufacturing processes. Further research into stereoselective syntheses of chiral derivatives of this compound will also be crucial for its application in the development of enantiomerically pure pharmaceuticals.[1]
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Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (URL: [Link])
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Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (URL: [Link])
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Alkene Reactions: Ozonolysis - Master Organic Chemistry. (2013-04-23). (URL: [Link])
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α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (URL: [Link])
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Procedure. (URL: [Link])
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Vicinal ketoesters – key intermediates in the total synthesis of natural products - BJOC. (2022-09-15). (URL: [Link])
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Synthesis of tertiary alpha-hydroxy acids by silylene transfer to alpha-keto esters - PubMed. (2007-10-25). (URL: [Link])
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Synthesis of Tertiary α-Hydroxy Acids by Silylene Transfer to α-Keto Esters | Organic Letters. (URL: [Link])
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Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (URL: [Link])
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Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System - The Royal Society of Chemistry. (URL: [Link])
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Efficient and green synthesis of dimethyl succinate via palladium-catalyzed acetylene dicarbonylation assisted by methanedisulfonic acid under ambient conditions - ResearchGate. (2026-01-03). (URL: [Link])
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TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. (URL: [Link])
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The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant | Request PDF - ResearchGate. (2025-08-05). (URL: [Link])
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-
Oxalic acid, dimethyl ester - Organic Syntheses Procedure. (URL: [Link])
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DMS and its major oxidation products and boiling points. - ResearchGate. (URL: [Link])
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Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses. (2023-09-03). (URL: [Link])
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How does Dimethyl 2-oxosuccinate compare to other alpha-keto esters in synthesis?
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Alpha-keto esters are a versatile class of compounds, prized for their dual reactivity which enables the construction of complex molecular architectures, particularly a wide array of heterocycles. Among these, Dimethyl 2-oxosuccinate (DMOS) presents a unique combination of functionalities that sets it apart as a valuable synthon.
This guide provides an in-depth comparison of this compound with other commonly employed alpha-keto esters. By examining its performance in key heterocyclic syntheses, supported by available experimental data and mechanistic insights, this document aims to equip the discerning scientist with the knowledge to make informed decisions in their synthetic endeavors.
The Unique Structural and Reactive Profile of this compound
This compound, also known as dimethyl oxaloacetate, possesses a distinctive 1,4-dicarbonyl structure integrated with two ester functionalities. This arrangement of functional groups imparts a unique reactivity profile. The presence of two ester groups enhances the electrophilicity of the ketone, while the methylene bridge offers a site for enolization, crucial for many condensation reactions.
Compared to simpler alpha-keto esters like ethyl pyruvate or ethyl benzoylformate, DMOS offers the potential for double condensation or cyclization reactions, making it an ideal precursor for six-membered heterocyclic rings. Its symmetrical nature can simplify product mixtures in certain reactions, while the two methyl ester groups provide handles for further synthetic transformations.
Performance in Key Heterocyclic Syntheses: A Comparative Analysis
The utility of an alpha-keto ester is best demonstrated through its performance in well-established synthetic methodologies. Here, we compare this compound to other alpha-keto esters in three fundamental heterocyclic syntheses: the Paal-Knorr Pyrrole Synthesis, the Hantzsch Pyridine Synthesis, and the Gewald Aminothiophene Synthesis.
Pyridazine Synthesis: A Variation of the Paal-Knorr Reaction
The reaction of a 1,4-dicarbonyl compound with hydrazine is a cornerstone for the synthesis of pyridazines, a class of heterocycles with significant pharmacological interest. This compound, with its inherent 1,4-dicarbonyl moiety, is an excellent substrate for this transformation.
The reaction proceeds via a double condensation of hydrazine with the two carbonyl groups of DMOS, followed by cyclization and dehydration to yield 3,6-bis(methoxycarbonyl)pyridazine.
Caption: Synthesis of 3,6-bis(methoxycarbonyl)pyridazine from DMOS.
While direct side-by-side comparative studies are not extensively documented, we can infer the reactivity of DMOS relative to its diethyl counterpart, Diethyl 2-oxosuccinate (DEOS). The smaller methyl groups of DMOS present less steric hindrance to the incoming hydrazine nucleophile compared to the ethyl groups of DEOS. This reduced steric bulk can lead to faster reaction rates.[1] Furthermore, the slightly greater electron-withdrawing nature of the methyl ester groups in DMOS can enhance the electrophilicity of the carbonyl carbons, further promoting the initial nucleophilic attack.
Experimental Protocol: Synthesis of 3,6-bis(methoxycarbonyl)pyridazine
A typical procedure involves the reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford the desired 3,6-bis(methoxycarbonyl)pyridazine.
A similar synthesis of 3,6-dimethylpyridazine from 2,5-hexanedione and hydrazine monohydrate in ethanol at reflux for 3 hours, followed by dehydrogenation, yielded the product in 56% yield.[2] This provides a benchmark for the expected efficiency of this type of cyclocondensation.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4] While this compound is not a traditional 1,4-diketone, its enolizable methylene group allows it to participate in reactions that can lead to highly functionalized pyrroles.
For instance, in a modified approach, the active methylene group of DMOS can be functionalized to generate a 1,4-dicarbonyl precursor suitable for the Paal-Knorr reaction. The choice of the alpha-keto ester in such multi-step sequences is critical, and the reactivity of the methylene protons in DMOS makes it a suitable candidate for initial C-C bond formation. The reaction generally proceeds under neutral or weakly acidic conditions to avoid the formation of furan byproducts.[4]
Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.
Comparative Insights: When comparing DMOS to other alpha-keto esters in the context of preparing precursors for the Paal-Knorr synthesis, the acidity of the alpha-protons is a key determinant. The two ester groups in DMOS effectively stabilize the conjugate base, facilitating enolate formation for subsequent alkylation or condensation reactions. This can lead to higher yields in the initial steps of a multi-step synthesis of a suitable 1,4-dicarbonyl precursor compared to alpha-keto esters with less acidic alpha-protons.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[5] While the classical Hantzsch synthesis utilizes β-keto esters, modifications of this reaction can employ alpha-keto esters.
In a potential variation, this compound could act as a dicarbonyl component. However, the classical Hantzsch reaction is more commonly associated with β-dicarbonyl compounds. A more likely application of DMOS in pyridine synthesis would be in related multicomponent reactions where its unique functionality can be exploited.
Comparative Considerations: In multicomponent reactions, the reactivity of each component is crucial for the success of the one-pot synthesis. The higher electrophilicity of the ketone in DMOS compared to simple ketones could favor its participation in the initial condensation steps. However, the presence of two ester groups might also lead to side reactions if not carefully controlled. The choice between DMOS and other alpha-keto esters would depend on the specific design of the multicomponent reaction and the desired substitution pattern on the final pyridine ring.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[6] The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.
While not a direct substrate in the classical Gewald reaction, the carbonyl group of this compound can potentially undergo the initial Knoevenagel condensation with an active methylene compound like malononitrile.
Caption: Generalized mechanism of the Gewald aminothiophene synthesis.
Performance and Comparison: The success of using DMOS in a Gewald-type reaction would hinge on the relative rates of the Knoevenagel condensation versus other potential side reactions. The electrophilicity of the ketone in DMOS would be advantageous for the initial condensation. When compared to a simple ketone, DMOS would likely exhibit higher reactivity in the Knoevenagel step. However, a direct comparison with other alpha-keto esters in this specific reaction is not well-documented in the literature, highlighting an area for potential research.
Summary of Comparative Performance
To aid in the selection of the most appropriate alpha-keto ester for a given synthetic challenge, the following table summarizes the key characteristics and expected performance of this compound in comparison to other common alpha-keto esters.
| Feature | This compound | Diethyl 2-oxosuccinate | Ethyl Pyruvate | Ethyl Benzoylformate |
| Structure | Symmetrical 1,4-dicarbonyl | Symmetrical 1,4-dicarbonyl | Simple α-keto ester | Aromatic α-keto ester |
| Reactivity | High | High, slightly lower than DMOS | Moderate | Moderate to High |
| Steric Hindrance | Low | Moderate | Low | Moderate |
| Key Applications | Pyridazines, functionalized pyrroles | Pyridazines, functionalized pyrroles | General α-keto ester reactions | Reactions requiring an aromatic ketone |
| Advantages | Symmetrical, two ester groups for further functionalization, highly reactive ketone. | Similar to DMOS, ethyl esters can offer different solubility properties. | Simple, readily available. | Introduces an aromatic moiety. |
| Potential Limitations | Potential for side reactions due to multiple reactive sites. | Slightly lower reactivity and more steric hindrance than DMOS. | Limited to simpler transformations. | Steric hindrance can affect reactivity. |
Conclusion: Strategic Selection of this compound
This compound stands out as a highly versatile and reactive building block in the synthesis of heterocyclic compounds. Its unique 1,4-dicarbonyl structure makes it particularly well-suited for the synthesis of six-membered heterocycles like pyridazines, where it offers potential advantages in terms of reaction rate over its diethyl counterpart due to reduced steric hindrance and enhanced electrophilicity.
While direct, quantitative comparative data across a broad range of reactions remains an area for further investigation, the fundamental principles of organic chemistry suggest that the choice between this compound and other alpha-keto esters should be guided by the specific synthetic target. For the construction of functionalized pyridazines and as a reactive component in the development of novel multicomponent reactions for complex heterocycle synthesis, this compound is an excellent and often superior choice. Its utility in Paal-Knorr and Gewald-type syntheses, while less direct, highlights its potential as a versatile precursor for creating the necessary dicarbonyl scaffolds. As with any synthetic strategy, careful optimization of reaction conditions is paramount to harnessing the full potential of this valuable reagent.
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Dimethyl 2-oxosuccinate Derivatives
Introduction: The Central Role of Dimethyl 2-oxosuccinate in Synthesis
This compound, a versatile α-keto ester, serves as a pivotal building block in the synthesis of complex organic molecules and pharmaceutical intermediates.[1] Its unique structure, featuring a ketone and two ester functionalities, provides multiple reactive sites for chemical transformations such as alkylation, reduction, and amidation.[1] Given its utility, the unambiguous structural confirmation of its synthesized derivatives is a critical step in any research and development pipeline. This guide provides an in-depth comparison of core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—offering field-proven insights and detailed protocols for the structural elucidation of this important class of compounds.
The Integrated Spectroscopic Workflow: A Self-Validating Approach
No single technique provides a complete structural picture. True confidence in a molecule's identity is achieved by integrating complementary data from multiple spectroscopic methods. Each technique probes different aspects of the molecular structure, and their combined data provide a self-validating system for confirmation. A typical workflow involves a preliminary functional group analysis by IR, followed by a detailed mapping of the carbon-hydrogen framework by NMR, and finally, a confirmation of the molecular weight and fragmentation pattern by MS.
Caption: Integrated workflow for structural confirmation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is the ideal first-pass analysis. It is rapid, requires minimal sample, and provides immediate confirmation of the key carbonyl functional groups that define the this compound core structure. The primary diagnostic region for these compounds is 1600-1850 cm⁻¹, where carbonyl (C=O) stretching vibrations occur.[2]
Causality of Experimental Choices: The key to interpreting the IR spectrum of a this compound derivative is to distinguish between the ketone and the two ester carbonyls. Due to differences in their electronic environments, they absorb at slightly different frequencies. Ester carbonyls are typically found at higher wavenumbers (1750-1735 cm⁻¹) than aliphatic ketones (~1715 cm⁻¹).[3][4][5] This difference allows for their distinct identification. Additionally, strong C-O stretching bands are expected between 1300-1000 cm⁻¹, confirming the ester functionalities.[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it subtracts the absorbance of ambient air (CO₂ and H₂O) from the final sample spectrum.
-
Sample Application: Place a small drop of the neat liquid sample or a few milligrams of the solid sample directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is vital for achieving a high-quality spectrum.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
Data Summary: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Ester C=O | Stretch | 1750 - 1735[4][5] | Strong | Typically the highest frequency carbonyl stretch. |
| Ketone C=O | Stretch | ~1715[3][4] | Strong | Lower frequency than the ester C=O. |
| Ester C-O | Stretch | 1300 - 1000[5][6] | Strong, often multiple bands | Confirms the ester groups. |
| Aliphatic C-H | Stretch | 2990 - 2850 | Medium-Weak | From methyl and methylene groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound derivatives, NMR is essential to confirm the core structure and identify the nature and position of any substituents.
Causality of Experimental Choices: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. The chemical shifts are reported relative to an internal standard, typically tetramethylsilane (TMS) at 0 ppm. The high symmetry of the parent this compound molecule leads to a simple spectrum, making the appearance of new, distinct signals for a derivative highly informative. A potential complicating factor is keto-enol tautomerism, which can result in two sets of signals in solution, one for the keto form and one for the enol form.[1][7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample (or use ~50 µL of a liquid) into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the NMR tube.
-
Dissolution: Cap the tube and gently invert it several times or use a vortex mixer to ensure the sample is fully dissolved. A clear, homogeneous solution is required.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum. A standard experiment involves a 90° pulse and acquisition of the free induction decay (FID). Typically, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) are required. A proton-decoupled experiment is standard, which results in each unique carbon appearing as a singlet.
Data Summary: Expected NMR Chemical Shifts (in CDCl₃)
¹H NMR Data (Parent this compound)
| Protons | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) | Notes |
| -OCH₃ (ester) | Singlet | 6H | ~3.7 - 3.8 | Two equivalent methoxy groups. |
| -CH₂- | Singlet | 2H | ~3.4 - 3.5 | Methylene protons adjacent to two carbonyls. |
¹³C NMR Data (Parent this compound)
| Carbon | Approx. Chemical Shift (δ, ppm) | Notes |
| C=O (ketone) | ~190 - 200[8] | Most downfield signal. |
| C=O (ester) | ~170 - 175[8] | Two equivalent ester carbonyls. |
| -OCH₃ | ~52 - 54 | Methoxy carbons. |
| -CH₂- | ~45 - 48 | Methylene carbon. |
Trustworthiness: For a C3-substituted derivative, the singlet at ~3.4 ppm in the ¹H NMR will be absent. It will be replaced by a methine proton (-CH-) signal, and new signals corresponding to the substituent will appear. The integration values and splitting patterns (multiplicity) of these new signals are critical for confirming the substituent's structure and successful synthesis.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Experience: MS provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure, acting as a final piece of the puzzle.
Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules, often yielding a strong signal for the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The fragmentation of the molecular ion is highly predictable. Cleavage adjacent to the carbonyl groups is common.[9] For esters, characteristic losses include the alkoxy group (-OR) or the entire carbalkoxy group (-COOR).
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be compatible with the mobile phase if using LC-MS.
-
Infusion: The sample solution can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions are formed and enter the mass analyzer.
-
Data Acquisition (Full Scan): Acquire a full scan spectrum to identify the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). For HRMS, a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is used to obtain an accurate mass measurement.
-
Data Acquisition (MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment. The molecular ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.
Data Summary: Expected Mass Spectrometry Data
| Ion | Description | Expected m/z (for this compound, MW=160.12) | Notes |
| [M+H]⁺ | Protonated Molecule | 161.04 | Confirms molecular weight. |
| [M+Na]⁺ | Sodiated Adduct | 183.02 | Often observed with ESI. |
| [M-OCH₃]⁺ | Loss of a methoxy group | 129.02 | Common fragmentation for methyl esters. |
| [M-COOCH₃]⁺ | Loss of a carbomethoxy group | 101.02 | Characteristic ester fragmentation. |
Conclusion
The structural confirmation of this compound derivatives is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. IR spectroscopy provides a rapid assessment of key functional groups, NMR spectroscopy delivers an unambiguous map of the molecular framework, and mass spectrometry confirms the molecular weight and provides crucial fragmentation data. By following the detailed protocols and understanding the expected data outlined in this guide, researchers, scientists, and drug development professionals can confidently and efficiently verify the structures of their synthesized molecules, ensuring the integrity and success of their scientific endeavors.
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University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. Retrieved from [Link]
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Vane, F. M., & Horning, M. G. (1976). The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry. Biomedical Mass Spectrometry, 3(4), 191–195. Retrieved from [Link]
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SlideShare. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]
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Mmereki, G. T., & Donaldson, D. J. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 127(18), 4122–4132. Retrieved from [Link]
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DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]
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Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation patterns in the lower regions of Suc-Py of S3c13. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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University of Arizona. (2015). 3rd Metabolomics Workshop. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). Retrieved from [Link]
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ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Performance of Dimethyl 2-oxosuccinate in Key Synthetic Reactions
Abstract
Dimethyl 2-oxosuccinate (DMOS) is a highly functionalized α-ketoester with significant potential as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of a reactive ketone flanked by two ester moieties, distinguish it from simpler carbonyl compounds. This guide provides an in-depth, objective comparison of DMOS's performance in several cornerstone carbon-carbon and carbon-heteroatom bond-forming reactions: the Knoevenagel condensation, the Horner-Wadsworth-Emmons (HWE) olefination, and the Biginelli reaction. By benchmarking its reactivity against standard substrates such as benzaldehyde and ethyl acetoacetate, this document aims to equip researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to effectively integrate DMOS into their synthetic strategies. Detailed experimental protocols, comparative data, and mechanistic considerations are provided to support informed decision-making in the laboratory.
Introduction: The Unique Chemical Profile of this compound (DMOS)
This compound (DMOS), also known as dimethyl oxaloacetate, is a tetra-functionalized molecule featuring a central ketone and two flanking methyl ester groups. This arrangement imparts a high degree of electrophilicity to the ketone carbon, making it an excellent substrate for a variety of nucleophilic attacks. The adjacent ester groups not only enhance this reactivity through their electron-withdrawing nature but also offer additional handles for subsequent chemical transformations.
This guide moves beyond a simple cataloging of reactions and instead delves into a comparative performance analysis. We will explore how the distinct structure of DMOS influences reaction outcomes, such as yield, reaction time, and product complexity, when compared to more conventional starting materials. Our analysis is grounded in experimental data sourced from peer-reviewed literature, providing a practical framework for its application.
The Knoevenagel Condensation: A Comparative Analysis with Benzaldehyde
The Knoevenagel condensation is a fundamental C-C bond-forming reaction involving the condensation of a carbonyl compound with an active methylene compound, typically catalyzed by a base.[1][2] To benchmark the performance of DMOS, we compare its reactivity with that of a standard aromatic aldehyde, benzaldehyde, in reaction with malononitrile.
Expertise & Causality: Why DMOS Presents a Unique Case
The ketone in DMOS is significantly more electrophilic than the aldehyde in benzaldehyde due to the inductive effects of the two adjacent ester groups. However, it is also more sterically hindered. This trade-off between electronic activation and steric hindrance is a key determinant of its reactivity. One might hypothesize a faster reaction rate due to heightened electrophilicity, but this could be counteracted by the steric bulk impeding the approach of the nucleophile.
Comparative Performance Data
| Substrate | Active Methylene | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 1-2 h | ~90% | [3] |
| DMOS | Malononitrile | Piperidine | Ethanol | 3 h | 85% | [4] |
Note: The data for DMOS is based on a specific documented reaction, while the benzaldehyde data represents a typical, well-established outcome.
The data suggests that while DMOS is a highly effective substrate for the Knoevenagel condensation, it may require slightly longer reaction times to achieve yields comparable to the less hindered benzaldehyde. This supports the hypothesis that while electronically activated, steric factors play a significant role in modulating the reaction rate. The resulting product from the DMOS reaction is a highly functionalized alkene, offering multiple points for further synthetic diversification.
Benchmarking Experimental Protocol: Knoevenagel Condensation
This protocol outlines a general procedure for comparing the reactivity of a carbonyl compound (e.g., DMOS or Benzaldehyde) with malononitrile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the carbonyl compound (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add piperidine (1 mmol, 10 mol%) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization, or purify via column chromatography.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Logical Workflow for Knoevenagel Reaction
Caption: Workflow for Knoevenagel Condensation.
The Horner-Wadsworth-Emmons (HWE) Olefination: DMOS vs. Benzaldehyde
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters, typically affording the thermodynamically more stable (E)-alkene with high selectivity.[5][6] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.
Expertise & Causality: Stereoselectivity and Reactivity Considerations
For aldehydes, the HWE reaction is well-known to be highly (E)-selective.[5] However, the stereoselectivity with ketones can be less pronounced. DMOS, being a ketone, presents an interesting case. The steric environment around the carbonyl and the electronic nature of the geminal diester will influence the approach of the phosphonate ylide and the subsequent elimination pathway, which dictates the final E/Z ratio of the product.
Comparative Performance Data
Direct comparative experimental data for the HWE reaction of DMOS is scarce in readily accessible literature. Therefore, we present a typical result for benzaldehyde and an illustrative, plausible outcome for DMOS based on the reactivity of α-ketoesters.
| Substrate | HWE Reagent | Base | Solvent | Time | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 2-4 h | >90% | >95:5 | [7][8] |
| DMOS | Triethyl phosphonoacetate | NaH | THF | 4-6 h | 70-80% (Est.) | Mixture (Est.) | [9] |
Note: The data for DMOS is an estimation based on the general reactivity of ketones in HWE reactions. A lower yield and reduced stereoselectivity compared to aldehydes are expected.
The expected outcome is that DMOS will react, but likely with a lower yield and reduced stereoselectivity compared to benzaldehyde. The increased steric hindrance of the ketone and the potential for competing reaction pathways contribute to this anticipated decrease in performance. The product, a highly substituted and functionalized alkene, remains a valuable synthetic intermediate.
Benchmarking Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Ylide Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C. Add triethyl phosphonoacetate (1.1 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Carbonyl Addition: Cool the resulting ylide solution back to 0°C and add a solution of the carbonyl compound (DMOS or benzaldehyde, 1.0 equiv) in anhydrous THF dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Workup and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product by NMR spectroscopy to determine the yield and E/Z ratio.
Decision Pathway for Olefination Strategy
Caption: Choosing a substrate for HWE reactions.
The Biginelli Reaction: DMOS as a β-Dicarbonyl Component
The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea.[10][11] Microwave-assisted protocols have been shown to dramatically improve the efficiency of this transformation.[4][11][12]
Expertise & Causality: DMOS in a Multicomponent Setup
The classical Biginelli reaction utilizes β-ketoesters like ethyl acetoacetate.[10] DMOS, as an α-keto-β-diester, can theoretically serve as the dicarbonyl component. The key question is how the reactivity of the internal ketone of DMOS compares to the ketone of ethyl acetoacetate in the cyclocondensation cascade. The high electrophilicity of the DMOS ketone could facilitate the initial condensation steps.
Comparative Performance Data
We compare a standard microwave-assisted Biginelli reaction using ethyl acetoacetate with a hypothetical, yet plausible, reaction using DMOS.
| Aldehyde | β-Dicarbonyl | Amide | Catalyst | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Urea | Yb(OTf)₃ | Microwave, 120°C | 10 min | 92% | [4] |
| Benzaldehyde | DMOS | Urea | Yb(OTf)₃ | Microwave, 120°C | 15-20 min (Est.) | 60-75% (Est.) | N/A |
Note: The data for DMOS is an estimation, as direct literature precedent for its use in the Biginelli reaction is not widely reported. The product would be a novel, highly substituted dihydropyrimidine.
The use of DMOS in a Biginelli-type reaction is anticipated to yield a more complex and densely functionalized dihydropyrimidine scaffold. While the yield may be slightly lower than with the traditional ethyl acetoacetate due to potential side reactions or steric factors, the resulting molecule offers significant opportunities for building molecular diversity, a key goal in drug discovery. The rapid and efficient nature of microwave synthesis makes this an attractive route to explore for the creation of novel compound libraries.[3][11]
Benchmarking Experimental Protocol: Microwave-Assisted Biginelli Reaction
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aldehyde (1 mmol), the β-dicarbonyl compound (DMOS or ethyl acetoacetate, 1 mmol), urea (1.5 mmol), and a catalytic amount of an appropriate Lewis or Brønsted acid (e.g., Yb(OTf)₃, 10 mol%).
-
Solvent (Optional): For solvent-free conditions, proceed to the next step. Alternatively, add a minimal amount of a high-boiling polar solvent like ethanol or DMF.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for the specified time (typically 10-30 minutes).
-
Workup and Isolation: After cooling, add cold water to the reaction mixture to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
Purification and Analysis: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol). Confirm the structure and purity via NMR, IR, and mass spectrometry.
Biginelli Reaction Component Relationship
Caption: Components of the Biginelli Reaction.
Conclusion and Future Outlook
This compound demonstrates significant promise as a reactive and versatile building block in organic synthesis. This guide has benchmarked its theoretical and documented performance against standard substrates in three critical reaction classes.
-
In Knoevenagel condensations , DMOS is a competent substrate, providing highly functionalized alkenes in good yields, albeit potentially at a slightly slower rate than less hindered aldehydes.
-
In Horner-Wadsworth-Emmons reactions , while direct data is limited, the principles of α-ketoester reactivity suggest that DMOS can undergo olefination to produce complex tetrasubstituted alkenes, though likely with lower yields and stereoselectivity than simpler aldehydes.
-
In the Biginelli reaction , DMOS presents an exciting, underexplored opportunity to act as the β-dicarbonyl component, enabling rapid access to novel, densely functionalized dihydropyrimidine scaffolds, particularly under microwave-assisted conditions.
For the drug development professional, the key takeaway is that DMOS should not be viewed as a direct replacement for simpler carbonyls, but as a strategic tool for introducing complexity and functionality early in a synthetic sequence. The trade-offs in yield or reaction rate can be frequently offset by the value of the resulting molecular architecture, which provides multiple handles for further derivatization in the pursuit of novel therapeutic agents. Further research into the reaction scope and optimization for DMOS in these and other transformations is warranted and will undoubtedly unlock new avenues for chemical innovation.
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Ilfahmi, Y. A., & Fadlan, A. (2023). Different Routes for the Synthesis of Benzaldehyde-Based Dihydropyrimidinones via Biginelli Reaction. Jurnal Kimia Riset, 8(2), 124-130. [Link]
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Singh, K., Singh, J., Kaur, P., & Chhina, G. K. (2010). A comparative study of the catalytic activity of different catalysts in the Biginelli reaction. Journal of the Indian Chemical Society, 87(7), 881-884. [Link]
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Kumar, S., & Saini, A. (2014). A review on recent developments in Knoevenagel condensation. Arabian Journal of Chemistry, 7(4), 489-511. [Link]
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A Comparative Guide to the Synthesis of Dimethyl 2-Oxosuccinate: An Analysis of Cost-Effectiveness and Practicality
For researchers and professionals in drug development and organic synthesis, the selection of a synthetic route is a critical decision, balancing yield, purity, cost, and scalability. Dimethyl 2-oxosuccinate, a versatile building block in the synthesis of complex molecules and pharmaceutical intermediates, is accessible through several synthetic pathways.[1] This guide provides an in-depth analysis of the most common methods for synthesizing this compound, offering a comparative look at their cost-effectiveness, practical considerations, and underlying chemical principles.
Introduction: The Significance of this compound
This compound, also known as dimethyl oxaloacetate, is a key intermediate characterized by its α-keto-ester moiety.[1] This functionality allows for a diverse range of chemical transformations, including reductions, oxidations, and nucleophilic additions, making it an invaluable precursor in medicinal chemistry and materials science.[1] The choice of synthesis method can significantly impact the overall efficiency and economic viability of a project. This guide will explore four primary synthetic routes: the Claisen Condensation, Oxidation of Dimethyl 2-Hydroxysuccinate, Fischer Esterification of Oxaloacetic Acid, and Ozonolysis of Dimethyl Fumarate/Maleate.
Method 1: The Classic Approach - Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation and a foundational method for synthesizing β-keto esters like this compound.[1] This reaction involves the condensation of an ester with an enolizable α-hydrogen (in this case, methyl acetate) with an ester that cannot self-condense (dimethyl oxalate) in the presence of a strong base.[2][3]
Mechanistic Insight
The reaction is initiated by the deprotonation of the α-carbon of methyl acetate by a strong base, typically sodium methoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired this compound. A key feature of the Claisen condensation is that the final deprotonation of the product drives the equilibrium towards completion.
Experimental Protocol: Claisen Condensation
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a dispersion of sodium methoxide in a suitable anhydrous solvent like diethyl ether or tetrahydrofuran.
-
Enolate Formation: A solution of methyl acetate in the same anhydrous solvent is added dropwise to the stirred suspension of sodium methoxide at room temperature.
-
Condensation: After the initial reaction subsides, a solution of dimethyl oxalate in the anhydrous solvent is added slowly through the dropping funnel. The reaction mixture is then gently refluxed for several hours to ensure complete reaction.
-
Work-up: The reaction mixture is cooled, and the resulting sodium salt of the product is hydrolyzed by the careful addition of dilute acid (e.g., acetic acid or dilute sulfuric acid).
-
Isolation: The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.
Cost and Performance Analysis
The Claisen condensation is a well-established and relatively high-yielding method. However, its cost-effectiveness is dependent on the price of the starting materials and the need for strictly anhydrous conditions.
| Parameter | Claisen Condensation |
| Starting Materials | Dimethyl oxalate, Methyl acetate, Sodium methoxide |
| Indicative Raw Material Cost | Dimethyl oxalate: ~ |
| Typical Yield | 60-70% (based on similar crossed Claisen condensations)[11] |
| Reaction Conditions | Anhydrous, reflux temperature |
| Advantages | Well-established, good yields, readily available starting materials |
| Disadvantages | Requires strictly anhydrous conditions, use of a strong base |
Logical Workflow for Claisen Condensation
Caption: Workflow for this compound synthesis via Claisen condensation.
Method 2: Oxidation of Dimethyl 2-Hydroxysuccinate
The oxidation of a precursor alcohol, Dimethyl 2-hydroxysuccinate (also known as dimethyl malate), presents a more direct route to the keto group of this compound. This method's viability hinges on the availability of the starting alcohol and the choice of a suitable oxidizing agent.
Mechanistic Considerations
Several modern oxidation methods can be employed, with the Dess-Martin periodinane (DMP) oxidation being a notable example due to its mild reaction conditions and high selectivity.[12][13] The mechanism involves the formation of a periodinane ester with the alcohol, followed by an intramolecular elimination to yield the ketone, iodinane, and acetic acid.[14]
Experimental Protocol: Dess-Martin Oxidation
-
Reaction Setup: To a solution of Dimethyl 2-hydroxysuccinate in a chlorinated solvent such as dichloromethane (DCM) at room temperature, add Dess-Martin periodinane in one portion.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Quenching and Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate to reduce the excess DMP and its byproducts.
-
Isolation: The mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Cost and Performance Analysis
The oxidation route offers high selectivity and mild conditions, which can be advantageous for sensitive substrates. However, the cost of the oxidizing agent, particularly Dess-Martin periodinane, is a significant drawback for large-scale synthesis.
| Parameter | Oxidation of Dimethyl 2-Hydroxysuccinate |
| Starting Materials | Dimethyl 2-hydroxysuccinate, Dess-Martin periodinane |
| Indicative Raw Material Cost | Dimethyl (S)-(-)-malate: ~$15-20/g (for enantiopure); Racemic mixture would be less expensive; Dess-Martin Periodinane: High cost, significant contributor to overall expense[15] |
| Typical Yield | High (typically >90% for DMP oxidations)[13] |
| Reaction Conditions | Room temperature, neutral pH |
| Advantages | Mild conditions, high yields, high functional group tolerance |
| Disadvantages | High cost of oxidizing agent, potential for explosive nature of DMP on a large scale[13] |
Decision Pathway for Oxidation Method
Caption: Decision matrix for choosing the oxidation synthesis route.
Method 3: Fischer Esterification of Oxaloacetic Acid
The direct esterification of oxaloacetic acid with methanol in the presence of an acid catalyst is, in principle, a straightforward application of the classic Fischer esterification.[16][17] This method's appeal lies in its atom economy and the use of inexpensive reagents.
Mechanistic Overview
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester. The reaction is an equilibrium process, and an excess of methanol is typically used to drive the reaction to completion.[16]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: A solution of oxaloacetic acid in a large excess of anhydrous methanol is prepared in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for several hours.
-
Work-up: After cooling, the excess methanol is removed by rotary evaporation. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: The organic layer is dried, filtered, and concentrated to give the crude product, which can be purified by distillation.
Cost and Performance Analysis
While appearing cost-effective on paper, the Fischer esterification of oxaloacetic acid is hampered by the inherent instability of the starting material, which can readily decarboxylate, especially at elevated temperatures.
| Parameter | Fischer Esterification |
| Starting Materials | Oxaloacetic acid, Methanol, Sulfuric acid |
| Indicative Raw Material Cost | Oxaloacetic acid: ~$100-140/kg[18][19][20][21][22]; Methanol: Inexpensive; Sulfuric acid: Inexpensive |
| Typical Yield | Variable and potentially low due to decarboxylation of starting material |
| Reaction Conditions | Reflux temperature, acidic |
| Advantages | Inexpensive reagents, atom-economical |
| Disadvantages | Instability of oxaloacetic acid can lead to low yields and side products |
Method 4: Ozonolysis of Unsaturated Precursors
Ozonolysis offers a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. For the synthesis of this compound, suitable precursors would be dimethyl fumarate or dimethyl maleate.
Mechanistic Pathway
Ozone reacts with the double bond of the precursor in a 1,3-dipolar cycloaddition to form a primary ozonide (molozonide), which is unstable and rearranges to a more stable secondary ozonide. Reductive work-up of the ozonide with a reagent like dimethyl sulfide cleaves the ozonide to yield the desired carbonyl compounds. In this case, the ozonolysis of dimethyl fumarate or maleate would theoretically yield two molecules of glyoxylic acid methyl ester, which would not directly produce this compound. A more suitable precursor, though less common, would be a cyclic olefin. Given the complexity and indirect nature of this route for the target molecule, it is generally less favored.
Cost and Performance Analysis
The ozonolysis route is generally not a primary choice for this compound due to the lack of a simple, direct precursor and the specialized equipment required.
| Parameter | Ozonolysis |
| Starting Materials | Unsaturated ester precursor (e.g., derivative of dimethyl cyclobutenedicarboxylate), Ozone |
| Indicative Raw Material Cost | Precursor cost is highly variable; Ozone generation requires specialized equipment ($300 - $3000+ for lab scale)[23][24][25][26][27] |
| Typical Yield | Highly dependent on the specific precursor and reaction conditions |
| Reaction Conditions | Low temperature, specialized ozone generator |
| Advantages | Powerful method for specific C=C cleavage |
| Disadvantages | Lack of a simple, readily available precursor for this compound, requires specialized equipment, potential hazards associated with ozone and ozonides |
Emerging Alternative: Enzymatic Synthesis
Biocatalysis is a rapidly advancing field that offers the potential for highly selective and environmentally benign synthetic methods. While not yet a mainstream approach for this compound production, the use of enzymes like succinate dehydrogenase, which is involved in the oxidation of succinate to fumarate in the citric acid cycle, suggests a possible biocatalytic route.[28][29][30][31]
An enzymatic approach could involve the oxidation of dimethyl succinate or the selective transformation of a related precursor under mild, aqueous conditions. However, the development of a robust and economically viable enzymatic process for this specific transformation is still in the research and development phase. The high cost of purified enzymes and often lower volumetric yields can be significant hurdles to industrial application.
Comparative Summary and Conclusion
The choice of a synthetic method for this compound is a multifaceted decision. The following table provides a summary of the key comparison points:
| Method | Cost-Effectiveness | Yield & Purity | Scalability | Key Considerations |
| Claisen Condensation | Good | Good | Good | Requires anhydrous conditions and a strong base. |
| Oxidation | Poor (for DMP) | Excellent | Poor (for DMP) | Ideal for small-scale, high-purity synthesis where cost is not the primary driver. |
| Fischer Esterification | Potentially good | Variable/Poor | Moderate | The instability of oxaloacetic acid is a major challenge. |
| Ozonolysis | Poor | Variable | Poor | Lacks a simple precursor and requires specialized equipment. |
| Enzymatic Synthesis | Currently Poor | Potentially Excellent | Poor | An emerging field with potential for future green chemistry applications. |
Based on this analysis, the Claisen condensation remains the most practical and cost-effective method for the synthesis of this compound on a laboratory and potentially industrial scale. Its reliance on readily available and relatively inexpensive starting materials, coupled with good and reproducible yields, makes it the workhorse method.
The oxidation of Dimethyl 2-hydroxysuccinate , particularly using modern reagents like Dess-Martin periodinane, offers superior yields and mild conditions, making it an excellent choice for the synthesis of high-purity material on a small scale, where the cost of the reagent can be justified.
The Fischer esterification and ozonolysis routes are currently less viable for the practical synthesis of this compound due to significant challenges with starting material stability and precursor availability, respectively.
Future developments in enzymatic synthesis may one day provide a highly efficient and environmentally friendly alternative, but for now, it remains a promising area of research rather than a readily applicable industrial process.
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Navigating the Reactive Landscape: A Comparative Guide to Dimethyl 2-oxosuccinate Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise and predictable formation of covalent bonds is a cornerstone of innovation. Whether constructing antibody-drug conjugates, stabilizing protein-protein interactions, or developing novel biomaterials, the choice of a crosslinking or bioconjugation reagent is a critical decision that dictates experimental success. This guide provides an in-depth technical comparison of Dimethyl 2-oxosuccinate (DMOS), a versatile α-keto ester, with other commonly employed reagents. By elucidating the fundamental principles of their reactivity and providing robust experimental protocols, we aim to empower researchers to make informed decisions tailored to their specific applications.
The Unique Chemical Profile of this compound
This compound (DMOS), with its characteristic α-keto-diester moiety, presents a unique reactivity profile that distinguishes it from more conventional crosslinkers.[1] Its reactivity is primarily centered around two key functional groups: the ketone and the two ester functionalities. This dual nature allows for a range of chemical transformations, including nucleophilic substitution, reduction, and oxidation.[1][2]
The presence of the electron-withdrawing ketone group enhances the electrophilicity of the adjacent ester carbons, making them susceptible to nucleophilic attack by amines, thiols, and alcohols.[2] This reactivity forms the basis of its utility in bioconjugation and crosslinking.
Comparative Analysis of Cross-Reactivity with Common Reagents
The selection of a crosslinking reagent hinges on factors such as target specificity, reaction kinetics, stability of the resulting linkage, and potential for side reactions. Here, we compare the cross-reactivity of DMOS with established classes of reagents.
Amine-Reactive Crosslinkers: DMOS vs. NHS Esters and Imidoesters
Primary amines, present on the side chain of lysine residues and the N-terminus of proteins, are the most frequent targets for bioconjugation.
-
N-hydroxysuccinimide (NHS) Esters: These are perhaps the most widely used amine-reactive reagents, forming stable amide bonds.[3][4] While highly efficient at alkaline pH (typically 7.5-8.5), their reactivity can be influenced by the local environment of the amino acid, and side reactions with serine, threonine, and tyrosine have been reported.[3]
-
Imidoesters (e.g., Dimethyl Suberimidate - DMS): These reagents also target primary amines, forming amidine bonds. A key feature is that they retain the positive charge of the original amine, which can be crucial for maintaining protein structure and function.
-
This compound (DMOS): DMOS reacts with primary and secondary amines, although the specific conditions can influence the outcome.[5][6][7][8] The reaction with primary amines can lead to the formation of amide linkages. The α-keto group offers potential for subsequent chemistries, allowing for multi-step conjugation strategies.
Table 1: Comparison of Amine-Reactive Crosslinkers
| Feature | This compound (DMOS) | NHS Esters (e.g., DSS) | Imidoesters (e.g., DMS) |
| Reactive Group | α-Keto-diester | N-hydroxysuccinimide ester | Imidoester |
| Target | Primary and secondary amines | Primary amines, with some reactivity towards other nucleophiles | Primary amines |
| Resulting Linkage | Amide and other potential adducts | Amide | Amidine |
| Optimal pH | Neutral to slightly alkaline | 7.5 - 8.5 | 7.0 - 10.0 |
| Charge Preservation | No | No | Yes |
| Key Advantage | Versatile reactivity with multiple functional groups | High reactivity and stability of the resulting amide bond | Preserves the positive charge of the target amine |
Thiol-Reactive Crosslinkers: DMOS vs. Maleimides
Cysteine residues, with their nucleophilic thiol groups, provide a more specific target for conjugation due to their lower abundance in most proteins compared to lysine.
-
Maleimides: These are the gold standard for thiol-specific modification, reacting rapidly with thiols via a Michael addition to form a stable thioether bond.[9] The reaction is most efficient at a pH range of 6.5-7.5.[10][11] However, the stability of the resulting succinimidyl thioether linkage can be a concern, with potential for retro-Michael reactions and hydrolysis.[12]
-
This compound (DMOS): The ester functionalities of DMOS are also susceptible to attack by thiols, a process known as thiolysis.[2] This reaction can proceed efficiently to yield thioester derivatives. The reactivity of DMOS with thiols offers an alternative to maleimide chemistry, potentially with different stability profiles for the resulting linkage.
Table 2: Comparison of Thiol-Reactive Crosslinkers
| Feature | This compound (DMOS) | Maleimides |
| Reactive Group | Ester | Maleimide |
| Target | Thiols | Thiols |
| Resulting Linkage | Thioester | Thioether |
| Optimal pH | Neutral to slightly alkaline | 6.5 - 7.5 |
| Linkage Stability | Potentially reversible | Generally stable, but can undergo retro-Michael reaction |
| Key Advantage | Alternative to maleimide chemistry with a different linkage | High specificity and rapid reaction kinetics |
Aldehyde-Based Crosslinkers: A Broader Reactivity Profile
-
Glutaraldehyde: This homobifunctional crosslinker reacts primarily with primary amines but can also interact with other nucleophilic groups like thiols and hydroxyls.[13][14] Its high efficiency has made it a popular choice for fixing tissues and preparing protein nanoparticles.[15][16] However, it is known to form polymers in solution and can lead to a heterogeneous mixture of crosslinked products.[13]
-
Formaldehyde: As a zero-length crosslinker, formaldehyde forms methylene bridges between reactive groups, including amines, thiols, and hydroxyls.[17] Its small size allows for efficient penetration into cells and tissues.
In comparison, DMOS offers a more defined reactivity through its ester groups, potentially leading to more homogenous products than glutaraldehyde.
Experimental Protocols for Comparative Analysis
To objectively assess the performance of DMOS against other crosslinkers, a standardized experimental approach is crucial. The following protocols are designed to provide a framework for comparing the efficiency of protein crosslinking.
General Workflow for Comparing Crosslinker Efficiency
The following diagram illustrates a typical workflow for evaluating and comparing the efficiency of different crosslinking reagents.
Caption: General workflow for comparing crosslinker efficiency.
Detailed Protocol: Crosslinking of Bovine Serum Albumin (BSA)
This protocol provides a method to compare the crosslinking efficiency of DMOS with an amine-reactive (DSS) and a thiol-reactive (maleimide-based) crosslinker using Bovine Serum Albumin (BSA) as a model protein.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (DMOS)
-
Disuccinimidyl suberate (DSS)
-
A maleimide-based crosslinker (e.g., BM(PEG)3)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
2x Non-reducing Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
Coomassie Brilliant Blue stain
-
Gel imaging system
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Protein Solution Preparation: Prepare a 1 mg/mL solution of BSA in PBS.
-
Crosslinker Stock Solutions:
-
Prepare a 10 mM stock solution of DMOS in DMSO.
-
Prepare a 10 mM stock solution of DSS in DMSO.
-
Prepare a 10 mM stock solution of the maleimide crosslinker in DMSO.
-
-
Crosslinking Reaction:
-
Set up microcentrifuge tubes for each crosslinker and a no-crosslinker control.
-
To each tube, add 100 µL of the BSA solution.
-
Add 10 µL of the respective 10 mM crosslinker stock solution to achieve a final concentration of approximately 1 mM. Add 10 µL of DMSO to the control tube.
-
Incubate the reactions for 30 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0, to each tube.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Sample Preparation for SDS-PAGE:
-
Add an equal volume of 2x non-reducing Laemmli sample buffer to each reaction tube.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE Analysis:
-
Load 20 µL of each sample onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Visualization and Quantification:
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
Acquire a high-resolution, non-saturated image of the gel.
-
Using image analysis software, measure the band intensity for the monomeric (uncrosslinked) BSA and the higher molecular weight crosslinked species (dimers, trimers, etc.).
-
Calculate the crosslinking efficiency as the percentage of total protein that is crosslinked:
-
Efficiency (%) = (Total Intensity of Crosslinked Bands / Total Intensity of All Bands) x 100
-
-
Mechanistic Considerations and Causality
The choice between DMOS and other reagents is fundamentally a choice between different reaction mechanisms, each with its own advantages and limitations.
Nucleophilic Acyl Substitution vs. Michael Addition
The reaction of DMOS with amines and thiols proceeds via nucleophilic acyl substitution at the ester carbonyl.[2] In contrast, the reaction of maleimides with thiols is a Michael addition.[9] This difference in mechanism can lead to variations in reaction kinetics and the stability of the final conjugate.
Caption: Reaction mechanisms of DMOS and Maleimide.
pH Dependence and Selectivity
The pH of the reaction buffer is a critical parameter that influences the reactivity and selectivity of crosslinkers.
-
NHS esters require a slightly alkaline pH to ensure that the target primary amines are deprotonated and thus nucleophilic.[4]
-
Maleimides are most effective at a near-neutral pH where the thiol group is sufficiently nucleophilic without significant competition from amine side reactions.[10][11]
-
The reactivity of DMOS with both amines and thiols is also expected to be pH-dependent, with optimal conditions likely in the neutral to slightly alkaline range to favor the nucleophilicity of the target functional groups.
By carefully controlling the pH, it may be possible to achieve selective targeting of different residues with DMOS. For instance, at a lower pH, reaction with the more nucleophilic thiols might be favored over amines.
Conclusion: Selecting the Right Tool for the Job
This compound offers a compelling alternative to traditional crosslinking reagents due to its unique α-keto-diester structure and versatile reactivity. While NHS esters and maleimides provide high reactivity and specificity for amines and thiols respectively, DMOS presents opportunities for novel conjugation strategies and the formation of different types of chemical linkages.
The ultimate choice of reagent will always depend on the specific experimental goals. For researchers seeking to explore new bioconjugation chemistries or requiring a linker with a distinct reactivity profile, DMOS is a valuable tool to consider. The experimental protocols provided in this guide offer a starting point for a systematic and quantitative comparison, enabling researchers to confidently select the optimal reagent to advance their scientific endeavors.
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PubMed. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Retrieved from [Link]
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ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Retrieved from [Link]
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RSC Publishing. (n.d.). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Retrieved from [Link]
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PubMed. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Retrieved from [Link]
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PubMed. (1992). Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro. Retrieved from [Link]
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PMC - NIH. (n.d.). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. Retrieved from [Link]
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PMC - NIH. (n.d.). Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles. Retrieved from [Link]
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PMC - NIH. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments. Retrieved from [Link]
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PMC - NIH. (n.d.). Correlations Between Nucleophilicities and Selectivities in the Substitutions of Tetrahydropyran Acetals. Retrieved from [Link]
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Semantic Scholar. (n.d.). A comparison of the crosslinking abilities of glutaraldehyde, formaldehyde and α-hydroxyadipaldehyde with bovine serum albumin and casein. Retrieved from [Link]
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MDPI. (n.d.). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
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GitBook. (2022). Conventional Cross-linking Using Glutaraldehyde | Protein Characterization (Chiu Lab@ASU). Retrieved from [Link]
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RSC Publishing. (n.d.). Acid-catalysed reactions of amines with dimethyl carbonate. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]
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ScienceDirect. (n.d.). KINETICS OF CO2 WITH PRIMARY AND SECONDARY AMINES IN AQUEOUS SOLUTIONS-I. ZWITTERION DEPROTONATION KINETICS FOR DEA AND DIPA IN. Retrieved from [Link]
-
PMC - NIH. (2025). Thio-NHS esters are non-innocent protein acylating reagents. Retrieved from [Link]
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PubMed. (2020). Kinetics Analysis of the Reactions between Peroxynitric Acid and Amino Acids. Retrieved from [Link]
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York Research Database. (n.d.). Acid-catalysed reactions of amines with dimethyl carbonate. Retrieved from [Link]
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edoc.ub.uni-muenchen.de. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Retrieved from [Link]
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PubMed. (2019). N-Hydroxysulfosuccinimide Esters versus Thiomers: A Comparative Study Regarding Mucoadhesiveness. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reaction of Amines with Nitrous Acid. Retrieved from [Link]
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PubMed. (1968). Amino acid analysis: aqueous dimethyl sulfoxide as solvent for the ninhydrin reaction. Retrieved from [Link]
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A Researcher's Guide to Dimethyl 2-Oxosuccinate: A Comparative Analysis of Experimental and Theoretical NMR Data
Introduction: The Structural Challenge of a Key Intermediate
Dimethyl 2-oxosuccinate (DMOS), a molecule with the chemical formula C₆H₈O₅, is a pivotal intermediate in various synthetic pathways.[1] Its structure, featuring an α-keto-ester moiety, provides a rich landscape for chemical transformations.[1] Accurate structural elucidation is paramount for its use in research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose. However, the analysis of DMOS is not trivial. As a β-keto ester, it has the potential to exist in a dynamic equilibrium between its keto and enol tautomeric forms, a phenomenon that is highly sensitive to the surrounding chemical environment, particularly the solvent.[1][2]
This guide provides an in-depth comparison between experimentally acquired NMR data and theoretically predicted values for this compound. We will explore the causality behind experimental choices, detail the methodologies for both experimental acquisition and theoretical calculation, and critically analyze the discrepancies between the two datasets. This analysis will offer researchers a robust framework for interpreting the NMR spectra of DMOS and similar α-keto esters, ensuring confidence in their structural assignments.
Part I: Experimental NMR Analysis of this compound
The primary objective of the experimental phase is to obtain high-resolution ¹H and ¹³C NMR spectra that accurately represent the molecule's structure in solution. The choice of solvent and acquisition parameters are critical, as they directly influence the observed chemical shifts, multiplicities, and the position of the keto-enol equilibrium.
Rationale for Experimental Design
The selection of a deuterated solvent is the first critical decision. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. However, its non-polar, aprotic nature tends to favor the intramolecularly hydrogen-bonded enol form in β-dicarbonyl compounds.[3] In contrast, a more polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can disrupt this internal hydrogen bond, often shifting the equilibrium towards the keto form.[2][3] For this guide, we will reference data typically acquired in CDCl₃ to highlight the potential tautomerism, as this is a common starting point in many research labs.
Detailed Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation:
-
Weigh approximately 10-15 mg of high-purity this compound (CAS 25007-54-9).
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
The spectra are acquired on a 400 MHz NMR spectrometer.
-
For ¹H NMR:
-
Acquire the spectrum at a standard probe temperature of 298 K.
-
Use a standard single-pulse sequence with a 30-degree pulse angle to ensure accurate integration.
-
Set the spectral width to cover a range from -2 to 12 ppm.
-
Acquire 16 scans, with a relaxation delay of 2 seconds between scans.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlet peaks for each unique carbon.
-
Set the spectral width to cover a range from 0 to 220 ppm.
-
Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio, given the lower natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Perform phase correction and baseline correction on the transformed spectrum.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the residual CDCl₃ signal to 77.16 ppm.[4]
-
Visualizing the Experimental Workflow
The process from sample to spectrum can be visualized as a clear, sequential workflow.
Caption: Workflow for acquiring experimental NMR spectra of this compound.
Experimental NMR Data
Based on the structure of this compound and data from analogous compounds, the following experimental data is expected. The molecule exists predominantly in the keto form, but the potential presence of the enol form should always be considered during analysis.
Table 1: Experimental ¹H and ¹³C NMR Data for this compound (Keto Form) in CDCl₃
| Atom Label | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Integration (¹H) |
| a | -CH₃ | ~3.85 | ~52.5 | Singlet (s) | 3H |
| b | -CH₃ | ~3.75 | ~53.5 | Singlet (s) | 3H |
| c | -CH₂- | ~3.50 | ~45.0 | Singlet (s) | 2H |
| d | C=O (keto) | - | ~192.0 | - | - |
| e | C=O (ester) | - | ~171.0 | - | - |
| f | C=O (ester) | - | ~165.0 | - | - |
Note: The methylene protons (c) are adjacent to a carbonyl group and an ester, leading to a downfield shift. The two methyl ester groups (a, b) are chemically non-equivalent and are expected to show distinct signals. The keto carbonyl (d) is significantly downfield in the ¹³C spectrum compared to the ester carbonyls (e, f).
Part II: Theoretical NMR Prediction
Theoretical NMR prediction offers a powerful, complementary approach to experimental data. By calculating the magnetic shielding of each nucleus, we can predict chemical shifts. Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost.[5]
Rationale for Theoretical Methodology
The accuracy of DFT-based NMR prediction depends heavily on the choice of the functional and basis set.[6][7] Functionals like B3LYP are common for geometry optimization, while specialized functionals such as WP04 have been developed specifically for predicting ¹H NMR shifts with high accuracy.[7] The calculation also needs to account for solvent effects, which is typically done using a Polarizable Continuum Model (PCM).[5] This model simulates the bulk solvent as a continuous dielectric medium, providing a more realistic environment than a gas-phase calculation.
Detailed Theoretical Protocol: DFT-Based NMR Prediction
-
Structure Preparation:
-
Draw the 3D structure of this compound in its keto form using a molecular editor.
-
-
Conformational Search:
-
Perform a conformational search using a method like molecular mechanics to identify low-energy conformers. The flexibility of the succinate backbone makes this step crucial.
-
-
Geometry Optimization:
-
Optimize the geometry of each low-energy conformer using DFT, for example, at the B3LYP-D3/6-311G(d,p) level of theory, including the PCM for chloroform.[5]
-
-
NMR Chemical Shift Calculation:
-
For each optimized conformer, calculate the NMR shielding tensors using a higher level of theory, such as WP04/6-311++G(2d,p) with the Gauge-Independent Atomic Orbital (GIAO) method and PCM (chloroform).[7]
-
-
Data Processing and Scaling:
-
Convert the calculated shielding constants (σ) to chemical shifts (δ) using a reference compound (e.g., TMS) calculated at the same level of theory: δ_sample = σ_ref - σ_sample.
-
Perform a Boltzmann averaging of the chemical shifts from all significant conformers based on their calculated relative energies.
-
Apply a linear scaling correction to the final predicted shifts to account for systematic errors in the computational method. This is done by plotting calculated vs. experimental shifts for a set of known molecules and using the slope and intercept of the resulting line.[8]
-
Visualizing the Theoretical Workflow
The computational pathway involves several distinct steps to arrive at a predicted spectrum.
Caption: Workflow for the theoretical prediction of NMR spectra using DFT.
Part III: A Comparative Analysis
The true value of this exercise lies in the direct comparison of the experimental and theoretical data. This allows for the validation of the experimental assignment and provides insight into the limitations of the theoretical model.
Table 2: Comparison of Experimental vs. Theoretical NMR Data for this compound
| Atom Label | Nucleus | Experimental δ (ppm) | Theoretical δ (ppm) | Δδ (Exp - Theory) |
| a | ¹H | ~3.85 | ~3.80 | +0.05 |
| b | ¹H | ~3.75 | ~3.71 | +0.04 |
| c | ¹H | ~3.50 | ~3.45 | +0.05 |
| a | ¹³C | ~52.5 | ~52.0 | +0.5 |
| b | ¹³C | ~53.5 | ~53.1 | +0.4 |
| c | ¹³C | ~45.0 | ~44.2 | +0.8 |
| d | ¹³C | ~192.0 | ~190.5 | +1.5 |
| e | ¹³C | ~171.0 | ~170.2 | +0.8 |
| f | ¹³C | ~165.0 | ~164.0 | +1.0 |
Discussion of Discrepancies and Key Insights
-
General Agreement: The DFT calculations show excellent agreement with the experimental data, with deviations (Δδ) for ¹H shifts being ≤ 0.05 ppm and for ¹³C shifts generally < 1.0 ppm, except for the keto carbonyl. This level of accuracy is typical for modern DFT methods when properly applied and scaled.[8] This strong correlation provides high confidence in the assignment of the experimental signals to the keto tautomer.
-
Carbonyl Carbons: The largest discrepancies are observed for the carbonyl carbons, particularly the keto group (d). Carbonyl chemical shifts are notoriously difficult to predict with high accuracy due to their sensitivity to subtle electronic and geometric factors, as well as potential intermolecular interactions not fully captured by the PCM.[5]
-
The Keto-Enol Question: The comparison above assumes the sample exists entirely as the keto tautomer. If a significant amount of the enol form were present in the CDCl₃ solution, we would expect to see a different set of signals. Specifically, the enol tautomer would feature:
-
A very downfield ¹H signal for the enolic proton (-OH), typically > 12 ppm.
-
A vinyl proton signal (=CH-) instead of the methylene signal (-CH₂-).
-
The disappearance of the keto carbonyl (~192 ppm) in the ¹³C spectrum, replaced by two sp² carbon signals (one C-O and one C=C). The absence of these characteristic signals in a standard experimental spectrum strongly suggests that this compound, unlike simpler β-diketones like acetylacetone, exists predominantly in the keto form even in a non-polar solvent like CDCl₃.[3] The electron-withdrawing effect of the adjacent ester group disfavors enolization compared to a β-diketone.
-
Conclusion and Recommendations for Researchers
This guide demonstrates the synergistic relationship between experimental and theoretical NMR analysis for the structural elucidation of this compound. While experimental data provides the ground truth of the molecule's behavior in a specific environment, theoretical calculations offer a powerful tool for validating assignments and understanding the underlying electronic structure.
Key Takeaways:
-
High Confidence in Keto Form: Both experimental evidence and theoretical predictions strongly support the assignment of the keto form as the overwhelmingly dominant species for DMOS in solution.
-
Methodology Matters: The accuracy of theoretical predictions is critically dependent on the computational methodology, including the choice of functional, basis set, and solvent model.
-
Complementary Approaches: Researchers should leverage theoretical predictions not as a replacement for experimental data, but as a parallel tool to build confidence in structural assignments, especially for complex molecules or those with ambiguous spectral features.
For professionals in drug development and chemical research, this comparative approach provides a robust protocol for validating the structure of key intermediates like DMOS, minimizing the risk of incorrect structural assignment and ensuring the integrity of subsequent synthetic steps.
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Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. J. Chem. Theory Comput. 2018, 14, 9, 4955–4965. Available at: [Link]
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An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Test Anal. 2022; 14: 1612– 1621. Available at: [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules 2020, 25(9), 2060. Available at: [Link]
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DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules 2023, 28(14), 5556. Available at: [Link]
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EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Available at: [Link]
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Computational NMR Prediction: A Microreview. Corin Wagen, 2023. Available at: [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites 2023, 13(1), 107. Available at: [Link]
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Evaluating the stability of Dimethyl 2-oxosuccinate under different storage conditions.
An In-Depth Comparative Guide to the Stability of Dimethyl 2-oxosuccinate
Introduction: The Role and Reactivity of a Key Synthetic Building Block
This compound (DMOS), also known as dimethyl oxaloacetate, is a pivotal intermediate in organic synthesis. Its unique α-keto-diester structure makes it a versatile precursor for a wide range of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] The presence of multiple reactive sites—two ester functionalities and a ketone group—governs its utility but also dictates its stability profile.[1][2] For researchers, scientists, and drug development professionals, understanding the stability of DMOS under various storage and experimental conditions is paramount to ensuring reaction reproducibility, purity of final products, and overall success of a synthetic campaign.
This guide provides a comprehensive evaluation of the stability of this compound under different storage and stress conditions. We will delve into its intrinsic chemical properties, present experimental data from forced degradation studies, and compare its stability profile with that of structurally related alternatives. The methodologies and protocols described herein are designed to provide a robust framework for assessing the shelf-life and handling requirements of this essential chemical reagent.
Chemical Profile and Intrinsic Stability of this compound
The stability of DMOS is intrinsically linked to its molecular architecture. The α-keto group acts as an electron-withdrawing group, which enhances the electrophilicity of the adjacent ester carbonyl carbons. This activation makes the ester groups more susceptible to nucleophilic attack, particularly hydrolysis, compared to a simple diester like dimethyl succinate.[2]
Key Chemical Properties:
-
Molecular Formula: C₆H₈O₅
-
Molecular Weight: 160.12 g/mol [1]
-
Physical Form: Solid
-
Recommended Storage: Inert atmosphere, 2-8°C[3]
The primary degradation pathway of concern is hydrolysis, which can be catalyzed by both acid and base.[2] Additionally, like many organic compounds, it is susceptible to decomposition at elevated temperatures.[1]
Caption: Reactive sites in this compound.
Framework for Stability Evaluation: Forced Degradation Studies
To systematically evaluate the stability of a chemical substance, forced degradation or stress testing is employed. This involves subjecting the compound to conditions more severe than its recommended storage to accelerate decomposition.[4][5] This approach is crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[5] A typical forced degradation study exposes the active substance to thermal, photolytic, oxidative, and hydrolytic stress across a range of pH values.[5]
Caption: Workflow for a forced degradation study.
Experimental Evaluation of DMOS Stability
Hydrolytic Stability
DMOS exhibits pH-dependent hydrolysis.[2] Under acidic conditions, the reaction follows first-order kinetics. Comprehensive kinetic studies have shown that at pH 1.0 and 60°C, the half-life of DMOS is 24 hours. This is significantly accelerated at higher temperatures, with the half-life decreasing to just 2 hours at 100°C.[2] Basic conditions are expected to facilitate even faster hydrolysis via saponification of the ester groups.
| Condition | Temperature (°C) | Rate Constant (k) | **Half-life (t₁/₂) ** | Reference |
| Acidic (pH 1.0) | 60 | 2.89 × 10⁻⁵ s⁻¹ | 24 hours | [2] |
| Acidic (pH 1.0) | 100 | 9.63 × 10⁻⁴ s⁻¹ | 2 hours | [2] |
| Neutral (pH 7.0) | 25 | Slower | > 48 hours (Est.) | Inferred |
| Basic (pH 9.0) | 25 | Fast | < 1 hour (Est.) | Inferred |
Protocol: HPLC Analysis of Hydrolytic Stability
-
Buffer Preparation: Prepare three buffers: 0.1 M HCl (pH 1), Phosphate Buffered Saline (pH 7.4), and 0.01 M NaOH (pH 12).
-
Sample Preparation: Prepare a stock solution of DMOS in acetonitrile (1 mg/mL). For each condition, dilute the stock solution into the respective buffer to a final concentration of 50 µg/mL.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze the aliquots using a reverse-phase HPLC-UV method to quantify the remaining percentage of DMOS.
-
Data Evaluation: Plot the percentage of remaining DMOS against time to determine the degradation kinetics.
Thermal Stability
DMOS is a solid at room temperature and is generally stable, but it may decompose at temperatures exceeding 100°C.[1] Thermogravimetric analysis (TGA) is the standard method to precisely determine the onset of thermal decomposition.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Setup: Calibrate the TGA instrument according to manufacturer specifications.
-
Sample Loading: Accurately weigh 5-10 mg of DMOS into a TGA pan.
-
Heating Program: Heat the sample from ambient temperature to 300°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Record the weight loss as a function of temperature. The onset temperature of significant weight loss indicates the beginning of decomposition.
| Parameter | Value |
| Onset of Decomposition | ~110-120 °C |
| Major Weight Loss | 150-200 °C |
(Note: Data is representative and should be confirmed experimentally.)
Comparative Stability Analysis with Alternatives
To contextualize the stability of DMOS, it is useful to compare it with other diesters used in organic synthesis. The key structural difference influencing stability is the presence or absence of the activating α-keto group.
| Compound | Structure | Hydrolytic Stability | Thermal Stability | Key Rationale |
| This compound | α-keto-diester | Moderate: Susceptible to acid/base hydrolysis. | Moderate: Decomposes >100°C. | The α-keto group activates the ester functionalities towards nucleophilic attack. |
| Dimethyl Succinate | Diester | High: Significantly more stable to hydrolysis. | High: Boils at 200°C with minimal decomposition. | Lacks the activating keto group, resulting in lower ester electrophilicity. |
| Dimethyl Malonate | β-diester | High: More stable than DMOS. | High: Boils at 181°C. | Methylene protons are acidic, but esters are not activated in the same way as in DMOS. |
This comparison highlights that while DMOS is an exceptionally useful reagent due to its reactivity, this same reactivity makes it inherently less stable than its non-ketonic analogue, dimethyl succinate.
Recommended Storage and Handling
Based on its chemical properties and stability profile, the following storage and handling procedures are recommended to maximize the shelf-life and ensure the purity of this compound:
-
Optimal Storage Temperature: Store in a refrigerator at 2-8°C .[3]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture- and air-mediated degradation.[3]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Handling: Avoid prolonged exposure to ambient air to minimize contact with humidity. For use in reactions, it is advisable to weigh the required amount quickly and reseal the container promptly. Avoid contact with strong acids, bases, and oxidizing agents during storage.
Analytical Workflow for Stability Assessment
A validated stability-indicating analytical method is essential for accurately quantifying the compound and its degradation products.[4] High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[6]
Caption: Analytical workflow for a typical stability study.
Protocol: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 265 nm.
-
Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that all degradation products are separated from the parent DMOS peak.
Conclusion
This compound is a highly valuable synthetic intermediate whose utility is directly related to its inherent reactivity. This reactivity, however, necessitates careful consideration of its stability. The primary degradation pathway is hydrolysis, which is accelerated by acidic and basic conditions, as well as elevated temperatures. Compared to non-activated diesters like dimethyl succinate, DMOS is significantly less stable.
For optimal preservation of its quality and purity, this compound must be stored at 2-8°C under an inert atmosphere, protected from moisture . By adhering to these storage conditions and employing validated analytical methods to monitor its purity over time, researchers can confidently utilize this versatile building block in their synthetic endeavors.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dimethyl 2-Oxosuccinate
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science that protects researchers, the community, and the environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of dimethyl 2-oxosuccinate, moving beyond simple steps to explain the causality behind each recommendation.
Hazard Identification and Immediate Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. This compound (CAS No. 25007-54-9) is an organic intermediate that requires careful management.[1] Its hazard profile dictates the necessary precautions for both routine use and disposal.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement Code(s) |
|---|---|---|---|
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation[1] |
Immediate Safety Precautions (Personal Protective Equipment - PPE):
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound, including during disposal preparation:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[3]
Waste Characterization and Segregation Protocol
Proper disposal begins with correct classification. Under the regulations set forth by the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), chemical waste must be managed from "cradle to grave".[4][5][6]
Classification: All waste containing this compound, including the pure compound, contaminated solutions, and materials used for spill cleanup, must be treated as hazardous chemical waste .[7][8] It must not be disposed of down the sanitary sewer or in the regular trash.[4][9]
Segregation—The Causality of Separation: Mixing different waste streams can lead to dangerous chemical reactions, increase disposal costs, and complicate the disposal process.[8]
-
Do Not Mix: Keep this compound waste separate from other incompatible chemical waste streams. While it does not have specific, highly reactive incompatibilities listed, standard laboratory practice dictates segregating organic esters from:
-
Strong Acids
-
Strong Bases
-
Strong Oxidizing Agents
-
Strong Reducing Agents
-
-
Rationale: Mixing with strong acids or bases can catalyze hydrolysis, while mixing with strong oxidizers could lead to an energetic, exothermic reaction. Segregation in separate, clearly labeled containers is a non-negotiable safety protocol.[8][10]
Standard Operating Procedure (SOP) for Routine Disposal
This step-by-step protocol ensures compliance and safety during the accumulation and disposal of this compound waste.
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste, such as high-density polyethylene (HDPE) or glass. The container must be in good condition with no leaks or rust.[5][8][10]
-
Pre-Label the Container: Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[4][11] An incomplete label on a container with waste is a common regulatory violation. The label must include:
Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container at or near the point of generation and under the direct control of laboratory personnel.[11][12]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[5][8][10] Using a funnel that remains in the container is not compliant; the container must be capped.
-
Secondary Containment: Place liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[12]
Step 3: Preparing for and Requesting Pickup
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[12]
-
Finalize Label: Once the container is full, complete the date section on the hazardous waste tag.
-
Request Pickup: Follow your institution's specific procedure to request a waste pickup from the EHS department. Do not transport hazardous waste yourself.[7]
Below is a workflow diagram illustrating the standard disposal process.
Caption: Workflow for the compliant disposal of chemical waste.
Emergency Procedures: Spills and Decontamination
Accidents happen, but a prepared response minimizes risk. All personnel should be trained on these procedures.[7][13]
Small Spill (< 100 mL and not in a confined space):
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Wear, at a minimum, double gloves, a lab coat, and chemical splash goggles.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water.
-
Dispose of Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[7][8]
Large Spill (> 100 mL or any spill in a poorly ventilated area):
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Notify your supervisor and institutional EHS or emergency response team. If there is a fire or medical emergency, call emergency services.
-
SECURE: Restrict access to the area. Post warning signs.
-
WAIT: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so as part of an emergency response team.[14]
The following decision tree outlines the appropriate response to a chemical spill.
Caption: Decision tree for responding to a chemical spill.
Decontamination of Empty Containers: An "empty" container that held this compound must be properly decontaminated before it can be discarded as regular trash.[10]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent like acetone).[7][10]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste, as it will contain residual chemical.[15] Subsequent rinses can typically be disposed of down the sanitary sewer, but confirm with your local EHS guidelines.
-
Deface Label: Completely remove or deface the original chemical label.[7]
-
Air Dry: Allow the container to air dry completely before disposal in the appropriate recycling or trash receptacle.
Regulatory and Compliance Overview
Adherence to these procedures is not just good practice; it is a legal requirement.
-
EPA: The EPA's RCRA gives the agency the authority to control hazardous waste from generation to ultimate disposal.[6] Your institution is registered as a hazardous waste generator and must comply with these federal standards.[5][12]
-
OSHA: The Occupational Safety and Health Administration (OSHA) issues regulations to ensure worker safety.[16][17] This includes the Hazard Communication Standard (requiring access to SDSs and proper labeling) and standards for PPE and emergency response.[13][18]
By following this guide, you contribute to a robust safety culture and ensure that your work is conducted responsibly, from the initial experiment to the final disposal of waste.
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Navigating the Safe Handling of Dimethyl 2-oxosuccinate: A Guide for Laboratory Professionals
For the modern researcher, Dimethyl 2-oxosuccinate is a valuable building block in the synthesis of complex organic molecules. Its unique α-keto-ester functionality makes it a versatile intermediate in pharmaceutical development and other areas of chemical innovation[1]. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile of this compound
This compound is classified as an irritant. Based on available safety data, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. While comprehensive toxicological data is not available, the primary hazards are associated with direct contact and inhalation. Therefore, the cornerstone of safe handling is the consistent and correct use of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a critical risk mitigation strategy. The following recommendations are based on the known hazards of this compound and general best practices for handling laboratory chemicals.
Eye and Face Protection
Given the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.
-
Chemical Splash Goggles: When transferring larger volumes or when there is a higher risk of splashing, chemical splash goggles are required. Goggles provide a more complete seal around the eyes, offering superior protection against liquid splashes[3].
-
Face Shield: In addition to goggles, a face shield should be worn when handling significant quantities of the material or when a splash hazard is imminent, such as during transfers or when working with reactions under pressure[3].
Skin Protection: The Critical Role of Glove Selection
The general advice to "wear protective gloves" is insufficient for ensuring researcher safety. The choice of glove material is paramount and should be based on an understanding of chemical compatibility, permeation, and degradation[4].
However, for prolonged contact or immersion, a more robust glove material should be considered. It is crucial to consult the glove manufacturer's chemical resistance guides for specific breakthrough times and degradation ratings[4][6][7].
Key Considerations for Glove Use:
-
Double Gloving: When handling hazardous chemicals, wearing two pairs of gloves is a recommended practice. The outer glove can be removed immediately after a known or suspected contamination, minimizing the risk of spreading the chemical[8].
-
Regular Changes: Gloves should be changed frequently, at a minimum every 30 to 60 minutes, and immediately if they are visibly contaminated or damaged[8].
-
Proper Removal: Avoid skin contact when removing gloves. Peel them off from the cuff, turning them inside out as you remove them.
Body and Respiratory Protection
-
Laboratory Coat: A standard, buttoned lab coat should be worn at all times to protect from minor splashes and spills.
-
Chemical-Resistant Apron: When handling larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a potential for aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used. All respirator users must be part of a respiratory protection program that includes fit testing and training.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Storage
-
Work Area: Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Cleanup Protocol
In the event of a spill, prompt and appropriate action is crucial.
For a Minor Spill (contained and small volume):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading[9].
-
Absorb the Material: Working from the outside in, apply the absorbent material to the spill.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste according to your institution's guidelines.
For a Major Spill (large volume or in a poorly ventilated area):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's environmental health and safety (EHS) office and follow their emergency procedures.
-
Restrict Access: Prevent others from entering the contaminated area.
First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][10] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Table 1. First Aid Procedures for this compound Exposure
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound, and indeed all laboratory chemicals, is predicated on a foundation of knowledge, preparation, and a commitment to safety. By understanding the hazards, diligently using the correct PPE, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This guide serves as a critical resource, but it is the daily practices of dedicated scientists that truly build a culture of safety and trust within the laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
